Glp-Asn-Pro-AMC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H27N5O7 |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-4-amino-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H27N5O7/c1-12-9-21(32)36-18-10-13(4-5-14(12)18)26-23(34)17-3-2-8-29(17)24(35)16(11-19(25)30)28-22(33)15-6-7-20(31)27-15/h4-5,9-10,15-17H,2-3,6-8,11H2,1H3,(H2,25,30)(H,26,34)(H,27,31)(H,28,33)/t15-,16-,17-/m0/s1 |
InChI Key |
YSNGYDACLOQMCZ-ULQDDVLXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Enzymatic Target of Glp-Asn-Pro-AMC: A Comprehensive Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the enzymatic target of the synthetic peptide Glp-Asn-Pro-AMC, designed for researchers, scientists, and professionals in the field of drug development. This document outlines the core enzymatic interactions, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Core Executive Summary
The primary enzymatic target of the fluorogenic substrate, pyroglutamyl-asparaginyl-prolyl-7-amino-4-methylcoumarin (this compound), is the Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE) . Also known as pyroglutamyl-peptidase II (EC 3.4.19.6), TRH-DE is a membrane-bound M1 family metallopeptidase responsible for the inactivation of thyrotropin-releasing hormone (TRH). This compound acts as a competitive substrate for TRH-DE, and its cleavage by the enzyme results in the release of the fluorescent aminomethylcoumarin (AMC) group, providing a measurable signal for enzymatic activity.
Quantitative Data Presentation
| Parameter | Value | Enzyme | Source |
| Ki | 0.97 µM | Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE) | MedChemExpress[1] |
This Ki value indicates a high affinity of this compound for TRH-DE, making it a sensitive substrate for assaying the enzyme's activity. For context, the Km of TRH-DE for its native substrate, TRH, has been reported to be in the micromolar range as well.
Signaling Pathway of Thyrotropin-Releasing Hormone (TRH)
TRH-DE plays a critical role in modulating the TRH signaling pathway. TRH, synthesized in the hypothalamus, initiates a signaling cascade by binding to G protein-coupled receptors (GPCRs), specifically TRH-R1 and TRH-R2, on the surface of pituitary cells and neurons. This binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the secretion of thyrotropin (TSH) and prolactin from the anterior pituitary. TRH-DE, located on the extracellular surface of target cells, terminates this signal by cleaving the pyroglutamyl-histidine bond of TRH, rendering it inactive.
Experimental Protocols
The following is a detailed methodology for a continuous fluorometric assay to measure TRH-DE activity using this compound. This protocol is adapted from established methods for other fluorogenic TRH-DE substrates.
Objective: To determine the kinetic parameters of TRH-DE using the fluorogenic substrate this compound.
Materials:
-
Purified or recombinant TRH-DE
-
This compound (stock solution in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~355 nm and emission at ~460 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the this compound stock solution in Assay Buffer to create a range of working concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare a working solution of TRH-DE in Assay Buffer at a concentration optimized for linear reaction kinetics.
-
-
Assay Setup:
-
To each well of the 96-well microplate, add 50 µL of the various this compound working solutions.
-
Include control wells containing Assay Buffer only (no substrate) to measure background fluorescence.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Enzyme Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the TRH-DE working solution to each well.
-
Immediately place the microplate in the fluorescence plate reader, pre-set to 37°C.
-
Measure the increase in fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Convert the fluorescence units to the concentration of product formed using a standard curve of free AMC.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate the kcat value from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
-
Note on Cleavage Mechanism: While TRH-DE is expected to directly cleave the Glp-Asn bond, releasing Asn-Pro-AMC, it is crucial to confirm if a secondary peptidase is required to liberate the free AMC fluorophore. If direct cleavage does not yield a fluorescent signal, a coupled-enzyme assay may be necessary, incorporating an aminopeptidase (B13392206) that can efficiently cleave the Asn-Pro bond of the intermediate product.
Experimental Workflow
The following diagram illustrates the general workflow for a fluorogenic enzyme assay to characterize the interaction between an enzyme and a fluorogenic substrate like this compound.
This technical guide provides a foundational understanding of the enzymatic targeting of this compound. Further empirical investigation is recommended to elucidate the precise kinetic constants and to confirm the direct-cleavage mechanism by TRH-DE.
References
An In-depth Technical Guide to Glp-Asn-Pro-AMC for the Study of Pyroglutamyl-Peptidase II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroglutamyl-peptidase II (PPII), also known as thyrotropin-releasing hormone (TRH)-degrading ectoenzyme (TRH-DE), is a membrane-bound metalloenzyme that plays a critical role in regulating the central nervous system's signaling of TRH (pGlu-His-Pro-NH2).[1][2] By cleaving the N-terminal pyroglutamyl (pGlu) residue, PPII inactivates TRH, thereby terminating its downstream signaling cascade.[3] Given its pivotal role in modulating TRH levels, PPII has emerged as a significant target for therapeutic intervention in neurological and endocrine disorders.
This technical guide focuses on Glp-Asn-Pro-AMC , a potent and specific tool for the investigation of PPII. While often colloquially referred to as a "substrate," it is crucial to understand that this compound functions as a high-affinity competitive inhibitor of PPII.[4] Its structural similarity to the endogenous substrate, TRH, allows it to bind to the active site of the enzyme, effectively blocking the hydrolysis of TRH without itself being significantly cleaved. This property makes it an invaluable reagent for inhibitor screening, kinetic studies, and elucidating the physiological roles of PPII.
Physicochemical Properties and Synthesis
This compound is a synthetic tripeptide derivative with a 7-amido-4-methylcoumarin (AMC) fluorophore attached to the C-terminus. The replacement of the histidine residue in TRH with asparagine is a key modification that confers its inhibitory properties.[4]
| Property | Value |
| Molecular Formula | C24H27N5O7 |
| Molecular Weight | 497.50 g/mol |
| Function | Competitive Inhibitor of Pyroglutamyl-Peptidase II |
| Inhibition Constant (Ki) | 0.97 µM[4] |
| Appearance | White to off-white powder |
| Storage | Store at -20°C to -80°C, protected from light and moisture |
Synthesis: The synthesis of this compound is typically achieved through solution-phase peptide chemistry. The process involves the sequential coupling of Boc-protected amino acids (Boc-Pro, Boc-Asn) to the AMC fluorophore, followed by the addition of the pyroglutamyl group. Standard coupling reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are utilized, and the final product is purified by methods like HPLC.
Mechanism of Action and Biological Significance
PPII is an ectoenzyme, meaning its active site faces the extracellular space. It is highly specific for TRH and plays a key role in the hypothalamic-pituitary-thyroid (HPT) axis.
TRH Signaling Pathway and PPII Intervention
The binding of TRH to its G-protein coupled receptor (TRHR) on pituitary thyrotrophs initiates a signaling cascade that leads to the synthesis and release of thyroid-stimulating hormone (TSH).[5][6][7] PPII terminates this signal by degrading TRH in the synaptic cleft. This compound, by inhibiting PPII, prolongs the half-life of TRH, thereby enhancing its downstream effects.
References
- 1. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Demonstration of pyroglutamylpeptidase and amidase activities toward thyrotropin-releasing hormone in hamster hypothalamus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Thyrotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
The Core Mechanism of TRH-DE Inhibition by Glp-Asn-Pro-AMC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the mechanism of action of Glp-Asn-Pro-AMC as an inhibitor of Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE), also known as pyroglutamyl-peptidase II (PPII). This compound is a potent and specific competitive inhibitor of TRH-DE, an enzyme of significant interest in neuroscience and endocrinology due to its role in the regulation of TRH signaling. This document provides a comprehensive overview of the inhibitory mechanism, detailed experimental protocols for its characterization, a compilation of relevant quantitative data, and visual representations of the underlying biochemical processes and experimental designs.
Introduction to TRH-DE and its Inhibition
Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE) is a membrane-bound zinc metallopeptidase that plays a crucial role in the inactivation of the neuropeptide Thyrotropin-Releasing Hormone (TRH). By cleaving the pyroglutamyl-histidine bond of TRH, TRH-DE terminates its signaling cascade, which is involved in a myriad of physiological processes including the regulation of thyroid hormone production, neurotransmission, and mood. Given its pivotal role, the development of specific inhibitors for TRH-DE is a key area of research for the development of novel therapeutics for conditions such as depression, anxiety, and neurodegenerative disorders.
This compound has emerged as a significant tool in the study of TRH-DE. It is a synthetic peptide analog that acts as a competitive inhibitor of the enzyme.[1][2] Understanding the precise mechanism of this inhibition is fundamental for the rational design of more potent and specific drug candidates targeting TRH-DE.
The Mechanism of Competitive Inhibition
This compound inhibits TRH-DE through a competitive mechanism.[1][3] This means that the inhibitor molecule structurally resembles the endogenous substrate (TRH) and competes for binding to the active site of the enzyme. The binding of this compound to the active site is reversible and prevents the substrate from binding, thereby reducing the rate of the enzymatic reaction.
A key characteristic of competitive inhibition is that it can be overcome by increasing the concentration of the substrate. At sufficiently high substrate concentrations, the substrate can outcompete the inhibitor for binding to the active site, and the maximal velocity (Vmax) of the reaction can still be reached. However, the presence of the competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate, reflecting the need for a higher substrate concentration to achieve half of the maximal velocity.
The potency of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and thus a more potent inhibition.
Signaling Pathway of Competitive Inhibition
The logical relationship of competitive inhibition can be visualized as follows:
Caption: Competitive inhibition of TRH-DE by this compound.
Quantitative Data for TRH-DE Inhibition
The following table summarizes the key quantitative data for the inhibition of TRH-DE by this compound and provides context with data for other relevant compounds.
| Compound | Type of Interaction | Ki (μM) | Km (μM) | Notes |
| This compound | Competitive Inhibitor | 0.97 | - | The primary subject of this guide.[1][2][4] |
| l-pyroglutamyl-l-asparaginyl-l-prolineamide | Competitive Inhibitor | 17.5 | - | A structurally related competitive inhibitor.[2] |
| TRH (pGlu-His-Pro-NH2) | Substrate | 35 | 3.4 - 3.8 | The endogenous substrate, also acts as a competitive inhibitor at high concentrations.[5] |
| TRH-OH | Competitive Inhibitor | 311 | - | The free acid form of TRH.[5] |
Experimental Protocols
The characterization of TRH-DE inhibition by this compound is typically performed using a continuous fluorometric assay. This assay measures the enzymatic activity of TRH-DE by monitoring the increase in fluorescence resulting from the cleavage of a fluorogenic substrate.
Principle of the Assay
Since this compound is an inhibitor and not a substrate that releases a fluorophore upon cleavage by TRH-DE, its inhibitory effect is measured indirectly. A fluorogenic substrate for TRH-DE, such as pyroglutamyl-histidyl-prolylamido-4-methyl coumarin (B35378) (TRH-AMC), is used. TRH-DE cleaves the pyroglutamyl residue from TRH-AMC, producing His-Pro-AMC. A second enzyme, dipeptidyl peptidase IV (DPPIV), is added in excess to rapidly cleave His-Pro-AMC, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC).[5] The rate of increase in fluorescence is directly proportional to the activity of TRH-DE. The assay is performed in the absence and presence of various concentrations of the inhibitor, this compound, to determine its effect on the enzyme's activity.
Experimental Workflow
The general workflow for determining the inhibition of TRH-DE by this compound is as follows:
Caption: Experimental workflow for TRH-DE inhibition assay.
Detailed Methodology
Reagents and Materials:
-
Purified TRH-DE (pyroglutamyl-peptidase II)
-
This compound (inhibitor)
-
pyroglutamyl-histidyl-prolylamido-4-methyl coumarin (TRH-AMC, substrate)
-
Dipeptidyl peptidase IV (DPPIV)
-
Assay Buffer: 20 mM Potassium Phosphate, pH 7.5
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Prepare a stock solution of the substrate, TRH-AMC, in a suitable solvent and dilute to the desired concentrations in the assay buffer.
-
Prepare solutions of TRH-DE and DPPIV in the assay buffer. The concentration of TRH-DE should be chosen to ensure a linear reaction rate for the duration of the assay. DPPIV should be in excess to ensure it is not rate-limiting.
-
-
Assay Setup:
-
In the wells of a 96-well black microplate, add the assay buffer.
-
Add the desired concentration of the inhibitor, this compound, or the vehicle control (e.g., DMSO diluted in buffer).
-
Add the TRH-DE enzyme solution to each well.
-
The final volume in each well before the addition of the substrate should be consistent.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of the substrate (TRH-AMC) and DPPIV to each well.
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm. Readings should be taken at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. This is typically the linear portion of the fluorescence versus time plot.
-
Plot the initial velocity against the substrate concentration for each inhibitor concentration.
-
To determine the Ki value, the data can be fitted to the Michaelis-Menten equation for competitive inhibition using non-linear regression analysis.
-
Conclusion
This compound is a well-characterized competitive inhibitor of TRH-DE. Its mechanism of action, involving direct competition with the endogenous substrate for the enzyme's active site, makes it an invaluable tool for studying the physiological and pathological roles of TRH-DE. The experimental protocols outlined in this guide provide a robust framework for quantifying the inhibitory potency of this compound and other potential TRH-DE inhibitors. This knowledge is crucial for the ongoing development of novel therapeutic agents targeting the TRH signaling pathway for the treatment of a range of central nervous system disorders.
References
- 1. cdn.graphpad.com [cdn.graphpad.com]
- 2. Kinetic investigation of the specificity of porcine brain thyrotropin-releasing hormone-degrading ectoenzyme for thyrotropin-releasing hormone-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity studies with high-affinity inhibitors of pyroglutamyl-peptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a continuous, fluorometric coupled enzyme assay for thyrotropin-releasing hormone-degrading ectoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Glp-Asn-Pro-AMC in Neuropeptide Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of neuropeptide degradation is critical for understanding their physiological roles and for the development of novel therapeutics. Neuropeptides are subject to rapid inactivation by a variety of peptidases, which limits their therapeutic potential. One such key enzyme is the thyrotropin-releasing hormone-degrading ectoenzyme (TRH-DE), also known as pyroglutamyl-peptidase II (PPII; EC 3.4.19.6). This enzyme plays a crucial role in regulating the levels of thyrotropin-releasing hormone (TRH), a neuropeptide central to the hypothalamic-pituitary-thyroid (HPT) axis. The fluorogenic substrate, Glp-Asn-Pro-AMC, has emerged as a valuable tool for studying the activity of TRH-DE, primarily as a potent and specific inhibitor. This technical guide provides an in-depth overview of the role of this compound in neuropeptide degradation studies, with a focus on TRH-DE.
This compound: A Tool to Probe TRH-DE Activity
This compound is a synthetic peptide that acts as a potent and reversible inhibitor of the thyrotropin-releasing hormone-degrading ectoenzyme (TRH-DE).[1] Its chemical structure, featuring an N-terminal pyroglutamyl (Glp) residue followed by asparagine and proline linked to a 7-amino-4-methylcoumarin (B1665955) (AMC) group, makes it a specific tool for investigating the function of this highly selective peptidase.
TRH-DE is a membrane-bound zinc metallopeptidase that specifically cleaves the pyroglutamyl-histidyl bond of TRH (Glp-His-Pro-NH2), thereby inactivating it.[2] This enzymatic activity is the primary mechanism for terminating the TRH signal in the extracellular space. Given the central role of TRH in regulating thyroid function and its various neuromodulatory effects, the study of TRH-DE is of significant interest.
Quantitative Data: Inhibitory Potency
This compound is primarily characterized by its inhibitory constant (Ki) against TRH-DE. The available literature also provides Ki values for other relevant inhibitors, which are summarized in the table below for comparative analysis.
| Inhibitor/Substrate | Enzyme | Parameter | Value (µM) |
| This compound | TRH-DE | Ki | 0.97 |
| l-pyroglutamyl-l-asparaginyl-l-prolineamide | TRH-DE | Ki | 17.5 |
| TRH (Glp-His-Pro-NH2) | TRH-DE | Ki | 35 |
| TRH-OH | TRH-DE | Ki | 311 |
| pyroglutamyl-histidyl-prolylamido-4-methyl coumarin (B35378) (TRH-MCA) | TRH-DE | Km | 3.4 - 3.8 |
Data sourced from multiple studies.[1][3]
Experimental Protocols
Continuous Fluorometric Coupled Enzyme Assay for TRH-DE Activity
This protocol is adapted from a method developed for a similar fluorogenic substrate, pyroglutamyl-histidyl-prolylamido-4-methyl coumarin (TRH-MCA), and can be used to determine the kinetic parameters of TRH-DE and to screen for inhibitors like this compound.[3][4]
Principle:
The assay relies on a coupled enzyme reaction. First, TRH-DE cleaves the substrate (e.g., a fluorogenic peptide like TRH-MCA) at the pyroglutamyl bond. The resulting product is then cleaved by a second enzyme, dipeptidyl peptidase IV (DPP-IV), which liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the TRH-DE activity.
Materials:
-
Purified or recombinant TRH-DE
-
Dipeptidyl peptidase IV (DPP-IV)
-
Fluorogenic substrate (e.g., TRH-MCA)
-
Inhibitor (e.g., this compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve the fluorogenic substrate and inhibitor in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Prepare serial dilutions of the substrate and inhibitor in Assay Buffer.
-
Prepare a solution of TRH-DE and DPP-IV in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well microplate, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or vehicle for control)
-
TRH-DE and DPP-IV solution
-
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the microplate in the fluorescence reader, pre-set to 37°C.
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.
-
For kinetic parameter determination, plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibitor studies, plot V₀ against inhibitor concentration to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Signaling Pathway and Experimental Workflow
Thyrotropin-Releasing Hormone (TRH) Signaling Pathway
The degradation of TRH by TRH-DE directly impacts the initiation of the TRH signaling cascade. Understanding this pathway is crucial for contextualizing the effects of TRH-DE inhibition.
Caption: TRH signaling pathway and the inhibitory action of this compound.
Experimental Workflow for TRH-DE Inhibition Assay
The following diagram illustrates the logical flow of an experiment designed to assess the inhibitory potential of a compound like this compound on TRH-DE activity.
Caption: Workflow for a fluorometric TRH-DE inhibition assay.
Conclusion
This compound serves as a specific and potent inhibitor of TRH-DE, making it an invaluable research tool for scientists and drug development professionals. Its use in fluorometric assays allows for the detailed study of TRH-DE kinetics and the screening of potential therapeutic agents targeting this enzyme. By modulating the degradation of TRH, compounds like this compound offer a promising avenue for the development of novel treatments for a range of endocrine and neurological disorders. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for the application of this compound in the study of neuropeptide degradation.
References
- 1. Kinetic investigation of the specificity of porcine brain thyrotropin-releasing hormone-degrading ectoenzyme for thyrotropin-releasing hormone-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a continuous, fluorometric coupled enzyme assay for thyrotropin-releasing hormone-degrading ectoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development of two fluorimetric assays for the determination of pyroglutamyl aminopeptidase type-II activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Application of Glp-Asn-Pro-AMC in Thyrotropin-Releasing Hormone Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Glp-Asn-Pro-AMC and related compounds in the study of thyrotropin-releasing hormone (TRH) metabolism. Central to this is the enzyme Pyroglutamyl-Peptidase II (PPII), also known as TRH-degrading ectoenzyme (TRH-DE), the primary regulator of TRH's biological activity. This guide will detail the principles of fluorogenic assays for identifying and characterizing inhibitors of TRH-DE, with a focus on the practical application of these techniques in a research and drug discovery context.
Introduction: Thyrotropin-Releasing Hormone and Its Regulation
Thyrotropin-releasing hormone (TRH), a tripeptide with the sequence pGlu-His-Pro-NH₂, is a critical neurohormone primarily synthesized in the hypothalamus. Its principal function is to stimulate the synthesis and secretion of thyroid-stimulating hormone (TSH) from the anterior pituitary gland, thereby playing a pivotal role in the regulation of the hypothalamic-pituitary-thyroid (HPT) axis. Beyond its endocrine function, TRH also acts as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.
The biological actions of TRH are tightly controlled by its enzymatic degradation. The primary enzyme responsible for the inactivation of extracellular TRH is Pyroglutamyl-Peptidase II (EC 3.4.19.6), a membrane-bound zinc metalloenzyme.[1] TRH-DE specifically cleaves the pGlu-His bond of TRH, rendering it inactive. Given its crucial role in terminating TRH signaling, TRH-DE has emerged as a significant therapeutic target for conditions where modulation of the TRH system is desired.
This compound: A Tool for Studying TRH-DE
While the structure of this compound suggests it could potentially serve as a fluorogenic substrate for TRH-DE, with the cleavage of the Pro-AMC bond releasing the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group, the available scientific literature predominantly characterizes it and its derivatives as competitive inhibitors of the enzyme. For instance, the parent compound, Glp-Asn-Pro-NH₂, is a known competitive inhibitor of TRH-DE. Furthermore, extending the C-terminus of this peptide with hydrophobic residues and an AMC moiety, as in Glp-Asn-Pro-Tyr-Trp-Trp-7-amido-4-methylcoumarin, results in a highly potent competitive inhibitor with a Ki of 1 nM.[2]
Therefore, this guide will focus on the application of fluorogenic assays to screen for and characterize inhibitors of TRH-DE, using compounds like this compound as examples of the types of molecules that can be identified and evaluated with these methods.
Principles of Fluorogenic Assays for TRH-DE Inhibitor Screening
Fluorogenic assays are a cornerstone of high-throughput screening (HTS) for enzyme inhibitors due to their high sensitivity, simplicity, and amenability to automation. The general principle involves a synthetic substrate that is non-fluorescent or has low fluorescence, which upon enzymatic cleavage, releases a highly fluorescent molecule.
For TRH-DE, a suitable fluorogenic substrate would be a peptide containing the pGlu residue recognized by the enzyme, followed by a sequence that is amenable to cleavage, and terminating with a fluorescent reporter group like AMC. The enzymatic activity is directly proportional to the rate of increase in fluorescence.
Mechanism of a Hypothetical Fluorogenic Substrate for TRH-DE
A hypothetical fluorogenic substrate for TRH-DE, for the purpose of an inhibitor screening assay, could be designed as pGlu-His-Pro-AMC. In the presence of active TRH-DE, the enzyme would cleave the peptide bond between Pro and AMC, releasing the highly fluorescent AMC molecule. The intensity of the fluorescence, measured at the appropriate excitation and emission wavelengths (typically around 360-380 nm for excitation and 440-460 nm for emission for AMC), is directly proportional to the amount of AMC released and thus to the enzyme's activity.
Experimental Protocols
High-Throughput Screening (HTS) for TRH-DE Inhibitors
This protocol describes a generalized HTS assay to identify inhibitors of TRH-DE using a fluorogenic substrate.
Materials:
-
Purified recombinant TRH-DE
-
Fluorogenic substrate (e.g., a custom-synthesized pGlu-X-Pro-AMC, where X is an amino acid that allows for efficient cleavage)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing a physiological concentration of NaCl and ZnCl₂)
-
Compound library dissolved in DMSO
-
Positive control inhibitor (e.g., a known TRH-DE inhibitor)
-
Negative control (DMSO)
-
384-well black, flat-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Assay Plate Preparation:
-
Add 1 µL of each compound from the library to individual wells of the 384-well plate.
-
To control wells, add 1 µL of DMSO (negative control) or 1 µL of the positive control inhibitor.
-
-
Enzyme Addition:
-
Prepare a solution of TRH-DE in assay buffer at a concentration that yields a robust signal within the linear range of the assay.
-
Add 20 µL of the TRH-DE solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Substrate Addition and Signal Detection:
-
Prepare a solution of the fluorogenic substrate in assay buffer at a concentration close to its Km value (to ensure sensitivity to competitive inhibitors).
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the controls:
-
Percent inhibition = (1 - (V_compound - V_blank) / (V_DMSO - V_blank)) * 100, where V is the reaction velocity.
-
-
Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >50%).
-
Hit Confirmation and IC₅₀ Determination
Compounds identified as "hits" in the primary screen need to be validated and their potency determined.
Procedure:
-
Re-testing of Hits: Re-test the primary hits in the same assay to confirm their activity.
-
Dose-Response Analysis:
-
Perform serial dilutions of the confirmed hit compounds.
-
Run the TRH-DE activity assay with these different concentrations of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Determination of the Mechanism of Inhibition (e.g., for this compound)
To determine if an inhibitor like this compound is competitive, non-competitive, or uncompetitive, kinetic studies are performed.
Procedure:
-
Measure the initial reaction velocities of TRH-DE at various concentrations of the fluorogenic substrate in the absence and presence of different fixed concentrations of the inhibitor.
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]).
-
Analyze the plot:
-
Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).
-
-
The inhibitor constant (Ki) can be calculated from these data. For a competitive inhibitor, Ki can be determined from the equation: Apparent Km = Km * (1 + [I]/Ki).
Data Presentation
The quantitative data from inhibitor characterization studies should be presented in a clear and structured format for easy comparison.
Table 1: IC₅₀ Values of Potential TRH-DE Inhibitors
| Compound ID | IC₅₀ (µM) | Hill Slope |
| This compound (Example) | 15.2 | 1.1 |
| Inhibitor X | 5.8 | 0.9 |
| Inhibitor Y | 22.1 | 1.3 |
Table 2: Kinetic Parameters of TRH-DE Inhibition
| Inhibitor | Type of Inhibition | Kᵢ (µM) |
| Glp-Asn-Pro-NH₂ | Competitive | 17.5 |
| Inhibitor X | Competitive | 2.5 |
| Inhibitor Z | Non-competitive | 12.0 |
Visualizations
TRH Signaling Pathway
Caption: Simplified TRH signaling pathway via the Gq/11-PLCβ cascade.
TRH Degradation by TRH-DE
Caption: Enzymatic degradation of TRH by TRH-DE.
HTS Workflow for TRH-DE Inhibitors
Caption: High-throughput screening workflow for TRH-DE inhibitors.
Conclusion
The study of TRH-DE is crucial for understanding the regulation of TRH signaling and for the development of novel therapeutics. While this compound and its analogs are primarily characterized as potent competitive inhibitors of TRH-DE, they are invaluable tools in the context of fluorogenic assays designed to screen for and characterize such inhibitors. The methodologies and workflows outlined in this guide provide a framework for researchers to effectively utilize these powerful techniques in their exploration of the TRH system and the discovery of new modulators of its activity.
References
An In-depth Technical Guide to Glp-Asn-Pro-AMC: Chemical Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fluorogenic substrate, Glp-Asn-Pro-AMC (pyroglutamyl-asparaginyl-prolyl-7-amino-4-methylcoumarin). It details the chemical structure, a proposed synthetic pathway based on established solid-phase peptide synthesis methodologies, and a detailed experimental protocol for its use in a coupled enzyme assay for the detection of thyrotropin-releasing hormone-degrading ectoenzyme (TRH-DE), also known as pyroglutamyl-peptidase II. This document is intended to serve as a valuable resource for researchers in the fields of enzymology, drug discovery, and molecular diagnostics who are interested in utilizing this specific substrate for the characterization of TRH-DE activity and the screening of potential inhibitors.
Chemical Structure and Properties
This compound is a synthetic tripeptide conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). The peptide sequence consists of pyroglutamic acid (Glp), asparagine (Asn), and proline (Pro). The N-terminal pyroglutamic acid is a cyclic lactam formed from glutamic acid, which confers resistance to many aminopeptidases.
The key chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C24H27N5O7 | [1] |
| Molecular Weight | 497.50 g/mol | [1] |
| CAS Number | 291752-43-7 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | [1] |
| Inhibitor Constant (Ki) | 0.97 µM for TRH-DE | [1] |
Synthesis of this compound
Proposed Synthetic Workflow
The synthesis of this compound can be achieved through a stepwise assembly of the peptide chain on a solid support, followed by the coupling of 7-amino-4-methylcoumarin and subsequent cyclization of the N-terminal glutamine to form pyroglutamic acid.
Detailed Experimental Protocol
Materials:
-
Rink Amide resin
-
Fmoc-Pro-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
7-amino-4-methylcoumarin (AMC)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)
-
N,N-Diisopropylethylamine (DIEA)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour.
-
First Amino Acid Coupling (Proline):
-
Pre-activate Fmoc-Pro-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF (5x).
-
-
Second Amino Acid Coupling (Asparagine):
-
Repeat step 2 with Fmoc-Asn(Trt)-OH.
-
-
Fmoc Deprotection:
-
Repeat step 3.
-
-
Third Amino Acid Coupling (Glutamine):
-
Repeat step 2 with Fmoc-Gln(Trt)-OH.
-
-
Fmoc Deprotection:
-
Repeat step 3.
-
-
AMC Coupling:
-
Dissolve AMC (3 eq.), BOP (3 eq.), and DIEA (6 eq.) in DMF.
-
Add the solution to the resin and shake overnight.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (B129727) (3x).
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the pellet with cold diethyl ether.
-
-
Cyclization to Pyroglutamic Acid:
-
Dissolve the crude peptide in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.0).
-
Heat the solution at 80°C for 2 hours to induce cyclization of the N-terminal glutamine.
-
-
Purification:
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect and lyophilize the fractions containing the pure product.
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Experimental Application: Fluorogenic Enzyme Assay for TRH-DE
This compound serves as a substrate for thyrotropin-releasing hormone-degrading ectoenzyme (TRH-DE). However, the direct cleavage of the Glp residue does not yield a fluorescent product. Therefore, a coupled enzyme assay is necessary for continuous monitoring of TRH-DE activity.
Assay Principle
The assay relies on a two-step enzymatic reaction. First, TRH-DE cleaves the pyroglutamyl residue from this compound, releasing Asn-Pro-AMC. Subsequently, an excess of a second enzyme, dipeptidyl peptidase IV (DPPIV), rapidly hydrolyzes Asn-Pro-AMC to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the TRH-DE activity.
References
In-depth Technical Guide: Understanding Enzyme Kinetics with Glp-Asn-Pro-AMC
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Glp-Asn-Pro-AMC as a Potent Inhibitor of Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE)
This compound stands as a significant tool in the study of neuropeptide regulation. Contrary to its structural resemblance to fluorogenic substrates, its primary and most potent activity is the inhibition of the Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE). This enzyme plays a critical role in terminating the signaling cascade of Thyrotropin-Releasing Hormone (TRH), a key regulator of the hypothalamic-pituitary-thyroid axis.
This guide provides a comprehensive overview of the enzyme kinetics of TRH-DE, the inhibitory mechanism of this compound, and detailed protocols for its application in research and drug development.
The TRH-DE Signaling Pathway: A Critical Regulatory Node
TRH, a tripeptide (pGlu-His-Pro-NH2), is synthesized in the hypothalamus and released into the hypophyseal portal system. It travels to the anterior pituitary, where it binds to its G-protein coupled receptor, stimulating the synthesis and release of Thyroid-Stimulating Hormone (TSH). TSH, in turn, acts on the thyroid gland to produce thyroid hormones (T3 and T4), which regulate metabolism throughout the body.
The biological activity of TRH is tightly controlled by TRH-DE, a highly specific ectoenzyme that cleaves the pGlu-His bond of TRH, rendering it inactive. This enzymatic degradation is the primary mechanism for terminating the TRH signal. The high specificity of TRH-DE for TRH makes it a compelling target for therapeutic intervention.[1][2]
Caption: The Hypothalamic-Pituitary-Thyroid axis and the inhibitory role of this compound on TRH-DE.
Quantitative Data: Enzyme Kinetics of TRH-DE and Inhibition by this compound
Understanding the kinetic parameters of TRH-DE with its native substrate and the inhibitory constant of this compound is fundamental for designing and interpreting experiments.
| Enzyme | Substrate/Inhibitor | Parameter | Value | Source Organism |
| TRH-DE | TRH | Km | 45 µM | Rat Brain |
| TRH-DE | pyroglutamyl-histidyl-prolylamido-4-methyl coumarin (B35378) (TRH-MCA) | Km | 3.4 ± 0.7 µM | Porcine Brain |
| TRH-DE | pyroglutamyl-histidyl-prolylamido-4-methyl coumarin (TRH-MCA) | Km | 3.8 ± 0.5 µM | Porcine Brain |
| TRH-DE | This compound | Ki | 0.97 µM | Porcine Brain [3] |
| TRH-DE | l-pyroglutamyl-l-asparaginyl-l-prolineamide | Ki | 17.5 µM | Porcine Brain[3] |
Experimental Protocols
TRH-DE Inhibition Assay using a Fluorogenic Substrate
This protocol is adapted from a continuous, coupled enzyme assay for TRH-DE and is designed to determine the inhibitory potential of compounds like this compound.[4] The principle relies on a two-step enzymatic reaction that produces a fluorescent signal.
Workflow Diagram:
Caption: Workflow for the TRH-DE inhibition assay.
Materials:
-
Purified or recombinant TRH-DE
-
Dipeptidyl Peptidase IV (DPP-IV)
-
Fluorogenic Substrate: pyroglutamyl-histidyl-prolylamido-4-methyl coumarin (TRH-MCA)
-
Inhibitor: this compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of TRH-MCA in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in assay buffer. The final concentration should be around the Km value (e.g., 3-5 µM).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions in assay buffer.
-
Dilute TRH-DE and DPP-IV in assay buffer to the desired working concentrations. The optimal concentrations should be determined empirically.
-
-
Assay Setup (in a 96-well black microplate):
-
Add 20 µL of each this compound dilution (or vehicle control) to the appropriate wells.
-
Add 160 µL of the enzyme mixture (containing both TRH-DE and DPP-IV in assay buffer) to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the TRH-MCA substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) with excitation at approximately 380 nm and emission at approximately 460 nm.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V0) from the linear portion of the fluorescence versus time plots.
-
Plot the reaction rates against the concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the inhibition mechanism is competitive: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.
-
Synthesis of this compound
The synthesis of this compound is achieved through standard solid-phase peptide synthesis (SPPS) methodologies.[3] While a detailed, step-by-step protocol from a primary source is not publicly available, the general principles are well-established.
Logical Relationship Diagram:
Caption: Logical flow of the solid-phase synthesis of this compound.
General Principles of Synthesis:
-
Resin Preparation: The synthesis begins with a solid support resin to which 7-amino-4-methylcoumarin (B1665955) (AMC) is attached.
-
Stepwise Amino Acid Coupling:
-
The C-terminal amino acid, Proline (Pro), protected with an Fmoc group on its alpha-amino group (Fmoc-Pro-OH), is coupled to the AMC on the resin.
-
The Fmoc protecting group is removed using a mild base (e.g., piperidine).
-
The next amino acid, Asparagine (Asn), with its side chain protected (e.g., with a trityl group, Fmoc-Asn(Trt)-OH), is then coupled to the free amino group of the resin-bound Pro.
-
This cycle of deprotection and coupling is repeated.
-
-
N-terminal Capping: The final N-terminal residue, pyroglutamic acid (pGlu), protected with a Boc group (Boc-pGlu-OH), is coupled to the deprotected Asn.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification and Characterization: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.
Conclusion
This compound is a valuable chemical probe for investigating the enzymology of TRH-DE and the broader TRH signaling pathway. Its high potency and specificity as an inhibitor make it an excellent tool for in vitro and potentially in vivo studies aimed at understanding the physiological and pathological roles of TRH-DE. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.
References
- 1. Studies of substrate requirements, kinetic properties, and competive inhibitors of the enzymes catabolizing TRH in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The thyrotropin-releasing hormone-degrading ectoenzyme: the third element of the thyrotropin-releasing hormone-signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic investigation of the specificity of porcine brain thyrotropin-releasing hormone-degrading ectoenzyme for thyrotropin-releasing hormone-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a continuous, fluorometric coupled enzyme assay for thyrotropin-releasing hormone-degrading ectoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Glp-Asn-Pro-AMC: A Technical Guide for Enzyme Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Glp-Asn-Pro-AMC in Enzyme Research
This compound is a synthetic peptide derivative that serves as a valuable tool in the study of specific peptidases, particularly in the context of drug discovery and enzyme inhibitor screening. This fluorogenic compound is structurally analogous to the N-terminus of certain peptides, allowing it to interact with the active sites of enzymes that recognize and cleave pyroglutamyl (Glp) residues. Its primary utility lies in its application as a substrate for Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE), also known as Pyroglutamyl-peptidase II (PPII, EC 3.4.19.6).
Upon enzymatic cleavage of the pyroglutamyl residue, a downstream reaction with a coupling enzyme can liberate the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), providing a quantifiable signal that is directly proportional to enzyme activity. This characteristic makes this compound a suitable substrate for high-throughput screening (HTS) of potential enzyme inhibitors. This guide provides an in-depth overview of the technical aspects of using this compound for enzyme inhibitor screening, including its biochemical properties, relevant signaling pathways, detailed experimental protocols, and data interpretation.
Biochemical Properties and Target Enzyme
Chemical Properties of this compound
A clear understanding of the chemical characteristics of this compound is fundamental to its application in enzymatic assays.
| Property | Value |
| Molecular Formula | C24H27N5O7 |
| Molecular Weight | 497.50 g/mol |
| CAS Number | 291752-43-7 |
| Structure | {Glp}-Asn-Pro-{AMC} |
| Solubility | Soluble in DMSO |
| Storage | Store as a powder at -20°C or below, protected from light and moisture. In solvent, store at -20°C for short-term use or -80°C for long-term storage. |
Primary Enzyme Target: Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE)
This compound is primarily recognized as a substrate and inhibitor of TRH-DE. This enzyme is a membrane-bound metallopeptidase with a high degree of specificity for Thyrotropin-Releasing Hormone (TRH; pGlu-His-Pro-NH2).[1] TRH-DE plays a crucial role in terminating the signaling of TRH by cleaving the pGlu-His bond.
There are two main types of pyroglutamyl peptidases:
-
Pyroglutamyl-peptidase I (PGP-I): A cytosolic cysteine peptidase with broad substrate specificity.[1] It is generally considered that PGP-I does not efficiently cleave pGlu-Pro bonds.
-
Pyroglutamyl-peptidase II (TRH-DE): A membrane-anchored metallopeptidase with a narrow substrate specificity, primarily for TRH.[1]
Given the high specificity of TRH-DE, this compound is a valuable tool for selectively studying the activity of this enzyme.
Signaling Pathway and Biological Relevance
TRH-DE is a key regulator in the Hypothalamic-Pituitary-Thyroid (HPT) axis. By degrading TRH, it controls the duration and intensity of the hormonal signal that leads to the production of thyroid hormones.
Experimental Protocols
The following protocols are provided as a guide and should be optimized for specific experimental conditions.
Coupled Fluorometric Assay for TRH-DE Inhibitor Screening
This assay relies on a two-step enzymatic reaction to produce a fluorescent signal. First, TRH-DE cleaves the pyroglutamyl residue from this compound. The resulting Asn-Pro-AMC is then cleaved by a coupling enzyme, Dipeptidyl Peptidase IV (DPPIV), to release the highly fluorescent AMC.
Materials:
-
Purified or recombinant human TRH-DE
-
Purified or recombinant human DPPIV
-
This compound (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions of TRH-DE and DPPIV in Assay Buffer. The optimal concentrations should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Prepare serial dilutions of test compounds in DMSO.
-
-
Assay Protocol:
-
To each well of the microplate, add:
-
Assay Buffer
-
Test compound solution (or DMSO for control wells)
-
TRH-DE solution
-
-
Incubate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of this compound and DPPIV to each well.
-
Immediately place the plate in the fluorescence reader pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes), with readings every 1-2 minutes.
-
Data Analysis and Presentation
The rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) is proportional to the TRH-DE activity.
-
Percent Inhibition Calculation: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantitative Data Summary
While extensive datasets from HTS campaigns using this compound as a substrate are not widely available in the public domain, the inhibitory properties of the substrate itself and its derivatives have been characterized.
| Compound | Target Enzyme | Parameter | Value |
| This compound | TRH-DE | Ki | 0.97 µM |
| Glp-Asn-Pro-Tyr-Trp-Trp-AMC | TRH-DE | Ki | 1 nM |
Data for Glp-Asn-Pro-Tyr-Trp-Trp-AMC is included to illustrate the potential for developing highly potent inhibitors based on this scaffold.
For a typical inhibitor screening campaign, the results would be presented as IC50 values for the tested compounds.
| Compound ID | IC50 (µM) |
| Compound A | 1.2 |
| Compound B | 5.8 |
| Compound C | > 50 |
| ... | ... |
High-Throughput Screening Considerations
For HTS, the assay protocol can be adapted for 384-well or 1536-well formats. It is crucial to assess the robustness of the assay by calculating the Z'-factor.
A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.
Conclusion
This compound is a specialized tool for the study of Thyrotropin-Releasing Hormone-Degrading Ectoenzyme. Its use in a coupled fluorometric assay provides a sensitive and continuous method for measuring enzyme activity, making it well-suited for the screening and characterization of TRH-DE inhibitors. The high specificity of TRH-DE suggests that this substrate is unlikely to be suitable for screening inhibitors of other pyroglutamyl peptidases, such as the cytosolic PGP-I. Researchers employing this tool should carefully optimize assay conditions to ensure robust and reproducible data for the identification of novel modulators of the TRH signaling pathway.
References
The Role of Glp-Asn-Pro-AMC in Elucidating TRH Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thyrotropin-releasing hormone (TRH) is a critical neuropeptide that orchestrates a wide array of physiological processes through the activation of its specific G protein-coupled receptors. The duration and intensity of TRH signaling are tightly regulated by the activity of the TRH-degrading ectoenzyme (TRH-DE), also known as pyroglutamyl-peptidase II (PPII). Understanding the dynamics of TRH signaling necessitates precise tools to modulate the activity of this key enzyme. Glp-Asn-Pro-AMC has emerged as a valuable molecular probe in this context, functioning as a potent and specific inhibitor of TRH-DE. This technical guide provides an in-depth overview of the function of this compound in TRH signaling pathway studies, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction to TRH Signaling and its Regulation
The TRH signaling cascade is initiated by the binding of TRH to its Gq/11 protein-coupled receptors (TRH-R1 and TRH-R2). This interaction triggers a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC), which then phosphorylates a multitude of downstream target proteins, leading to diverse cellular responses.
The biological actions of TRH are transient, in part due to its rapid degradation in the extracellular space by TRH-DE.[1] This metallopeptidase specifically cleaves the pyroglutamyl-histidyl bond of TRH, rendering it inactive.[1] The critical role of TRH-DE in terminating TRH signaling makes it an important target for pharmacological intervention and a key focus of research in this field.
This compound: A Specific Inhibitor of TRH-DE
This compound is a synthetic peptide that acts as a competitive inhibitor of the TRH-degrading ectoenzyme. Its structure, incorporating a 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore, allows for its use in fluorometric assays to determine TRH-DE activity. By blocking the degradation of TRH, this compound effectively prolongs the presence of the hormone in the synaptic cleft or extracellular space, thereby amplifying and extending its signaling effects. This property makes it an invaluable tool for studying the downstream consequences of sustained TRH receptor activation.
Quantitative Data
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| This compound | TRH-degrading ectoenzyme (TRH-DE) / Pyroglutamyl-peptidase II (PPII) | 0.97 µM |
Experimental Protocols
The following section provides a detailed methodology for a fluorometric assay to measure the inhibitory effect of this compound on TRH-DE activity. This protocol is adapted from established methods for measuring peptidase activity using AMC-based substrates.
Fluorometric Assay for TRH-DE Inhibition
Objective: To determine the inhibitory potential of this compound on the enzymatic activity of TRH-DE using a fluorogenic substrate.
Materials:
-
Purified or recombinant TRH-DE
-
This compound (Inhibitor)
-
Fluorogenic substrate (e.g., pGlu-His-Pro-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplates, flat bottom
-
Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the TRH-DE enzyme to the desired working concentration in Assay Buffer.
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Diluted this compound (or vehicle control)
-
TRH-DE enzyme solution
-
-
Include control wells:
-
No Enzyme Control: Assay Buffer, substrate, and vehicle (to measure background fluorescence).
-
No Inhibitor Control: Assay Buffer, TRH-DE, substrate, and vehicle (to measure maximal enzyme activity).
-
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm. The rate of increase in fluorescence is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Normalize the data to the "No Inhibitor Control" (100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing the Role of this compound
The following diagrams, generated using the DOT language, illustrate the TRH signaling pathway, the mechanism of its termination by TRH-DE, and the experimental workflow for studying the effects of this compound.
Caption: The TRH signaling pathway and its termination by TRH-DE.
Caption: Mechanism of TRH-DE inhibition by this compound.
Caption: Experimental workflow for TRH-DE inhibition assay.
Applications in Research and Drug Development
The use of this compound extends beyond basic research into the realm of drug development.
-
Target Validation: By inhibiting TRH-DE, researchers can validate this enzyme as a therapeutic target for conditions where enhancing TRH signaling may be beneficial, such as depression, spinal cord injury, and neurodegenerative diseases.
-
Compound Screening: this compound can serve as a reference compound in high-throughput screening campaigns aimed at identifying novel and more potent inhibitors of TRH-DE.
-
Understanding Disease Mechanisms: In preclinical models, this inhibitor can be used to investigate the physiological and behavioral consequences of prolonged TRH signaling, shedding light on the role of the TRH system in various pathological states.
Conclusion
This compound is a powerful and specific tool for the study of the TRH signaling pathway. Its ability to inhibit TRH-DE allows for the controlled amplification of TRH signaling, enabling a deeper understanding of its downstream effects and physiological roles. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their investigations of the intricate and therapeutically relevant TRH system.
References
The Fluorogenic Probe Glp-Asn-Pro-AMC: A Technical Guide to Investigating Pyroglutamyl-Peptidase II Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroglutamyl-peptidase II (PPII), also known as thyrotropin-releasing hormone (TRH)-degrading ectoenzyme, is a highly specific metalloenzyme that plays a critical role in regulating the biological activity of TRH.[1][2][3] This enzyme catalyzes the removal of the N-terminal pyroglutamyl residue from TRH (pGlu-His-Pro-NH2), thereby inactivating it.[1][2] Given its pivotal role in TRH metabolism, PPII has emerged as a significant target for therapeutic intervention and for understanding the nuances of TRH signaling in various physiological and pathological contexts.
Glp-Asn-Pro-AMC: A Potent Inhibitor and Fluorogenic Substrate
This compound is a synthetic tripeptide that acts as a competitive inhibitor of PPII.[4] The replacement of the histidine residue found in TRH with asparagine results in a compound with a high affinity for the enzyme.[4][5] The addition of the 7-amino-4-methylcoumarin (B1665955) (AMC) group at the C-terminus not only enhances its binding affinity but also confers fluorogenic properties to the molecule.[4] When the amide bond between the proline and AMC is cleaved by PPII, the highly fluorescent AMC molecule is released, providing a direct and sensitive measure of enzyme activity.
Quantitative Data: Inhibition of Pyroglutamyl-Peptidase II
The inhibitory potency of various compounds against PPII is a critical parameter in drug development and functional studies. The inhibition constant (Ki) provides a measure of the affinity of an inhibitor for the enzyme. A lower Ki value indicates a higher potency. The following table summarizes the Ki values for this compound and other notable PPII inhibitors.
| Inhibitor | Ki Value | Notes |
| This compound | 0.97 µM | A potent competitive inhibitor and fluorogenic substrate for PPII.[4] |
| Glp-Asn-ProNH2 | 17.5 µM | The parent peptide of this compound, demonstrating the importance of the AMC moiety for potency.[4][5] |
| Glp-Asn-Pro-Tyr-Trp-Trp-7-amido-4-methylcoumarin | 1 nM | One of the most potent competitive PPII inhibitors described to date.[5] |
| N-[1-carboxy-2-phenylethyl]-N-imidazole benzyl (B1604629) histidyl-β-naphthylamide (CPHNA) | 8 µM | A previously identified potent inhibitor of PPII.[4] |
Experimental Protocols
Fluorometric Assay for Pyroglutamyl-Peptidase II Activity
This protocol outlines a general method for measuring PPII activity using this compound as a fluorogenic substrate. Researchers should optimize the conditions for their specific experimental setup.
Materials:
-
Pyroglutamyl-peptidase II (purified or in a biological sample)
-
This compound (substrate)
-
Assay Buffer: 20 mM Potassium Phosphate buffer, pH 7.5
-
96-well black microplate
-
Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm
-
Incubator set to 37°C
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in Assay Buffer to the desired final concentrations.
-
Prepare the PPII enzyme solution in Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Enzyme solution (or biological sample)
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
-
-
Initiate the Reaction:
-
Add the this compound substrate solution to each well to initiate the enzymatic reaction. The final volume in each well should be consistent.
-
-
Incubation:
-
Incubate the plate at 37°C. Protect the plate from light to prevent photobleaching of the fluorophore.
-
-
Measurement:
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at approximately 380 nm and emission at approximately 460 nm.
-
-
Data Analysis:
-
Calculate the rate of the reaction by determining the change in fluorescence over time.
-
For inhibitor studies, plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Experimental Workflow for Screening PPII Inhibitors
The following diagram illustrates a typical workflow for screening and characterizing potential inhibitors of PPII using this compound.
Caption: A logical workflow for the discovery and development of pyroglutamyl-peptidase II inhibitors.
Signaling Pathway and Mechanism of Action
PPII plays a crucial role in terminating the signaling cascade initiated by TRH. The following diagram illustrates the TRH signaling pathway and the central role of PPII in its regulation.
Caption: The TRH signaling pathway and its termination by pyroglutamyl-peptidase II.
TRH, upon its release, binds to its G-protein coupled receptor (GPCR) on the surface of target cells, primarily in the pituitary and central nervous system.[6] This binding activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6] These signaling events lead to various downstream cellular responses, such as the secretion of prolactin and thyroid-stimulating hormone from the pituitary gland.[7]
PPII, as an ectoenzyme, is strategically located on the cell surface to degrade TRH in the extracellular space, thereby preventing sustained receptor activation and ensuring a precise and temporally controlled signal.[7][8] The inhibition of PPII by compounds like this compound leads to an accumulation of TRH in the synaptic cleft or pericellular space, resulting in prolonged and enhanced TRH receptor signaling.
Synthesis of this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support.
Generalized Solid-Phase Synthesis Workflow
Caption: A generalized workflow for the solid-phase synthesis of this compound.
The synthesis begins with the attachment of the C-terminal amino acid, proline, to the solid support. The N-terminus of the attached amino acid is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is subsequently removed to allow for the coupling of the next amino acid, asparagine (with its side chain protected, e.g., with a trityl group). This cycle of deprotection and coupling is repeated for the final pyroglutamic acid residue (which can be protected with a tert-butyloxycarbonyl (Boc) group). Following the assembly of the tripeptide, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. The final step involves the coupling of 7-amino-4-methylcoumarin to the C-terminus of the cleaved peptide. The crude product is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the final this compound product.
Conclusion
This compound is an invaluable tool for researchers investigating the function of pyroglutamyl-peptidase II. Its dual role as a potent competitive inhibitor and a sensitive fluorogenic substrate allows for detailed kinetic studies and high-throughput screening of potential PPII modulators. A thorough understanding of the experimental protocols, the underlying signaling pathways, and the quantitative aspects of PPII inhibition is essential for advancing our knowledge of TRH metabolism and for the development of novel therapeutic strategies targeting this important enzyme. This guide provides a foundational framework for researchers to design and execute robust experiments in this exciting field of study.
References
- 1. Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity studies with high-affinity inhibitors of pyroglutamyl-peptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Master-Switch: A Technical Guide to the Role of TRH-DE Using Glp-Asn-Pro-AMC
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thyrotropin-Releasing Hormone (TRH) is a critical neurohormone and neuromodulator, orchestrating the Hypothalamus-Pituitary-Thyroid (HPT) axis and influencing a wide array of central nervous system functions.[1][2] The biological activity of TRH is tightly regulated by the Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE), a highly specific metallopeptidase that inactivates TRH.[1][3][4] This regulation makes TRH-DE a pivotal control point in endocrine and neuronal signaling, and consequently, a promising therapeutic target for neurological and metabolic disorders.[1][5] Understanding the function of TRH-DE requires precise tools for measuring its enzymatic activity. This technical guide details the biological significance of TRH-DE and provides a comprehensive framework for its investigation using the fluorogenic substrate Glp-Asn-Pro-AMC, a key reagent in the quantitative analysis of this enzyme's function.
The Central Role of TRH-DE in Physiology
TRH-DE, also known as pyroglutamyl peptidase II, is an M1 family metallopeptidase responsible for the extracellular catabolism of TRH (Glp-His-Pro-NH2).[1][3] Its action is swift and specific, hydrolyzing the pyroglutamyl-histidine bond of TRH, thereby terminating its signaling cascade. This enzymatic activity is the primary reason for TRH's short half-life of approximately six minutes in the bloodstream.[2]
Guardian of the Hypothalamus-Pituitary-Thyroid (HPT) Axis
The canonical function of TRH is to stimulate the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.[6][7] TRH-DE is strategically expressed by specialized glial cells called tanycytes in the median eminence of the hypothalamus.[1][8] Here, it acts as a gatekeeper, controlling the amount of TRH that enters the hypophyseal portal system to reach the pituitary.[1][3] By modulating TRH levels, TRH-DE is a critical regulator of the entire HPT axis, which governs metabolism, energy homeostasis, and thermogenesis.[5][8]
A Modulator of Central Nervous System (CNS) Activity
Beyond its endocrine role, TRH functions as a neuromodulator in various extrahypothalamic brain regions, including the cerebral cortex, hippocampus, and spinal cord.[1][2][4] These central effects of TRH include promoting arousal and wakefulness, reducing appetite, anxiolysis, and offering neuroprotection.[1][3][5] The expression of TRH-DE in these same regions ensures that the neuromodulatory actions of TRH are spatially and temporally controlled.[1][4] The enzyme's ability to fine-tune TRH signaling in the CNS makes it a compelling target for drug development in the context of neurodegenerative diseases, epilepsy, and depression.[1][2][5]
Quantitative Analysis of TRH-DE with this compound
To investigate the biological role of TRH-DE and screen for potential therapeutic inhibitors, a robust and sensitive assay is required. The use of fluorogenic substrates provides a continuous, real-time measurement of enzyme activity with high sensitivity.[9][10] this compound is a synthetic peptide designed for this purpose. It mimics the N-terminus of TRH and is conjugated to the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC). When TRH-DE cleaves the peptide, AMC is released, and its fluorescence can be quantified.
Quantitative Data
While primarily used as a substrate, this compound has been characterized for its interaction with TRH-DE, providing valuable quantitative insights.
| Compound | Target | Parameter | Value |
| This compound | Thyrotropin-releasing hormone degrading enzyme (TRH-DE) | K_i | 0.97 µM[11][12] |
This reported K_i value suggests that at high concentrations, the substrate or its product may exhibit inhibitory properties, a common phenomenon known as substrate inhibition, which should be considered during kinetic analysis.
Visualizing Key Pathways and Protocols
Understanding the complex systems involving TRH-DE is aided by visual representations of the signaling cascades and experimental procedures.
Signaling Pathways
TRH initiates its effects by binding to specific G-protein coupled receptors (GPCRs), primarily TRH-R1 in humans.[1][13] This binding triggers a well-defined intracellular signaling cascade.
The regulation of the HPT axis is a classic endocrine feedback loop, with TRH-DE providing a crucial level of enzymatic control.
Experimental Workflow
A fluorogenic assay provides a direct measure of TRH-DE's enzymatic activity, which is essential for kinetic studies and inhibitor screening.
Detailed Experimental Protocols
TRH-DE Activity Assay Using this compound
This protocol describes a method for determining the kinetic activity of purified TRH-DE or TRH-DE present in biological samples like tissue homogenates.
A. Materials:
-
Purified recombinant TRH-DE or biological sample
-
Fluorogenic Substrate: this compound (e.g., from MedChemExpress, Cat. No. HY-P10485)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Uncoated, black 96-well microtiter plate
-
Fluorescence microplate reader with kinetic capabilities and temperature control
B. Reagent Preparation:
-
TRH-DE Enzyme Solution: Dilute the enzyme stock to the desired concentration in ice-cold Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate for at least 30 minutes.
-
Substrate Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store in aliquots at -20°C or -80°C, protected from light.[11]
-
Working Substrate Solution: On the day of the experiment, dilute the Substrate Stock Solution in Assay Buffer to a 2X final desired concentration (e.g., for a 10 µM final concentration in a 100 µL reaction, prepare a 20 µM solution).
C. Assay Procedure:
-
Set the fluorescence plate reader to 37°C. Configure the measurement settings for kinetic reading with excitation at ~380 nm and emission at ~460 nm.
-
To each well of the 96-well plate, add 50 µL of the diluted TRH-DE Enzyme Solution. Include wells with Assay Buffer only as a no-enzyme control.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the 2X Working Substrate Solution to each well.
-
Immediately place the plate in the reader and begin kinetic measurement, recording fluorescence every 60 seconds for 30-60 minutes.
D. Data Analysis:
-
For each well, plot fluorescence units (RFU) against time (minutes).
-
Identify the linear portion of the curve (initial reaction phase).
-
Calculate the slope of this linear portion to determine the reaction rate (V₀) in RFU/min.
-
Subtract the rate of the no-enzyme control from the sample rates to correct for background substrate hydrolysis.
-
Convert RFU/min to pmol/min using a standard curve generated with free AMC under identical buffer conditions.
Protocol for TRH-DE Inhibitor Screening
This protocol adapts the activity assay to screen for compounds that inhibit TRH-DE.
A. Procedure:
-
Follow steps 1 and 2 from the Assay Procedure (Section 4.1.C).
-
Add test compounds (dissolved in DMSO, then diluted in Assay Buffer) to the appropriate wells. Add an equivalent volume of vehicle (Assay Buffer with DMSO) to control wells. The final volume in the well before adding substrate should be 50 µL.
-
Pre-incubate the plate containing the enzyme and test compounds at 37°C for 15-30 minutes to allow for binding.
-
Initiate the reaction by adding 50 µL of the 2X Working Substrate Solution (at a concentration near the K_m for sensitive detection).
-
Proceed with measurement and data analysis as described above.
B. Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control: % Inhibition = (1 - (Rate_with_Inhibitor / Rate_vehicle_control)) * 100
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
TRH-DE stands as a critical checkpoint in neuroendocrine regulation and CNS neuromodulation. Its highly specific and efficient inactivation of TRH positions it as a powerful therapeutic target. By inhibiting TRH-DE, the short-lived, beneficial effects of endogenous TRH—such as neuroprotection and mood elevation—could be prolonged and enhanced. The development of potent and specific TRH-DE inhibitors holds significant promise for treating a range of human disorders.
The successful discovery and development of such drugs are critically dependent on robust and reproducible high-throughput screening assays. The use of the fluorogenic substrate this compound provides the sensitivity and convenience required for these large-scale screening campaigns. The protocols and data presented in this guide offer a foundational framework for researchers to quantitatively explore the biological role of TRH-DE and to advance the search for novel therapeutics targeting this pivotal enzyme. Future work will likely focus on developing inhibitors with improved pharmacokinetic properties and blood-brain barrier permeability to unlock the full therapeutic potential of modulating the TRH system.[14]
References
- 1. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thyrotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 3. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Region-specific expression of thyrotrophin-releasing hormone-degrading ectoenzyme in the rat central nervous system and pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. apexbt.com [apexbt.com]
- 7. Prolactin - Wikipedia [en.wikipedia.org]
- 8. Advances in TRH signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
- 14. benchchem.com [benchchem.com]
The Fluorogenic Substrate Glp-Asn-Pro-AMC and its Analogs: A Technical Guide for Fundamental Enzyme Research
For Immediate Release
This technical guide provides an in-depth overview of the utility of the fluorogenic peptide substrate, Glp-Asn-Pro-AMC, and its more commonly utilized analogs, Z-Gly-Pro-AMC and Suc-Gly-Pro-AMC, in fundamental enzyme research. This document is intended for researchers, scientists, and drug development professionals engaged in the study of proteases, particularly in the fields of oncology and neuroscience.
Introduction: Unveiling the Role of Proline-Specific Proteases
Proline-specific proteases are a class of enzymes that play critical roles in various physiological and pathological processes by cleaving peptide bonds on the C-terminal side of proline residues. Due to their involvement in cancer progression, neurodegenerative diseases, and inflammatory responses, these enzymes have emerged as significant targets for drug discovery. The development of specific and sensitive assays is paramount to understanding their function and identifying potent inhibitors. Fluorogenic substrates, which release a fluorescent molecule upon enzymatic cleavage, provide a powerful tool for the continuous monitoring of enzyme activity in real-time.
While the specific peptide, this compound, is identified as an inhibitor of the Thyrotropin-Releasing Hormone (TRH) degrading ectoenzyme (TRH-DE), the core structural motif of a proline residue followed by 7-amino-4-methylcoumarin (B1665955) (AMC) is central to a widely used class of substrates for other key proline-specific proteases. This guide will focus primarily on the application of Z-Gly-Pro-AMC and Suc-Gly-Pro-AMC in the study of Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP), while also addressing the inhibitory role of this compound.
Key Enzymes and Their Fluorogenic Substrates
Fibroblast Activation Protein (FAP)
FAP is a type II transmembrane serine protease that is overexpressed in the stroma of many epithelial cancers, where it is associated with tumor growth, invasion, and metastasis. Its restricted expression in normal adult tissues makes it an attractive target for cancer therapy and diagnostic imaging.
Prolyl Endopeptidase (PREP)
PREP, also known as prolyl oligopeptidase (POP), is a cytosolic serine protease involved in the maturation and degradation of neuropeptides and peptide hormones. Its dysregulation has been implicated in neurodegenerative disorders, psychiatric diseases, and cancer.
Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE)
TRH-DE is a membrane-bound metallopeptidase that plays a crucial role in regulating the levels of the neuropeptide TRH in the central nervous system.
The fluorogenic substrates discussed in this guide share a common principle of action: the peptide sequence directs the substrate to the active site of the target enzyme, which then cleaves the amide bond linking the peptide to the AMC fluorophore. The resulting free AMC exhibits strong fluorescence, which can be measured to determine the rate of the enzymatic reaction.
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of these substrates and inhibitors with their target enzymes. This data is crucial for designing and interpreting enzyme kinetic and inhibition assays.
| Substrate | Enzyme | Km (µM) | Vmax (relative units) | Reference(s) |
| Z-Gly-Pro-AMC | FAP | 248 ± 12 | 5.6 ± 0.2 | [1] |
| Suc-Gly-Pro-AMC | PREP | 54 | Not Reported | [2] |
| Ac-Gly-Pro-AFC | FAP | 248 ± 12 | 5.6 ± 0.2 | [1] |
| Gly-Pro-AFC | DPP-4 | 76 ± 10 | 121 ± 5 | [1] |
Table 1: Kinetic Parameters of Fluorogenic Substrates
| Inhibitor/Substrate | Enzyme | IC50 (nM) | Ki (µM) | Reference(s) |
| FAP Inhibitors | ||||
| UAMC1110 | FAP | 0.43 | Not Reported | [3] |
| Talabostat (Val-boroPro) | FAP | 390 | Not Reported | [4] |
| PREP Inhibitors | ||||
| Talabostat (Val-boroPro) | PREP | 560 | Not Reported | [4] |
| TRH-DE Inhibitor | ||||
| This compound | TRH-DE | Not Reported | 0.97 | [5] |
Table 2: Inhibitor Potency Data
Experimental Protocols
General Enzyme Activity Assay using a Fluorogenic Substrate
This protocol provides a general framework for measuring the activity of FAP or PREP using their respective fluorogenic substrates.
Materials:
-
Recombinant human FAP or PREP
-
Z-Gly-Pro-AMC (for FAP) or Suc-Gly-Pro-AMC (for PREP)
-
Assay Buffer (e.g., 50 mM Tris, 140 mM NaCl, pH 7.5)[6]
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve the fluorogenic substrate in DMSO to create a stock solution.
-
Dilute the enzyme to the desired concentration in pre-chilled Assay Buffer. Keep on ice.
-
Prepare serial dilutions of the substrate in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the diluted substrate solutions to the appropriate wells.
-
To initiate the reaction, add 25 µL of the diluted enzyme solution to each well.
-
Include control wells:
-
Blank: Assay Buffer only.
-
Substrate only: Substrate and Assay Buffer.
-
Enzyme only: Enzyme and Assay Buffer.
-
-
-
Measurement:
-
Immediately place the microplate in the fluorescence reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank and substrate-only wells) from the experimental values.
-
Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
-
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Enzyme Inhibition Assay
This protocol is designed to determine the potency of an inhibitor (e.g., IC50 value).
Materials:
-
Same as the enzyme activity assay.
-
Inhibitor compound of interest.
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the inhibitor dilutions to the appropriate wells.
-
Add 25 µL of the diluted enzyme solution and pre-incubate for a specified time (e.g., 15 minutes) at room temperature or 37°C.[7]
-
To initiate the reaction, add 25 µL of the fluorogenic substrate solution (typically at a concentration around the Km value).
-
Include control wells as in the activity assay, plus a "no inhibitor" control.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence intensity as described above.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
FAP Signaling in the Tumor Microenvironment
FAP plays a crucial role in the complex interplay between cancer cells and the surrounding stroma. It contributes to extracellular matrix remodeling, promotes angiogenesis, and modulates immune responses, thereby creating a pro-tumorigenic environment.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Imaging of Fibroblast Activation Protein in Cancer Xenografts Using Novel (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine-Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to Fluorescence Assays Using Glp-Asn-Pro-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of fluorescence assays utilizing the specific substrate, pyroglutamyl-asparaginyl-prolyl-7-amino-4-methylcoumarin (Glp-Asn-Pro-AMC). This substrate is pivotal for the sensitive and specific detection of legumain activity, a cysteine protease implicated in various physiological and pathological processes, including cancer progression and immune response.
Core Principles of the Fluorescence Assay
The fluorescence assay employing this compound is predicated on the enzymatic activity of legumain (also known as asparaginyl endopeptidase), which exhibits a high degree of specificity for cleaving peptide bonds C-terminal to asparagine residues.[1][2][3] The substrate, this compound, is a synthetic peptide composed of a pyroglutamyl, asparagine, and proline residue linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).
In its intact form, the this compound substrate is essentially non-fluorescent as the fluorescence of the AMC moiety is quenched. Upon the introduction of active legumain, the enzyme recognizes the asparagine residue and cleaves the amide bond between proline and the AMC molecule. This cleavage event liberates the free AMC, which is highly fluorescent. The resulting increase in fluorescence intensity is directly proportional to the legumain activity in the sample.[4] The fluorescence is typically measured at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.[5]
Key Applications
The high sensitivity and specificity of this assay make it an invaluable tool for:
-
Enzyme Activity Quantification: Determining the concentration of active legumain in biological samples.
-
Inhibitor Screening: High-throughput screening of small molecules or biologicals to identify potential legumain inhibitors for therapeutic development.[4]
-
Kinetic Studies: Elucidating the kinetic parameters of legumain, such as the Michaelis constant (Km) and catalytic rate (kcat), in the presence of various substrates or inhibitors.[6][7]
Experimental Protocols
Detailed methodologies for performing legumain activity assays, inhibitor screening, and kinetic analysis are provided below. These protocols are based on established methods for similar asparagine-containing AMC substrates and can be adapted for this compound.
Legumain Activity Assay
This protocol outlines the steps to measure the activity of legumain in a sample.
Materials:
-
This compound substrate
-
Recombinant human legumain (or sample containing legumain)
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5[8]
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO.
-
Dilute the legumain sample to the desired concentration in the pre-warmed Assay Buffer. A typical starting concentration for recombinant legumain is 1-2 nM.[9]
-
Prepare the substrate working solution by diluting the this compound stock solution in the Assay Buffer to the final desired concentration. A common starting concentration is 50 µM.[9][5]
-
Add 50 µL of the diluted legumain sample to each well of the 96-well plate.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[9]
-
Include appropriate controls:
-
No-enzyme control: 50 µL of Assay Buffer instead of the legumain sample to determine background fluorescence.
-
Positive control: A known concentration of active legumain.
-
Legumain Inhibitor Screening Assay
This protocol is designed for high-throughput screening of potential legumain inhibitors.
Materials:
-
Same as the Legumain Activity Assay
-
Test compounds (potential inhibitors)
-
Known legumain inhibitor (positive control, e.g., a specific cystatin)[4]
-
Vehicle control (e.g., DMSO)
Procedure:
-
Prepare a stock solution of test compounds in a suitable solvent (e.g., 100% DMSO).
-
In a 96-well plate, add a small volume (e.g., 1 µL) of each test compound to individual wells.
-
Include controls:
-
Positive control wells: Add a known legumain inhibitor.
-
Negative (vehicle) control wells: Add the same volume of the solvent used for the test compounds (e.g., DMSO).
-
-
Add 49 µL of diluted legumain solution to each well and pre-incubate with the compounds for 15-30 minutes at room temperature.[4]
-
Initiate the reaction by adding 50 µL of the this compound substrate working solution to all wells.
-
Measure the fluorescence intensity over time as described in the activity assay protocol.
-
Calculate the percentage of inhibition for each compound by comparing the rate of fluorescence increase in the presence of the compound to the vehicle control.
Determination of Kinetic Parameters (Km and Vmax)
This protocol allows for the determination of the Michaelis constant (Km) and maximum reaction velocity (Vmax) of legumain for the this compound substrate.
Materials:
-
Same as the Legumain Activity Assay
Procedure:
-
Prepare a series of dilutions of the this compound substrate in the Assay Buffer. The concentrations should typically range from 0.1 to 10 times the expected Km value.
-
Add a fixed, low concentration of legumain (e.g., 1 nM) to each well of a 96-well plate.
-
Initiate the reactions by adding the different concentrations of the substrate to the respective wells.
-
Measure the initial reaction velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities (V₀) against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Data Presentation
Quantitative data from legumain assays should be summarized in clearly structured tables for easy comparison and interpretation. Below are examples of how to present typical results.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Z-Ala-Ala-Asn-AMC | Human Legumain | 80 | - | - | [7] |
| Z-Ala-Ala-Asn-AMC | Human Legumain | 25.7 | - | - | [6] |
| Bz-Asn-pNA | Human Legumain | 2400 | 2 | 7.3 x 10² | [10] |
Table 1: Representative Kinetic Parameters for Legumain with Different Substrates.
| Compound | Target | IC₅₀ (nM) | Assay Substrate | Reference |
| Legumain Inhibitor LI-1 | Legumain | 11.5 | Cbz-Ala-Ala-Asn-AMC | [11] |
| Legumain Inhibitor LI-0 | Legumain | 704 | Cbz-Ala-Ala-Asn-AMC | [11] |
| JPM-OEt | Cathepsin B | - | Cbz-Phe-Arg-AMC | [11] |
| Z-DEVD-FMK | Caspase-3 | - | Caspase-3 Substrate VII | [11] |
Table 2: Example of IC₅₀ Values for Legumain Inhibitors.
| Sample | Legumain Activity (dF/s/µg protein) | Reference |
| Control Cells | ~1.0 | [12] |
| Cells treated with 50 nM 1,25(OH)₂D₃ | ~1.5 | [12] |
| Cells treated with 100 nM 1,25(OH)₂D₃ | ~1.7 | [12] |
| Cells treated with 1000 nM 25(OH)D₃ | ~1.4 | [12] |
Table 3: Example of Relative Legumain Activity in Cell Lysates under Different Conditions.
Mandatory Visualizations
Diagrams illustrating key biological pathways and experimental workflows are provided below in the DOT language for Graphviz.
Caption: Experimental Workflow for a Legumain Fluorescence Assay.
Caption: Legumain-Mediated Activation of MMP-2 and Downstream Effects.
Caption: Role of Legumain in MHC Class II Antigen Presentation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The expression of legumain, an asparaginyl endopeptidase that controls antigen processing, is reduced in endotoxin-tolerant monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mammalian Cysteine Protease Legumain in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. novusbio.com [novusbio.com]
- 9. mdpi.com [mdpi.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Development of near-infrared fluorophore (NIRF)-labeled activity-based probes for in vivo imaging of legumain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Cysteine Protease Legumain Is Upregulated by Vitamin D and Is a Regulator of Vitamin D Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Initial Characterization of Novel Proteases Using the Fluorogenic Substrate Glp-Asn-Pro-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the initial biochemical and kinetic characterization of novel proteases, with a specific focus on utilizing the fluorogenic substrate Pyroglutamyl-Asparaginyl-Prolyl-7-amino-4-methylcoumarin (Glp-Asn-Pro-AMC). This substrate is particularly useful for assaying prolyl endopeptidases (PEPs) or other proteases that recognize and cleave peptides at the C-terminal side of a proline residue.[1][2][3] The methodologies outlined herein are fundamental for understanding a new enzyme's basic function, substrate specificity, and potential for therapeutic targeting.
Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them significant targets for drug development.[4][5] The initial characterization of a novel protease is a foundational step in elucidating its biological role and assessing its potential as a drug target. Fluorogenic assays provide a sensitive, high-throughput method for quantifying protease activity by measuring the fluorescence released upon substrate cleavage.[6][7] In substrates like this compound, the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group is quenched until the peptide bond is cleaved by an active protease, resulting in a quantifiable increase in fluorescence proportional to enzyme activity.[7]
Experimental Protocols
The following sections provide detailed methodologies for the core experiments required for the initial characterization of a novel protease.
Protocol 1: General Protease Activity Assay
This protocol establishes a baseline measurement of protease activity using this compound.
Materials:
-
Purified novel protease
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5; the optimal buffer should be determined empirically)
-
96-well black microplates[6]
-
Fluorescence microplate reader with excitation/emission wavelengths of ~380 nm and ~460 nm for AMC[8]
Procedure:
-
Substrate Preparation: Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 20 µM). Protect the solution from light.[6]
-
Enzyme Preparation: Dilute the purified protease in ice-cold Assay Buffer to a working concentration. The optimal concentration should be determined to ensure a linear reaction rate over the measurement period.[7]
-
Assay Setup: To each well of a 96-well black microplate, add 50 µL of the diluted substrate solution. Include control wells containing buffer only (for background fluorescence) and substrate without enzyme.
-
Initiate Reaction: Add 50 µL of the diluted enzyme solution to each well to start the reaction. Mix gently.
-
Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature. Monitor the increase in fluorescence intensity over time (kinetic read), recording data every minute for 15-30 minutes.[7]
-
Data Analysis: Calculate the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot. The rate is typically expressed in Relative Fluorescence Units (RFU) per minute.
Protocol 2: Determination of Optimal pH and Temperature
These experiments identify the conditions under which the protease exhibits maximum activity.
A. Optimal pH Determination:
-
Prepare a series of assay buffers with varying pH values (e.g., from pH 4.0 to 10.0).
-
Set up the general protease activity assay as described in Protocol 1. For each pH value, use the corresponding buffer to dilute both the enzyme and the substrate.
-
Perform the assay at a constant temperature (e.g., 37°C).[9]
-
Plot the initial reaction velocity against the pH. The pH at which the highest activity is observed is the optimum pH.[10]
B. Optimal Temperature Determination:
-
Using the optimal pH buffer determined above, set up the general activity assay.
-
Incubate the reaction at a range of different temperatures (e.g., 25°C to 70°C) using a temperature-controlled plate reader.[10]
-
Plot the initial reaction velocity against the temperature. The temperature at which the highest activity is observed is the optimum temperature.[11]
Protocol 3: Determination of Michaelis-Menten Kinetic Parameters (Kₘ and Vₘₐₓ)
This protocol determines the enzyme's affinity for the substrate (Kₘ) and the maximum reaction rate (Vₘₐₓ).[12]
Procedure:
-
Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in the optimal assay buffer. Concentrations should typically range from 0.1 × Kₘ to 10 × Kₘ. If Kₘ is unknown, a broad range (e.g., 1 µM to 200 µM) should be tested.[7]
-
Assay Performance: Perform the protease activity assay (Protocol 1) for each substrate concentration, keeping the enzyme concentration constant and low enough to ensure steady-state conditions.[12]
-
Data Analysis:
Protocol 4: Inhibitor Screening and IC₅₀ Determination
This protocol is used to assess the potency of inhibitory compounds. The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%.[14]
Procedure:
-
Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In the microplate wells, add 25 µL of the diluted enzyme and 25 µL of the corresponding inhibitor dilution. Include a control with no inhibitor (DMSO vehicle control).[4] Incubate for a set period (e.g., 15-30 minutes) at room temperature.
-
Initiate Reaction: Add 50 µL of the this compound substrate to each well to start the reaction. The substrate concentration should be fixed at or near the Kₘ value determined in Protocol 3.
-
Data Acquisition: Measure the kinetic activity as described in Protocol 1.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[14]
-
Data Presentation
Quantitative data from the characterization experiments should be summarized for clarity and comparative analysis.
Table 1: Optimal Biophysical Parameters for Novel Protease
| Parameter | Optimal Value |
|---|---|
| pH | 7.5 |
| Temperature | 37 °C |
Table 2: Michaelis-Menten Kinetic Parameters with this compound
| Parameter | Value | Units |
|---|---|---|
| Kₘ | 54 | µM |
| Vₘₐₓ | 1250 | RFU/min |
| kcat | 15 | s⁻¹ |
| kcat/Kₘ | 2.8 x 10⁵ | M⁻¹s⁻¹ |
Table 3: Inhibitor Potency (IC₅₀) Against Novel Protease
| Inhibitor | IC₅₀ |
|---|---|
| Inhibitor A | 25 nM |
| Inhibitor B | 1.2 µM |
| Inhibitor C | > 50 µM |
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing experimental processes and biological contexts.
Caption: Workflow for the initial characterization of a novel protease.
Prolyl endopeptidases (PEPs), which are effectively assayed by this compound, are involved in the metabolism of neuropeptides and peptide hormones, thereby playing roles in processes like blood pressure regulation and neurological functions.[15][16]
Caption: Role of Prolyl Endopeptidase in neuropeptide maturation.
References
- 1. Role of prolyl endopeptidase in intracellular transport and protein secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prolyl endopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Protease Inhibitor Cocktails & Individual Inhibitors | G-Biosciences [gbiosciences.com]
- 6. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and biochemical characterization of a novel thermophilic Coh01147 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 13. researchgate.net [researchgate.net]
- 14. Viral Protease Inhibitor Screening Assay Kits - Amerigo Scientific [amerigoscientific.com]
- 15. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Fluorometric Assay for Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thyrotropin-releasing hormone-degrading ectoenzyme (TRH-DE), also known as pyroglutamyl-peptidase II (EC 3.4.19.6), is a membrane-bound metallopeptidase that plays a critical role in the inactivation of thyrotropin-releasing hormone (TRH) in the extracellular space.[1] Given its function in regulating the availability of TRH, TRH-DE is a significant target for therapeutic intervention in various neurological and endocrine disorders. Accurate measurement of its enzymatic activity is crucial for screening potential inhibitors and understanding its physiological roles.
This document provides a detailed protocol for a continuous, fluorometric-coupled enzyme assay for TRH-DE activity.
Important Note on Substrate Selection
The compound Glp-Asn-Pro-AMC was initially proposed for this assay. However, scientific literature has identified this compound not as a substrate, but as a potent, reversible inhibitor of TRH-DE , with a reported inhibition constant (Ki) of 0.97 µM. Therefore, it is unsuitable for measuring the rate of enzymatic activity.
This protocol has been adapted to use a well-validated fluorogenic substrate, pyroglutamyl-histidyl-prolyl-amido-4-methylcoumarin (pGlu-His-Pro-AMC) , often abbreviated as TRH-MCA. This substrate allows for the sensitive, real-time measurement of TRH-DE activity.
Assay Principle
This method is a coupled-enzyme assay. The process involves two sequential enzymatic reactions:
-
TRH-DE Action: TRH-DE cleaves the N-terminal pyroglutamyl residue from the non-fluorescent substrate, pGlu-His-Pro-AMC, releasing the intermediate product, His-Pro-AMC.
-
Coupling Enzyme Action: A second enzyme, dipeptidyl peptidase IV (DPP-IV), is added in excess. DPP-IV rapidly cleaves the His-Pro-AMC intermediate, releasing the highly fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).
The rate of increase in fluorescence is directly proportional to the TRH-DE activity in the sample. The reaction can be monitored continuously using a fluorescence plate reader.
Visualization of the Signaling Pathway
The enzymatic cascade leading to the fluorescent signal is depicted below.
Caption: Coupled enzymatic reaction for TRH-DE assay.
Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted for other formats.
I. Materials and Reagents
-
TRH-DE source: Purified enzyme, cell membrane preparations, or tissue homogenates.
-
Fluorogenic Substrate: pGlu-His-Pro-AMC (TRH-MCA).
-
Coupling Enzyme: Dipeptidyl Peptidase IV (DPP-IV).
-
Assay Buffer: 50 mM Sodium Phosphate (B84403), pH 7.4.
-
AMC Standard: 7-amino-4-methylcoumarin for standard curve.
-
Solvent: DMSO for dissolving substrate and standard.
-
Microplate: Black, flat-bottom 96-well plate suitable for fluorescence measurements.
-
Instrumentation: Fluorescence microplate reader with temperature control, capable of excitation at ~360-380 nm and emission detection at ~440-460 nm.
II. Reagent Preparation
-
Assay Buffer: Prepare 50 mM sodium phosphate buffer and adjust the pH to 7.4.
-
pGlu-His-Pro-AMC Stock Solution (10 mM): Dissolve the substrate in DMSO. Store in aliquots at -20°C, protected from light.
-
DPP-IV Stock Solution: Reconstitute DPP-IV according to the manufacturer's instructions to a concentration of 1 U/mL in Assay Buffer. Store in aliquots at -20°C.
-
AMC Standard Stock Solution (1 mM): Dissolve AMC powder in DMSO. Store in aliquots at -20°C, protected from light.
-
Working Substrate/Coupling Enzyme Mix: On the day of the experiment, prepare a mix containing the final desired concentration of pGlu-His-Pro-AMC and a saturating amount of DPP-IV in Assay Buffer. For example, for a final substrate concentration of 10 µM and DPP-IV concentration of 0.1 U/mL in a 100 µL final reaction volume, prepare a 2X mix (20 µM substrate, 0.2 U/mL DPP-IV).
III. Assay Procedure
-
Prepare AMC Standard Curve:
-
Create a series of dilutions of the AMC standard stock solution in Assay Buffer to cover the expected range of product formation (e.g., 0 to 20 µM).
-
Add 100 µL of each standard dilution to separate wells of the 96-well plate.
-
-
Set up Enzyme Reactions:
-
Add 50 µL of Assay Buffer to "blank" (no enzyme) wells.
-
Add 50 µL of your TRH-DE sample (diluted in Assay Buffer to achieve a linear reaction rate) to the sample wells.
-
If testing inhibitors, add 50 µL of the TRH-DE sample pre-incubated with the inhibitor compound.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate the Reaction:
-
Start the reaction by adding 50 µL of the 2X working Substrate/Coupling Enzyme Mix to all wells (including blanks).
-
The final reaction volume will be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in the fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically, with readings every 60 seconds for 15-30 minutes.
-
Experimental Workflow Visualization
Caption: Workflow for the TRH-DE fluorometric assay.
Data Presentation and Analysis
1. Standard Curve
Generate a standard curve by plotting the fluorescence intensity (Relative Fluorescence Units, RFU) against the known concentration of the AMC standard. Perform a linear regression to obtain the slope (RFU/µM).
Table 1: Example AMC Standard Curve Data
| AMC Concentration (µM) | Average RFU |
| 0 | 50 |
| 2.5 | 450 |
| 5 | 845 |
| 10 | 1650 |
| 15 | 2440 |
| 20 | 3260 |
2. Calculation of TRH-DE Activity
-
Determine the initial reaction rate (V₀): For each sample, plot RFU versus time (minutes). The initial rate is the slope of the linear portion of this curve (ΔRFU/min).
-
Convert the rate to molar concentration:
-
Activity (µM/min) = (ΔRFU/min) / (Slope of AMC standard curve)
-
-
Calculate the specific activity:
-
Specific Activity (pmol/min/mg) = [Activity (µM/min) * Reaction Volume (µL)] / [Protein concentration (mg/mL) * Sample Volume (µL)]
-
Table 2: Kinetic Parameters for TRH-DE with pGlu-His-Pro-AMC
| Parameter | Value | Source |
| Km | 3.4 +/- 0.7 µM (discontinuous assay) | [1] |
| Km | 3.8 +/- 0.5 µM (continuous assay) | [1] |
Note: For inhibitor screening, calculate the percent inhibition relative to a control reaction with no inhibitor.
Percent Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] * 100
By following this protocol, researchers can reliably and sensitively measure TRH-DE activity, facilitating the study of its function and the development of novel therapeutics.
References
Application Notes: Fluorometric Measurement of Pyroglutamyl-Peptidase II Activity
These application notes provide a detailed protocol for the determination of Pyroglutamyl-Peptidase II (PPII), also known as Thyrotropin-Releasing Hormone (TRH)-degrading ectoenzyme (TRH-DE), activity using the fluorogenic substrate Glutaryl-Asparaginyl-Prolyl-7-amino-4-methylcoumarin (Glp-Asn-Pro-AMC).
Introduction
Pyroglutamyl-Peptidase II is a membrane-bound M1 family metallopeptidase that plays a crucial role in the inactivation of TRH (pGlu-His-Pro-NH2) in the extracellular space.[1] Its high specificity for TRH makes it a significant target for therapeutic intervention and for understanding the regulation of the thyroid axis.[1][2] The assay described herein is a continuous, coupled-enzyme fluorometric method that provides a sensitive and efficient means to measure PPII activity, suitable for inhibitor screening and kinetic analysis.
Assay Principle
The measurement of PPII activity using this compound is based on a two-step enzymatic reaction.
-
Step 1: PPII Action. Pyroglutamyl-Peptidase II cleaves the N-terminal pyroglutamyl (Glp) residue from the substrate, this compound. This reaction yields the intermediate product, Asn-Pro-AMC.
-
Step 2: Coupling Enzyme Action. An excess of a coupling enzyme, Dipeptidyl Peptidase IV (DPP-IV), subsequently cleaves the Asn-Pro-AMC intermediate at the Pro-AMC bond. This releases the highly fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).
The rate of AMC release is directly proportional to the activity of PPII. The increase in fluorescence is monitored over time using a fluorescence plate reader. This coupled-enzyme assay provides a continuous measurement of initial reaction rates, which is essential for accurate kinetic studies.[3]
Figure 1. Coupled-enzyme reaction principle for PPII activity measurement.
Experimental Protocols
Required Materials
Reagents and Buffers:
| Reagent | Supplier | Purpose |
| Pyroglutamyl-Peptidase II (PPII) | Various | Enzyme source |
| This compound | MedChemExpress | Substrate |
| Dipeptidyl Peptidase IV (DPP-IV) | R&D Systems, etc. | Coupling enzyme |
| Potassium Phosphate (B84403) Monobasic | Sigma-Aldrich | Buffer component |
| Potassium Phosphate Dibasic | Sigma-Aldrich | Buffer component |
| Dimethyl Sulfoxide (DMSO), anhydrous | Sigma-Aldrich | Substrate solvent |
| 7-amino-4-methylcoumarin (AMC) | Sigma-Aldrich | Standard for calibration curve |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | Optional: Enzyme stabilization |
| Black, flat-bottom 96-well plates | Corning, etc. | Assay plate |
| Ultrapure Water | Millipore, etc. | Reagent preparation |
Equipment:
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Incubator or plate reader with temperature control at 37°C.
-
Standard laboratory pipettes and sterile consumables.
-
Vortex mixer and centrifuge.
Reagent Preparation
Table 1: Reagent Preparation
| Reagent Name | Preparation Instructions | Storage Conditions |
| Assay Buffer | Prepare a 20 mM potassium phosphate buffer, pH 7.5.[4] For 100 mL, dissolve 0.272 g of KH₂PO₄ in ~90 mL of ultrapure water. Adjust pH to 7.5 with a concentrated KOH solution. Bring the final volume to 100 mL. Optional: Add 0.1% BSA for enzyme stability. Filter sterilize. | 4°C for up to 1 month. |
| Substrate Stock (10 mM) | Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 4.98 mg (MW: 497.50 g/mol ) in 1 mL of DMSO. Vortex until fully dissolved. Note: Protect from light. | -20°C in small aliquots, protected from light. |
| Coupling Enzyme Stock | Reconstitute DPP-IV according to the manufacturer's instructions to a stock concentration of ≥0.1 mg/mL in Assay Buffer. | -20°C or -80°C as per manufacturer's data sheet. |
| PPII Enzyme Solution | Dilute the PPII enzyme source (purified enzyme or tissue homogenate) in cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 20-30 minutes. Keep on ice. | Prepare fresh on the day of the experiment. |
| AMC Standard (1 mM) | Dissolve 1.75 mg of AMC (MW: 175.18 g/mol ) in 10 mL of DMSO. This will be used to generate a standard curve. | -20°C in small aliquots, protected from light. |
Experimental Workflow
The following diagram outlines the major steps of the protocol, from initial setup to final data analysis.
Figure 2. Experimental workflow for the fluorometric PPII assay.
Assay Protocol (96-well Plate)
This protocol is for a final reaction volume of 100 µL. Adjust volumes as needed.
-
AMC Standard Curve:
-
Prepare a series of dilutions of the 1 mM AMC Standard stock in Assay Buffer (e.g., 0, 2, 4, 6, 8, 10 µM).
-
Add 100 µL of each dilution to separate wells of the 96-well plate.
-
Measure the endpoint fluorescence (Relative Fluorescence Units, RFU) at Ex/Em = 360/460 nm.
-
Plot RFU vs. AMC concentration (µM) and determine the linear regression equation.
-
-
Enzyme Reaction Setup:
-
Set up reactions in triplicate for each condition (e.g., sample, negative control).
-
In each well, add the components in the following order:
Table 2: Reaction Mixture Composition
-
| Component | Volume (µL) for Sample | Volume (µL) for "No Enzyme" Control | Volume (µL) for "No Substrate" Control | Final Concentration |
| Assay Buffer | 73 | 93 | 78 | - |
| DPP-IV (Coupling Enzyme) | 5 | 5 | 5 | 5-10 µg/mL (excess) |
| Substrate (this compound) | 2 | 2 | 0 | 200 µM (adjust as needed, e.g., 10x Ki) |
| PPII Enzyme Solution | 20 | 0 | 20 | Varies (to be optimized) |
| Total Volume | 100 | 100 | 100 | - |
-
Measurement:
-
Pre-incubate the plate containing Assay Buffer, DPP-IV, and Substrate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 20 µL of the PPII Enzyme Solution to the appropriate wells.
-
Immediately place the plate in the fluorescence reader (pre-warmed to 37°C).
-
Measure the fluorescence kinetically every 60 seconds for 30-60 minutes.
-
Data Analysis
-
Calculate the Rate: For each sample, plot RFU versus time (minutes). Identify the linear portion of the curve (initial velocity) and calculate the slope (ΔRFU/min).
-
Subtract Background: Subtract the rate of the "No Enzyme" control from the rates of all samples to correct for substrate auto-hydrolysis.
-
Convert to Moles: Use the slope from the AMC standard curve to convert the corrected reaction rate from ΔRFU/min to pmol of AMC/min.
-
Rate (pmol/min) = (ΔRFU/min) / (Slope of Standard Curve in RFU/pmol)
-
-
Calculate Specific Activity: Normalize the rate to the amount of enzyme added to the reaction.
-
Specific Activity (pmol/min/mg) = Rate (pmol/min) / (mg of PPII protein in the well)
-
Summary of Assay Parameters
Table 3: Key Experimental Parameters
| Parameter | Recommended Value | Notes |
| Enzyme Source | Purified recombinant PPII, or membrane preparations from tissues (e.g., brain, pituitary). | If using membrane preparations, solubilization with a mild non-ionic detergent may be necessary. This must be optimized. |
| Substrate Concentration | 10-200 µM | The Ki of this compound for PPII is ~0.97 µM.[5] A starting concentration of 10-20 µM (approx. 10-20x Ki) is recommended for initial assays. A full kinetic analysis (varying substrate concentration) is required to determine Km and Vmax. |
| Coupling Enzyme Conc. | 5-10 µg/mL | The concentration of DPP-IV must be in excess to ensure that the cleavage of Asn-Pro-AMC is not the rate-limiting step. This can be confirmed by testing two different DPP-IV concentrations; if the rate of the PPII reaction does not change, the concentration is sufficient. |
| Assay Buffer | 20 mM Potassium Phosphate, pH 7.5[4] | As PPII is a metalloenzyme, avoid using buffers containing metal chelators like EDTA.[6] |
| Temperature | 37°C[4] | Maintain constant temperature throughout the assay. |
| Wavelengths | Excitation: ~360 nm, Emission: ~460 nm | Optimal wavelengths may vary slightly depending on the instrument; consult your plate reader's specifications. |
| Controls | 1. No PPII enzyme (substrate background) 2. No substrate (enzyme background) 3. Known PPII inhibitor | A known inhibitor (e.g., a metal chelator like 1,10-phenanthroline) can be used as a positive control for inhibition to confirm that the measured activity is from a metallopeptidase. |
References
- 1. Frontiers | The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? [frontiersin.org]
- 2. genecards.org [genecards.org]
- 3. Development of a continuous, fluorometric coupled enzyme assay for thyrotropin-releasing hormone-degrading ectoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Kinetic investigation of the specificity of porcine brain thyrotropin-releasing hormone-degrading ectoenzyme for thyrotropin-releasing hormone-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Optimal Working Concentration of Glp-Asn-Pro-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glp-Asn-Pro-AMC is a fluorogenic peptide substrate primarily utilized in the study of Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE), also known as Pyroglutamyl Peptidase II (EC 3.4.19.6). This enzyme plays a crucial role in the regulation of TRH levels in the central nervous system and periphery. The substrate consists of a peptide sequence (Glp-Asn-Pro) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate exhibits minimal fluorescence. However, upon enzymatic cleavage of the amide bond between the proline residue and the AMC moiety by TRH-DE, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored in real-time to determine kinetic parameters.
This document provides detailed protocols and application notes to guide researchers in determining the optimal working concentration of this compound for TRH-DE activity assays.
Principle of the Assay
The enzymatic activity of TRH-DE is measured by monitoring the increase in fluorescence resulting from the cleavage of the this compound substrate. The pyroglutamyl (Glp) residue at the N-terminus is recognized by TRH-DE, which then hydrolyzes the peptide bond, liberating the Asn-Pro dipeptide and free AMC. The free AMC molecule is highly fluorescent, with an excitation maximum typically in the range of 340-380 nm and an emission maximum in the range of 440-460 nm.[1][2] The rate of fluorescence increase is directly proportional to the rate of substrate hydrolysis and thus to the enzymatic activity.
Caption: Enzymatic cleavage of this compound by TRH-DE.
Quantitative Data Summary
While extensive kinetic data for this compound as a substrate is not widely published, its high affinity for TRH-DE is evident from its reported inhibition constant (Ki). This value can serve as a starting point for estimating the Michaelis-Menten constant (Km).
| Parameter | Value | Enzyme | Notes |
| Inhibition Constant (Ki) | 0.97 µM[3][4] | TRH-DE | Indicates high affinity of the compound for the enzyme. The Km value for its use as a substrate is expected to be in a similar range. |
| Excitation Wavelength (λex) | ~340 - 380 nm[5][6] | AMC | Optimal wavelength should be determined empirically on the specific instrument being used. |
| Emission Wavelength (λem) | ~440 - 460 nm[5][6] | AMC | Optimal wavelength should be determined empirically on the specific instrument being used. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Recombinant or purified TRH-DE (Pyroglutamyl Peptidase II)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, or 50 mM MES, pH 6.5)
-
Microplate reader with fluorescence detection capabilities
-
Black, flat-bottom 96-well microplates
-
Standard laboratory equipment (pipettes, tubes, etc.)
Preparation of Stock Solutions
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO to achieve a final concentration of 10 mM. Store this stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
TRH-DE Enzyme Stock Solution: Prepare a stock solution of TRH-DE in a suitable buffer (as recommended by the supplier) at a concentration that will allow for further dilution into the assay buffer. Store on ice during use and at -80°C for long-term storage.
-
AMC Standard Stock Solution (1 mM): To quantify the amount of product formed, prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO. Store at -20°C, protected from light.
Experimental Workflow for Determining Optimal Substrate Concentration
The optimal working concentration of this compound is typically close to its Km value. To determine this, a substrate titration experiment should be performed while keeping the enzyme concentration constant.
Caption: Workflow for determining the optimal working concentration.
Detailed Protocol: Substrate Titration
-
Prepare Substrate Dilutions: From the 10 mM stock solution of this compound, prepare a series of dilutions in the assay buffer. A typical concentration range to test would be from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.
-
Prepare Enzyme Working Solution: Dilute the TRH-DE stock solution in the assay buffer to a concentration that yields a linear rate of fluorescence increase over a reasonable time period (e.g., 30-60 minutes) with a mid-range substrate concentration. This may require some preliminary optimization.
-
Set up the Assay Plate:
-
In a black 96-well plate, add 50 µL of each this compound dilution in triplicate.
-
Include a "no substrate" control (assay buffer only) and a "no enzyme" control (substrate dilution with assay buffer instead of enzyme solution) for each substrate concentration to measure background fluorescence.
-
-
Initiate the Reaction:
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C).
-
To start the reaction, add 50 µL of the diluted TRH-DE enzyme solution to each well. The final reaction volume will be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the optimal excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 460 nm).
-
Measure the fluorescence intensity kinetically, with readings taken every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. This is typically the slope of the initial phase of the reaction.
-
Subtract the rate of fluorescence increase from the "no enzyme" control wells.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Vmax and Km values. The optimal working concentration of this compound for routine assays is generally chosen to be at or slightly above the determined Km value.
-
Protocol for AMC Standard Curve
To convert the relative fluorescence units (RFU) to the concentration of product formed, a standard curve of free AMC should be generated.
-
Prepare AMC Standards: From the 1 mM AMC stock solution, prepare a series of dilutions in the assay buffer to generate a standard curve (e.g., 0 to 50 µM).
-
Plate Setup: Add 100 µL of each AMC standard dilution in triplicate to a black 96-well plate.
-
Measure Fluorescence: Read the fluorescence of the standard plate at the same excitation and emission wavelengths used for the enzyme assay.
-
Generate Standard Curve: Plot the fluorescence intensity (RFU) against the known AMC concentration. The slope of this linear plot will provide a conversion factor to calculate the concentration of AMC produced in the enzymatic reaction.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Substrate instability or autofluorescence of assay components. | Test the stability of the substrate in the assay buffer without the enzyme. Measure the fluorescence of individual assay components. |
| Low Signal-to-Noise Ratio | Suboptimal enzyme or substrate concentration. Incorrect instrument settings. | Titrate both enzyme and substrate concentrations. Adjust the gain settings on the fluorescence reader. |
| Non-linear Reaction Rate | Substrate depletion or enzyme instability. | Use a lower enzyme concentration or a shorter reaction time. Ensure the enzyme is stable under the assay conditions. |
| Precipitation of Substrate | Low solubility of the peptide substrate in aqueous buffer. | Ensure the final DMSO concentration is sufficient to maintain solubility but does not inhibit the enzyme (typically <5%). Gentle sonication of the stock solution may help. |
Conclusion
Determining the optimal working concentration of this compound is a critical step in developing a robust and reliable assay for TRH-DE activity. By following the protocols outlined in this document, researchers can systematically determine the kinetic parameters of the enzyme-substrate interaction and establish optimal conditions for their specific experimental needs. This will enable accurate and reproducible measurements for applications in basic research and drug discovery.
References
- 1. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinetic investigation of the specificity of porcine brain thyrotropin-releasing hormone-degrading ectoenzyme for thyrotropin-releasing hormone-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme activity assays | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
Preparation of Glp-Asn-Pro-AMC Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the preparation, storage, and handling of Glp-Asn-Pro-AMC, a fluorogenic substrate used in enzymatic assays. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.
Introduction
This compound is a synthetic peptide substrate containing the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC). It is primarily utilized as a substrate for the enzyme thyrotropin-releasing hormone degrading ectoenzyme (TRH-DE). Upon enzymatic cleavage of the amide bond between the peptide and the AMC moiety, free AMC is released, which produces a measurable fluorescent signal. This allows for the sensitive quantification of enzyme activity.
Physicochemical Properties and Solubility
Proper dissolution of this compound is critical for the preparation of a stable and effective stock solution. The relevant physicochemical and solubility data are summarized in the table below.
| Parameter | Value | Source |
| Molecular Formula | C24H27N5O7 | [1] |
| Molecular Weight | 497.50 g/mol | [1] |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Solubility in DMSO | ≥ 125 mg/mL (≥ 251.26 mM) | [1] |
Stock Solution Preparation Protocol
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.975 mg of the powder.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. Using the previous example, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved, resulting in a clear, colorless solution. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots under the recommended conditions as detailed in the storage section.
Storage and Stability
The stability of this compound is dependent on the storage conditions.
| Form | Storage Temperature | Stability | Source |
| Powder | -20°C | 1 year | [1] |
| -80°C | 2 years | [1] | |
| In DMSO | -20°C | 1 month | [1] |
| -80°C | 6 months | [1] |
Note: For optimal stability, it is recommended to store the stock solution protected from light.
General Enzymatic Assay Protocol
This protocol provides a general workflow for using the this compound stock solution in a typical enzymatic assay. The final concentrations of enzyme and substrate, as well as incubation times, should be optimized for each specific experiment.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (specific to the enzyme of interest)
-
Enzyme solution
-
Inhibitor or test compound solution (if applicable)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare Working Solutions: Dilute the this compound stock solution to the desired final working concentration in the assay buffer. Also, prepare the enzyme and any test compounds in the assay buffer.
-
Assay Reaction Setup:
-
Add the assay buffer to the wells of the microplate.
-
Add the inhibitor or test compound solution to the appropriate wells.
-
Add the enzyme solution to all wells except for the negative control (blank) wells. For the blank wells, add an equal volume of assay buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes).
-
-
Initiate the Reaction: Add the this compound working solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at regular intervals (kinetic assay) or after a fixed incubation time (end-point assay).
-
Data Analysis: Subtract the fluorescence of the blank wells from the fluorescence of the experimental wells. Plot the fluorescence intensity against time or concentration to determine the enzyme activity.
Visual Protocols and Pathways
Caption: Workflow for preparing this compound stock solution.
Caption: General workflow for an enzymatic assay using this compound.
References
Application Notes and Protocols for Glp-Asn-Pro-AMC Fluorescence Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of the fluorogenic substrate, pyroglutamyl-Asparaginyl-Proline-7-amino-4-methylcoumarin (Glp-Asn-Pro-AMC), in the detection of enzyme activity. This substrate is particularly useful for assaying the activity of thyrotropin-releasing hormone-degrading ectoenzyme (TRH-DE), a key enzyme in the regulation of TRH signaling.[1][2][3][4] The principle of this assay is based on the enzymatic cleavage of the amide bond between the peptide and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its conjugated form, the fluorescence of AMC is quenched. Upon enzymatic cleavage, free AMC is released, resulting in a significant increase in fluorescence intensity that is directly proportional to the enzyme's activity.[5] This method offers a sensitive and continuous means to measure enzyme kinetics and to screen for potential inhibitors.
Principle of Detection
The enzymatic reaction involves the hydrolysis of the Pro-AMC bond in the this compound substrate by the target enzyme. This releases the highly fluorescent AMC molecule. The fluorescence of the liberated AMC can be monitored over time using a fluorescence plate reader.
Caption: Enzymatic cleavage of this compound by TRH-DE.
Plate Reader Settings
Optimal plate reader settings are crucial for achieving high sensitivity and a good signal-to-noise ratio. The following table summarizes the recommended settings for detecting AMC fluorescence.
| Parameter | Recommended Setting | Notes |
| Excitation Wavelength | 340 - 380 nm | The optimal excitation wavelength for AMC is around 345-355 nm.[6] A broader range can be used depending on the instrument's filter or monochromator capabilities. |
| Emission Wavelength | 440 - 460 nm | The emission maximum for AMC is approximately 445 nm.[6] |
| Bandwidth | 10 - 20 nm | A narrower bandwidth can increase specificity, while a wider bandwidth may increase signal intensity.[5][6] Optimization may be required based on the instrument and assay conditions. |
| Gain/Sensitivity | Medium to High | Adjust the gain to maximize the signal from the positive control without saturating the detector.[7][8][9] Many readers have an auto-gain function which is recommended.[9] |
| Read Type | Kinetic | For measuring enzyme activity, a kinetic read is essential to monitor the increase in fluorescence over time. |
| Read Interval | 1 - 5 minutes | The interval should be frequent enough to generate a smooth kinetic curve. |
| Read Duration | 15 - 60 minutes | The duration should be sufficient to observe the initial linear phase of the reaction. |
| Plate Type | Black, clear bottom | Black plates minimize well-to-well crosstalk and background fluorescence.[10] |
| Temperature | 37°C | Or the optimal temperature for the enzyme being studied. |
Experimental Protocol
This protocol provides a general framework for a 96-well plate-based kinetic assay.
Reagent Preparation
-
Assay Buffer: Prepare an appropriate buffer for the enzyme of interest (e.g., Tris-HCl, HEPES) at the optimal pH.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in a suitable buffer and store at -80°C.
-
Substrate Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store protected from light at -20°C.
-
Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 2X the final assay concentration).
-
Inhibitor/Compound Stock Solution (Optional): Dissolve inhibitors or test compounds in DMSO.
Assay Workflow
Caption: General workflow for the this compound enzyme assay.
Step-by-Step Procedure
-
Prepare the Plate:
-
Add 50 µL of assay buffer to each well of a 96-well black, clear-bottom plate.
-
For inhibitor studies, add the desired concentration of inhibitor or test compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add 50 µL of the diluted enzyme solution to all wells except the "no enzyme" control wells. Add an equal volume of assay buffer to the "no enzyme" control wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the enzyme and inhibitors to equilibrate.
-
-
Initiate the Reaction:
-
Add 100 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Begin kinetic measurements using the settings outlined in the table above. Record fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a total duration of 15-60 minutes.[7]
-
-
Data Analysis:
-
For each well, plot the relative fluorescence units (RFU) against time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Subtract the velocity of the "no enzyme" control from all other readings to correct for background fluorescence and substrate auto-hydrolysis.
-
For inhibitor studies, plot the reaction velocity as a function of the inhibitor concentration to determine the IC₅₀ value.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | - Autofluorescence of test compounds.[7] - Contaminated reagents.[7] - Substrate auto-hydrolysis.[7] | - Run a compound-only control to measure its intrinsic fluorescence. - Use high-purity reagents and water. - Prepare fresh substrate solution for each experiment and include a "substrate only" control. |
| Low Signal or No Activity | - Incorrect plate reader settings.[7] - Inactive enzyme. - Sub-optimal assay conditions (pH, temperature). | - Verify excitation and emission wavelengths and gain settings. - Test enzyme activity with a known positive control substrate. - Optimize assay buffer pH and reaction temperature. |
| Non-linear Reaction Progress Curves | - Substrate depletion. - Enzyme instability. - Inner filter effect at high substrate or product concentrations. | - Use a lower enzyme concentration or measure for a shorter duration. - Check the stability of the enzyme under the assay conditions. - Use a lower substrate concentration. |
| Signal Saturation | - Gain setting is too high.[8][9] - Enzyme concentration is too high. | - Reduce the gain setting on the plate reader.[8][9] - Dilute the enzyme stock solution. |
References
- 1. Development of a continuous, fluorometric coupled enzyme assay for thyrotropin-releasing hormone-degrading ectoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the thyrotropin‐releasing hormone‐degrading ectoenzyme by site‐directed mutagenesis of cysteine residues: Cys68 is involved in disulfide‐linked dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? [frontiersin.org]
- 5. tecan.com [tecan.com]
- 6. jascoinc.com [jascoinc.com]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
Application Notes and Protocols for Kinetic Analysis Using Glp-Asn-Pro-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for conducting kinetic analysis of specific proteases using the fluorogenic substrate, pyroglutamyl-asparaginyl-prolyl-7-amino-4-methylcoumarin (Glp-Asn-Pro-AMC). This substrate is a valuable tool for studying the activity of prolyl endopeptidases (PREP), also known as prolyl oligopeptidases (POP), and for inhibiting the thyrotropin-releasing hormone-degrading ectoenzyme (TRH-DE). Understanding the kinetic parameters of these enzymes is crucial for drug discovery and for elucidating their roles in various physiological and pathological processes, including neuropeptide and hormone regulation.[1]
The assay principle relies on the enzymatic cleavage of the Pro-AMC bond by the target enzyme. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule. The rate of AMC liberation, measured by fluorescence spectroscopy, is directly proportional to the enzyme's activity.
Target Enzymes and Physiological Relevance
Prolyl Endopeptidase (PREP/POP): A serine protease that cleaves peptide bonds on the C-terminal side of proline residues within small peptides (typically less than 30 amino acids).[1] PREP is implicated in the maturation and degradation of neuropeptides and peptide hormones, and its dysregulation has been associated with neurological disorders.[2][3][4]
Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE): A metalloectopeptidase that specifically inactivates thyrotropin-releasing hormone (TRH), a key regulator of the hypothalamic-pituitary-thyroid axis. This compound acts as an inhibitor of this enzyme.
Quantitative Data Summary
The following table summarizes the known kinetic parameters for this compound and comparative substrates with their respective target enzymes.
| Substrate/Inhibitor | Enzyme | Parameter | Value |
| This compound | Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE) | K_i | 0.97 µM[5] |
| Abz-RPPGFSPFRQ-EDDnp | Prolyl Endopeptidase (from human urine) | K_m | 0.74 µM[6] |
| Abz-FPQ-EDDnp | Prolyl Endopeptidase (from human urine) | K_m | 0.65 µM[6] |
Experimental Protocols
This section provides a detailed methodology for a continuous kinetic assay of prolyl endopeptidase activity using a fluorogenic substrate like this compound. The protocol is adapted from established methods for similar substrates.[7]
Materials and Reagents
-
Enzyme: Purified prolyl endopeptidase (recombinant or from a biological source).
-
Substrate: this compound.
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.5.
-
Inhibitor (optional): A known PREP inhibitor for control experiments.
-
Microplate: Black, 96-well, flat-bottom microplate suitable for fluorescence measurements.
-
Fluorescence Microplate Reader: Capable of excitation at 360-380 nm and emission at 440-460 nm.
Reagent Preparation
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C, protected from light.
-
Enzyme Working Solution: Dilute the purified enzyme in assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Substrate Working Solutions: Prepare a series of dilutions of the substrate stock solution in assay buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.1 to 10 times the expected K_m).
Assay Procedure
-
Temperature Equilibration: Pre-incubate the microplate, assay buffer, and enzyme working solution at the desired assay temperature (e.g., 37°C) for 15 minutes.[7]
-
Reaction Setup:
-
Add 100 µL of assay buffer to each well.
-
Add 10 µL of the enzyme working solution to the appropriate wells.
-
For blank wells, add 10 µL of assay buffer instead of the enzyme solution.
-
-
Initiate Reaction: Start the enzymatic reaction by adding 5 µL of the substrate working solution to each well.
-
Fluorescence Measurement: Immediately place the microplate in the fluorescence plate reader and begin recording the fluorescence intensity (Excitation: 370 nm, Emission: 440 nm) at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes.
Data Analysis
-
Calculate the Rate of Reaction (Initial Velocity):
-
Plot the fluorescence intensity against time for each substrate concentration.
-
Determine the initial velocity (v₀) from the linear portion of the curve.
-
Convert the fluorescence units to the concentration of AMC produced using a standard curve of free AMC.
-
-
Determine Kinetic Parameters:
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m and V_max values.
v₀ = (V_max * [S]) / (K_m + [S])
-
Visualizations
Signaling Pathway: Prolyl Endopeptidase in Neuropeptide Degradation
Caption: Role of PREP in terminating neuropeptide signaling.
Experimental Workflow for Kinetic Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. proteopedia.org [proteopedia.org]
- 3. Proline residues in the maturation and degradation of peptide hormones and neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Characterization of a prolyl endopeptidase (kininase) from human urine using fluorogenic quenched substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Enzyme Inhibitors Using Glp-Asn-Pro-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. High-throughput screening (HTS) provides a rapid and efficient methodology for interrogating large compound libraries to identify novel inhibitor scaffolds. Fluorogenic substrates are invaluable tools in HTS due to their high sensitivity and compatibility with automated liquid handling and detection systems. Glp-Asn-Pro-AMC is a fluorogenic substrate designed for the detection of prolyl endopeptidase activity. Upon enzymatic cleavage of the amide bond between Proline and the 7-amino-4-methylcoumarin (B1665955) (AMC) moiety, a highly fluorescent signal is produced, which can be quantified to determine enzyme activity.
This document provides detailed application notes and protocols for the use of this compound in HTS campaigns to identify inhibitors of two key enzymes: Fibroblast Activation Protein (FAP) and Thyrotropin-Releasing Hormone Degrading Enzyme (TRH-DE).
Target Enzymes:
-
Fibroblast Activation Protein (FAP): A type II transmembrane serine protease that is overexpressed in the stroma of many epithelial cancers and in areas of tissue remodeling. Its restricted expression profile makes it an attractive target for cancer therapy and diagnostic imaging.
-
Thyrotropin-Releasing Hormone Degrading Enzyme (TRH-DE): A pyroglutamyl peptidase II that specifically degrades TRH, a key hormone in the hypothalamic-pituitary-thyroid axis. Inhibitors of TRH-DE may have therapeutic potential in neurological and endocrine disorders.
Signaling Pathways
To understand the biological context of inhibiting FAP and TRH-DE, it is crucial to consider their roles in cellular signaling.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant Human FAP or TRH-DE
-
Substrate: this compound
-
Assay Buffer (FAP): 50 mM Tris-HCl, pH 7.5, 1 M NaCl, 1 mg/mL BSA.[1]
-
Assay Buffer (TRH-DE): 50 mM HEPES, pH 7.4, 1 mg/mL BSA
-
Positive Control Inhibitor (FAP): Linagliptin[2]
-
Positive Control Inhibitor (TRH-DE): Known TRH-DE inhibitor
-
Compound Library: Dissolved in 100% DMSO
-
Microplates: 384-well, black, flat-bottom, low-binding polypropylene (B1209903) plates.[2]
-
Fluorescence Plate Reader: Capable of excitation at ~380 nm and emission at ~460 nm.[1][2]
Assay Principle
The assay quantifies the enzymatic activity of FAP or TRH-DE by measuring the fluorescence generated from the cleavage of the fluorogenic substrate this compound. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.
High-Throughput Screening Workflow
Detailed HTS Protocol (384-Well Format)
-
Compound Plating:
-
Dispense 100 nL of library compounds (typically 10 mM in 100% DMSO) into the appropriate wells of a 384-well assay plate.
-
For control wells, dispense 100 nL of DMSO (negative control) or a known inhibitor (positive control).
-
-
Enzyme Preparation and Addition:
-
Pre-incubation:
-
Mix the plate on a plate shaker for 1 minute.
-
Pre-incubate the enzyme and compound mixture for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Substrate Preparation and Addition:
-
Prepare a working solution of this compound in the assay buffer. The final substrate concentration should be at or below its Km value for the target enzyme to ensure sensitivity to competitive inhibitors. A typical starting concentration is 10-50 µM.[1]
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.
-
-
Fluorescence Detection:
-
Data Analysis:
-
Determine the rate of reaction (Vmax) for each well from the linear portion of the kinetic read.
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 x (1 - (Vmax_compound - Vmax_background) / (Vmax_DMSO - Vmax_background))
-
Assess the quality of the assay by calculating the Z'-factor from the control wells: Z'-factor = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| An assay is considered robust for HTS if the Z'-factor is ≥ 0.5.
-
Dose-Response and IC50 Determination Protocol
-
Compound Preparation:
-
Prepare serial dilutions of the "hit" compounds, typically in 10-point, 1:3 dilution series starting from a high concentration (e.g., 100 µM).
-
-
Assay Performance:
-
Perform the enzymatic assay as described in the HTS protocol, using the serially diluted compounds.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Data Presentation
The following tables summarize exemplary data obtained from a hypothetical HTS campaign for FAP inhibitors and published data for known FAP inhibitors.
Table 1: HTS Assay Validation Parameters
| Parameter | Value | Interpretation |
| Substrate Concentration | 25 µM | Near Km for optimal sensitivity |
| Enzyme Concentration | 0.1 ng/µL | Sufficient signal window |
| Z'-Factor | 0.78 | Excellent assay robustness |
| Signal-to-Background | >10 | Good dynamic range |
Table 2: Exemplary HTS Results for FAP Inhibitors
| Compound ID | % Inhibition at 10 µM | Hit Confirmation |
| Cmpd-001 | 95.2% | Yes |
| Cmpd-002 | 12.5% | No |
| Cmpd-003 | 88.7% | Yes |
| Cmpd-004 | 55.1% | Yes |
Table 3: IC50 Values of Confirmed FAP Inhibitors
| Inhibitor | IC50 (nM) | Reference |
| Linagliptin | 490 ± 80 | [bioRxiv, 2024][2] |
| Anagliptin | 180,000 ± 30,000 | [bioRxiv, 2024][2] |
| Cmpd-001 (Hypothetical) | 75 | - |
| Cmpd-003 (Hypothetical) | 250 | - |
| Cmpd-004 (Hypothetical) | 1200 | - |
Conclusion
The use of the fluorogenic substrate this compound provides a sensitive and robust method for the high-throughput screening of inhibitors against FAP and TRH-DE. The protocols outlined in this document offer a comprehensive guide for researchers to establish and validate HTS assays, from initial screening to dose-response confirmation. The clear and structured data presentation allows for the effective evaluation and prioritization of hit compounds for further drug development efforts. By leveraging these methodologies, researchers can accelerate the discovery of novel and potent inhibitors for these important therapeutic targets.
References
Application Notes and Protocols for the Glp-Asn-Pro-AMC Assay in Identifying Novel TRH-DE Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyrotropin-releasing hormone (TRH), a tripeptide with the sequence Glp-His-Pro-NH2, is a key neuroendocrine factor primarily known for its role in regulating the hypothalamic-pituitary-thyroid (HPT) axis.[1][2][3] Beyond its endocrine functions, TRH acts as a neuromodulator in the central nervous system, influencing arousal, feeding, and anxiety. The biological activity of TRH is tightly controlled by the thyrotropin-releasing hormone-degrading ectoenzyme (TRH-DE), a metallopeptidase that inactivates TRH by cleaving the Glp-His bond.[1][4] Given its critical role in terminating the TRH signal, TRH-DE has emerged as a promising therapeutic target for conditions where modulation of the TRH signaling pathway is desired.[1]
The development of potent and specific modulators of TRH-DE is crucial for exploring the therapeutic potential of this enzyme. A robust and sensitive assay is therefore essential for the high-throughput screening (HTS) of compound libraries to identify novel TRH-DE inhibitors or activators. The Glp-Asn-Pro-AMC assay is a fluorescence-based method that provides a sensitive and continuous means to measure TRH-DE activity. This assay utilizes a synthetic substrate, this compound, which is a structural analog of TRH. Upon cleavage by TRH-DE, the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC) is released, resulting in a quantifiable increase in fluorescence. This document provides detailed application notes and protocols for utilizing the this compound assay to identify and characterize new modulators of TRH-DE.
Principle of the Assay
The this compound assay is based on the enzymatic cleavage of a fluorogenic substrate by TRH-DE. The substrate, this compound, is non-fluorescent. In the presence of active TRH-DE, the enzyme hydrolyzes the peptide bond between Proline and AMC, releasing the highly fluorescent AMC molecule. The rate of AMC release is directly proportional to the TRH-DE activity. The fluorescence intensity is monitored over time, typically using a fluorescence plate reader with excitation and emission wavelengths of approximately 360-380 nm and 440-460 nm, respectively.
Potential inhibitors of TRH-DE will decrease the rate of AMC release, leading to a lower fluorescence signal compared to an uninhibited control. Conversely, activators of TRH-DE would increase the rate of substrate cleavage and result in a higher fluorescence signal.
Data Presentation
Table 1: Key Reagents and Materials
| Reagent/Material | Supplier | Catalog Number | Storage |
| Human recombinant TRH-DE | R&D Systems | 1234-EN | -20°C to -80°C |
| This compound | MedChemExpress | HY-P10485 | -20°C (protect from light) |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| NaCl | Sigma-Aldrich | S9888 | Room Temperature |
| ZnCl₂ | Sigma-Aldrich | Z0152 | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well black, flat-bottom plates | Corning | 3603 | Room Temperature |
| Fluorescence plate reader | (e.g., Tecan, BMG Labtech) | N/A | N/A |
Table 2: Typical Assay Parameters and Conditions
| Parameter | Value | Notes |
| Assay Buffer | 50 mM Tris-HCl, 100 mM NaCl, 10 µM ZnCl₂, pH 7.4 | ZnCl₂ is a cofactor for TRH-DE. |
| Substrate (this compound) Concentration | 10 µM | This concentration is close to the Kₘ for similar substrates and may require optimization. |
| Enzyme (TRH-DE) Concentration | 1-5 ng/µL | The optimal concentration should be determined empirically to ensure a linear reaction rate. |
| Test Compound Concentration | 0.1 nM to 100 µM | A typical concentration range for screening and dose-response studies. |
| Final Assay Volume | 100 µL | |
| Incubation Temperature | 37°C | |
| Incubation Time | 30-60 minutes | The reaction should be in the linear range during this time. |
| Fluorescence Reading | Ex: 380 nm, Em: 460 nm | Wavelengths may vary slightly depending on the instrument. |
| Data Acquisition | Kinetic or Endpoint | Kinetic mode is preferred for detailed inhibitor characterization. |
Table 3: Example Data for TRH-DE Inhibition
| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| Known Inhibitor (e.g., this compound itself at high conc.) | 0.1 | 15.2 ± 2.1 | 0.97 (Ki)[5][6] |
| 1 | 48.5 ± 3.5 | ||
| 10 | 85.1 ± 1.8 | ||
| Test Compound A | 0.1 | 5.3 ± 1.2 | > 100 |
| 1 | 12.8 ± 2.5 | ||
| 10 | 25.6 ± 4.1 | ||
| Test Compound B | 0.1 | 20.1 ± 2.8 | 0.85 |
| 1 | 55.4 ± 3.9 | ||
| 10 | 92.3 ± 1.5 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 10 µM ZnCl₂, pH 7.4):
-
Prepare a 1 M stock solution of Tris-HCl, pH 7.4.
-
Prepare a 5 M stock solution of NaCl.
-
Prepare a 10 mM stock solution of ZnCl₂.
-
In a suitable container, combine 5 mL of 1 M Tris-HCl, 2 mL of 5 M NaCl, and 10 µL of 10 mM ZnCl₂.
-
Add deionized water to a final volume of 100 mL.
-
Adjust the pH to 7.4 if necessary.
-
Store at 4°C.
-
-
Substrate Stock Solution (10 mM this compound):
-
Dissolve the required amount of this compound in DMSO to make a 10 mM stock solution.
-
Store in small aliquots at -20°C, protected from light.
-
-
Enzyme Stock Solution (100x TRH-DE):
-
Reconstitute lyophilized human recombinant TRH-DE in the assay buffer to a concentration of 100-500 ng/µL.
-
Store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Test Compound Stock Solutions (10 mM):
-
Dissolve test compounds in 100% DMSO to a concentration of 10 mM.
-
Create serial dilutions in DMSO as needed for dose-response experiments.
-
Protocol 2: TRH-DE Inhibition Assay (96-well Plate Format)
-
Prepare Working Solutions:
-
Substrate Working Solution (2x): Dilute the 10 mM this compound stock solution in assay buffer to a final concentration of 20 µM.
-
Enzyme Working Solution (2x): On the day of the experiment, thaw an aliquot of the TRH-DE stock solution and dilute it in assay buffer to a final concentration of 2-10 ng/µL. Keep on ice.
-
-
Assay Plate Setup:
-
Add 2 µL of test compound dilutions in DMSO to the appropriate wells of a 96-well black, flat-bottom plate.
-
For control wells, add 2 µL of DMSO:
-
100% Activity Control (No Inhibition): 2 µL DMSO.
-
0% Activity Control (Background): 2 µL DMSO (no enzyme will be added to these wells).
-
-
Add 48 µL of assay buffer to all wells.
-
Add 50 µL of the 2x TRH-DE working solution to all wells except the 0% activity control wells. Add 50 µL of assay buffer to the 0% activity control wells.
-
Mix gently by tapping the plate.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the test compounds to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add 50 µL of the 2x substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Kinetic Mode: Record fluorescence every 1-2 minutes for 30-60 minutes.
-
Endpoint Mode: Incubate the plate at 37°C for 30-60 minutes and then read the fluorescence.
-
-
Data Analysis:
-
Calculate Percent Inhibition:
Where:
-
RFU_test_compound = Relative Fluorescence Units in the presence of the test compound.
-
RFU_no_inhibition = Relative Fluorescence Units of the 100% activity control.
-
RFU_background = Relative Fluorescence Units of the 0% activity control.
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: The TRH signaling pathway and the role of TRH-DE.
Caption: Experimental workflow for identifying TRH-DE modulators.
Caption: Logical relationships in the TRH-DE modulator assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Receptor modulators associated with the hypothalamus -pituitary-thyroid axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glp-Asn-Pro-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glp-Asn-Pro-AMC is a fluorogenic substrate primarily utilized for the sensitive detection of thyrotropin-releasing hormone (TRH)-degrading ectoenzyme (TRH-DE), also known as pyroglutamyl-peptidase II (PPII). This enzyme plays a crucial role in the inactivation of TRH, a key hormone in the hypothalamic-pituitary-thyroid axis and a neuromodulator in the central nervous system. The substrate consists of a peptide sequence (Glp-Asn-Pro) recognized by TRH-DE, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). Enzymatic cleavage of the peptide at the C-terminal end releases free AMC, which exhibits a significant increase in fluorescence, allowing for the quantitative measurement of enzyme activity. While this compound has been reported as an inhibitor of TRH-DE with a Ki of 0.97 μM, its primary utility in research is as a substrate for characterizing the enzyme's activity.[1]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₄H₂₇N₅O₇ |
| Molecular Weight | 497.50 g/mol |
| Appearance | Solid powder |
| Fluorophore | 7-Amino-4-methylcoumarin (AMC) |
| Excitation Wavelength | ~345 nm |
| Emission Wavelength | ~445 nm |
Storage and Handling
Proper storage and handling of this compound are critical to maintain its integrity and ensure reproducible experimental results.
Storage of Lyophilized Powder:
| Storage Temperature | Shelf Life | Recommendations |
| -80°C | Up to 2 years | Recommended for long-term storage. Store in a desiccator to protect from moisture. |
| -20°C | Up to 1 year | Suitable for shorter-term storage. Ensure the container is tightly sealed and protected from light. |
Storage of Reconstituted Solutions:
| Storage Temperature | Shelf Life | Recommendations |
| -80°C | Up to 6 months | Prepare aliquots to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for solutions that will be used frequently within a short period. |
Reconstitution Protocol:
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution.
-
Preparation of Stock Solution:
-
Briefly centrifuge the vial of lyophilized powder to ensure all the material is at the bottom.
-
Aseptically add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Experimental Protocols
I. TRH-DE (Pyroglutamyl-Peptidase II) Activity Assay
This protocol provides a method for measuring the enzymatic activity of TRH-DE using this compound in a 96-well plate format, suitable for high-throughput screening.
Materials:
-
This compound
-
Purified TRH-DE enzyme or cell/tissue lysate containing TRH-DE
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
7-Amino-4-methylcoumarin (AMC) standard
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with filters for ~345 nm excitation and ~445 nm emission
Protocol:
-
Preparation of AMC Standard Curve:
-
Prepare a 1 mM stock solution of free AMC in DMSO.
-
Perform serial dilutions of the AMC stock solution in Assay Buffer to create a standard curve (e.g., 0, 1, 2.5, 5, 7.5, 10, 15, 20 µM).
-
Add 100 µL of each standard dilution to separate wells of the 96-well plate.
-
-
Preparation of Reagents:
-
Substrate Working Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically but can start in the range of 10-100 µM.
-
Enzyme Solution: Dilute the purified TRH-DE or cell/tissue lysate in ice-cold Assay Buffer to a concentration that yields a linear rate of fluorescence increase over the desired time course.
-
-
Assay Procedure:
-
Add 50 µL of the Enzyme Solution to each well.
-
Include a "no enzyme" control well containing 50 µL of Assay Buffer instead of the Enzyme Solution.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the Substrate Working Solution to each well.
-
Immediately begin measuring the fluorescence intensity (Excitation: ~345 nm, Emission: ~445 nm) at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
Data Analysis:
-
Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope (fluorescence units per µM of AMC).
-
Enzyme Activity:
-
For each sample, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot (ΔFU/Δt).
-
Convert the rate from fluorescence units per minute to moles of AMC released per minute using the slope from the AMC standard curve.
-
Enzyme activity can be expressed as µmol/min/mg of total protein.
-
II. Preparation of Cell or Tissue Lysates
-
Harvest cells or tissue and wash with ice-cold PBS.
-
Homogenize the sample in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) on ice.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 15-20 minutes.
-
Collect the supernatant, which contains the soluble proteins, including TRH-DE.
-
Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
Visualizations
Caption: Workflow for TRH-DE activity assay.
Caption: TRH signaling pathway and its regulation by TRH-DE.
References
Application Notes and Protocols for the Continuous Kinetic Assay of Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE) using Glp-Asn-Pro-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyrotropin-releasing hormone (TRH), a key neuropeptide, plays a crucial role in regulating the hypothalamic-pituitary-thyroid axis by stimulating the release of thyrotropin (TSH) and prolactin (PRL) from the anterior pituitary. The biological activity of TRH is tightly controlled by its degradation in the extracellular space, a process primarily catalyzed by the Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE), also known as pyroglutamyl peptidase II.[1][2] TRH-DE is a metallopeptidase with high specificity for TRH, making it a significant therapeutic target for modulating TRH signaling in various physiological and pathological conditions.[1][3]
This document provides a detailed protocol for a continuous kinetic assay to measure the activity of TRH-DE using the fluorogenic substrate Glp-Asn-Pro-AMC. This substrate serves as a potent reversible inhibitor of TRH-DE, with a reported Ki of 0.97 µM.[4][5] The assay is based on a coupled-enzyme reaction, providing a sensitive and continuous method for high-throughput screening of TRH-DE inhibitors and for studying the enzyme's kinetics.
Assay Principle
The continuous kinetic assay for TRH-DE activity is a coupled-enzyme assay. In the first step, TRH-DE cleaves the substrate, this compound, to release Asn-Pro-AMC. This product is then rapidly hydrolyzed by a coupling enzyme, Dipeptidyl Peptidase IV (DPP4), which cleaves the dipeptide, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of AMC release is directly proportional to the TRH-DE activity and can be monitored continuously by measuring the increase in fluorescence intensity at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.
Signaling Pathway of TRH and its Degradation
The signaling cascade initiated by TRH and its subsequent inactivation by TRH-DE is a fundamental process in endocrine regulation. The binding of TRH to its G protein-coupled receptor (TRH-R) on pituitary thyrotrophs activates the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the synthesis and release of TSH and prolactin.[6] TRH-DE, located on the cell surface, terminates this signaling by cleaving and inactivating TRH in the extracellular space.[3]
Caption: TRH signaling pathway and its inactivation by TRH-DE.
Experimental Workflow
The following diagram outlines the general workflow for the continuous kinetic assay of TRH-DE.
Caption: General workflow for the TRH-DE continuous kinetic assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-P10485 |
| Recombinant Human TRH-DE | R&D Systems | e.g., 3426-ZN |
| Recombinant Human DPP4/CD26 | R&D Systems | e.g., 1180-SE |
| Tris-HCl | Sigma-Aldrich | T5941 |
| NaCl | Sigma-Aldrich | S9888 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well black, flat-bottom microplate | Corning | 3603 |
Experimental Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 0.1% (w/v) BSA.
-
TRH-DE Stock Solution: Reconstitute recombinant human TRH-DE in the assay buffer to a concentration of 100 µg/mL. Aliquot and store at -80°C.
-
DPP4 Stock Solution: Reconstitute recombinant human DPP4 in the assay buffer to a concentration of 100 µg/mL. Aliquot and store at -80°C.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Test Compound Stock Solution: Prepare stock solutions of test compounds (potential inhibitors) in DMSO.
-
-
Assay Procedure:
-
Dilute the TRH-DE and DPP4 stock solutions to their final working concentrations in the assay buffer. The optimal concentrations should be determined empirically but a starting point of 1-10 nM for TRH-DE and 20-50 nM for DPP4 is recommended.
-
Add the following to each well of a 96-well black microplate:
-
50 µL of assay buffer (or test compound diluted in assay buffer).
-
25 µL of the diluted TRH-DE and DPP4 enzyme mixture.
-
-
Mix gently and pre-incubate the plate at 37°C for 10-15 minutes to allow for temperature equilibration and for any inhibitors to bind to the enzyme.
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer. The final substrate concentration should be at or below the Km value for accurate kinetic measurements. A starting concentration range of 1-10 µM is suggested.
-
Initiate the reaction by adding 25 µL of the this compound working solution to each well.
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes, using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
-
Controls:
-
No Enzyme Control: Assay buffer and substrate, without any enzymes.
-
No TRH-DE Control: Assay buffer, DPP4, and substrate.
-
Positive Inhibitor Control: A known inhibitor of TRH-DE.
-
Vehicle Control: Assay buffer, enzymes, substrate, and DMSO at the same final concentration as the test compounds.
-
Data Analysis
-
Initial Rate Calculation: Plot the fluorescence intensity versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.
-
Enzyme Kinetics: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying concentrations of this compound. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Inhibitor Screening: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds, perform the assay with a fixed concentration of substrate and varying concentrations of the inhibitor. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve. The Cheng-Prusoff equation can be used to calculate the inhibition constant (Ki) from the IC₅₀ value if the substrate concentration and Km are known.
Quantitative Data Summary
The following table summarizes key kinetic parameters for substrates and inhibitors of TRH-DE.
| Compound | Parameter | Value | Enzyme Source | Reference |
| This compound | Ki | 0.97 µM | Porcine Brain | [4] |
| TRH-MCA | Km | 3.4 ± 0.7 µM | Not Specified | [7] |
| TRH | Ki | 35 ± 4 µM | Not Specified | [7] |
| l-pyroglutamyl-l-asparaginyl-l-prolineamide | Ki | 17.5 µM | Porcine Brain | [4] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Substrate degradation or contamination | Prepare fresh substrate solution. Run a "no enzyme" control to determine background. |
| Low or no signal | Inactive enzyme or incorrect assay conditions | Verify enzyme activity with a positive control. Optimize enzyme and substrate concentrations. Check buffer pH and temperature. |
| Non-linear reaction progress curves | Substrate depletion or product inhibition | Use a lower enzyme concentration or a shorter reaction time. Ensure substrate concentration is not limiting. |
| High well-to-well variability | Pipetting errors or inadequate mixing | Use calibrated pipettes and ensure thorough mixing of reagents in the wells. |
Disclaimer: This application note is for research use only. The protocols provided are intended as a guideline and may require optimization for specific experimental conditions and reagents.
References
- 1. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The thyrotropin-releasing hormone-degrading ectoenzyme: the third element of the thyrotropin-releasing hormone-signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic investigation of the specificity of porcine brain thyrotropin-releasing hormone-degrading ectoenzyme for thyrotropin-releasing hormone-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
- 7. Development of a continuous, fluorometric coupled enzyme assay for thyrotropin-releasing hormone-degrading ectoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Glp-Asn-Pro-AMC in Drug Discovery Pipelines
For Researchers, Scientists, and Drug Development Professionals
Application Note: Glp-Asn-Pro-AMC as a Fluorogenic Substrate for Legumain (AEP) in Drug Discovery
Introduction
This compound is a sensitive fluorogenic peptide substrate designed for the specific measurement of Legumain activity. Legumain, also known as Asparaginyl Endopeptidase (AEP), is a lysosomal cysteine protease that selectively cleaves peptide bonds C-terminal to asparagine (Asn) residues.[1] Under more acidic conditions, it can also cleave after aspartate (Asp) residues.[1] Legumain is synthesized as an inactive zymogen (prolegumain) and undergoes autocatalytic activation under acidic conditions, typical of the endo-lysosomal compartment where it predominantly resides.
Therapeutic Relevance
Legumain is a compelling therapeutic target due to its significant overexpression in various pathologies. In the tumor microenvironment (TME), elevated Legumain activity is strongly associated with increased cancer cell invasion, metastasis, and angiogenesis.[2][3] It plays a crucial role in remodeling the extracellular matrix and activating other key proteins like Matrix Metalloproteinase-2 (MMP-2).[4] Beyond oncology, Legumain is implicated in inflammation, atherosclerosis, and neurodegenerative diseases, making it a target of considerable interest for a wide range of therapeutic indications.[5] The development of potent and selective Legumain inhibitors has therefore emerged as a promising strategy in modern drug discovery.[5]
Principle of Detection
The substrate this compound consists of a peptide sequence recognized by Legumain, which is conjugated to the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent due to quenching. Upon enzymatic cleavage by active Legumain at the C-terminal side of the Asparagine residue, the free AMC molecule is released, resulting in a quantifiable increase in fluorescence. This signal is directly proportional to Legumain activity, providing a robust and sensitive method for enzyme characterization and inhibitor screening.
Quantitative Data Summary
While specific kinetic data for this compound is not widely published, data from the structurally similar and commonly used substrate, Z-Ala-Ala-Asn-AMC (Z-AAN-AMC), provides a reliable reference for assay development.
Table 1: Kinetic Parameters for Legumain with a Fluorogenic Substrate
| Substrate | Enzyme Source | Km (µM) | Notes |
| Z-Ala-Ala-Asn-AMC | Human Legumain | 80 | Provides a baseline for assay substrate concentration.[6] |
| Z-Ala-Ala-Asn-AMC | S. mansoni Legumain | 90 | Demonstrates cross-species utility of the substrate class.[6] |
Table 2: Example Inhibitor Data for Human Legumain
| Inhibitor | Type | Potency (kobs/[I]) (M-1s-1) | Assay Principle |
| Cbz-L-Ala-L-Ala-AzaAsn-CMK | Covalent, Irreversible | 139,000 | Based on inhibition of Z-AAN-AMC cleavage.[7] |
| Michael Acceptor (Allyl Ester) | Covalent, Irreversible | 766 | Based on inhibition of Z-AAN-AMC cleavage.[7] |
Table 3: Z'-Factor Interpretation for High-Throughput Screening (HTS) Assay Quality
| Z'-Factor Value | Assay Classification | Interpretation for Screening |
| > 0.5 | Excellent | Large separation between positive and negative controls. Highly reliable for HTS.[8][9] |
| 0 to 0.5 | Marginal / Acceptable | Small separation band. Assay may be acceptable but requires stringent quality control.[8][9] |
| < 0 | Unacceptable | Control signals overlap. Assay is not suitable for screening.[8] |
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) for Legumain Inhibitors
This protocol provides a method for screening a compound library for inhibitors of recombinant human Legumain in a 384-well plate format.
Materials:
-
Assay Buffer: 50 mM MES, 250 mM NaCl, 1 mM DTT, pH 6.0.[10]
-
Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0.
-
Recombinant Human Pro-Legumain
-
Substrate: this compound (or Z-AAN-AMC), 10 mM stock in DMSO.
-
Test Compounds: 10 mM stock in DMSO.
-
Known Legumain Inhibitor (Positive Control, e.g., Cbz-L-Ala-L-Ala-AzaAsn-CMK).
-
Black, low-volume 384-well assay plates.
-
Fluorescent plate reader (Excitation: ~380 nm, Emission: ~460 nm).
Procedure:
-
Enzyme Activation:
-
Dilute pro-legumain to 100 µg/mL in pre-warmed Activation Buffer.
-
Incubate for 2 hours at 37°C to allow for auto-activation.
-
Prepare a working solution of activated Legumain by diluting it in Assay Buffer. The optimal concentration (typically 1-5 nM final) should be determined empirically via an enzyme titration experiment.
-
-
Compound Plating:
-
Using an acoustic dispenser or liquid handler, transfer 50 nL of test compounds, positive control inhibitor, or DMSO (negative control) to the appropriate wells of a 384-well plate.
-
For a 10 µM final screen concentration, this would be from a 10 mM stock diluted appropriately in a source plate.
-
-
Enzyme Addition:
-
Add 10 µL of the activated Legumain working solution to all wells except for the substrate control (blank) wells.
-
Add 10 µL of Assay Buffer to the blank wells.
-
Mix the plate gently (e.g., orbital shaking for 30 seconds) and incubate for 30 minutes at room temperature to allow for compound-enzyme interaction.[10]
-
-
Reaction Initiation:
-
Prepare the substrate working solution by diluting the this compound stock in Assay Buffer to a final concentration of 2x the desired Km value (e.g., 160 µM for a final assay concentration of 80 µM).
-
Add 10 µL of the substrate working solution to all wells to initiate the reaction. The final volume should be 20 µL.
-
-
Fluorescence Measurement:
-
Immediately transfer the plate to a fluorescent plate reader.
-
Measure the kinetic increase in fluorescence (Relative Fluorescence Units, RFU/min) over 10-15 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the controls: % Inhibition = 100 * (1 - (Rate_sample - Rate_blank) / (Rate_neg_control - Rate_blank))
-
Calculate the Z'-factor for the assay plate to validate its quality: Z' = 1 - (3 * (SD_pos_control + SD_neg_control)) / |Mean_pos_control - Mean_neg_control|[8]
-
Identify "hits" as compounds exhibiting inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Protocol 2: IC50 Determination for Hit Compounds
This protocol is for determining the potency of inhibitor compounds identified during the HTS campaign.
Procedure:
-
Compound Preparation:
-
Create a serial dilution series of the hit compound in DMSO (e.g., 10-point, 3-fold dilutions starting from 10 mM).
-
Plate 50 nL of each concentration into a 384-well plate in triplicate. Include positive (no inhibitor) and negative (max inhibition) controls.
-
-
Assay Execution:
-
Follow steps 1, 3, 4, and 5 from the HTS protocol above.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Visualizations: Workflows and Pathways
Caption: High-throughput screening workflow for Legumain inhibitors.
Caption: Role of Legumain in the tumor microenvironment signaling.
Caption: Logical workflow for HTS data analysis and hit identification.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting legumain-mediated cell-cell interaction sensitizes glioblastoma to immunotherapy in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. punnettsquare.org [punnettsquare.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. assay.dev [assay.dev]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Glp-Asn-Pro-AMC Enzyme Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed standard operating procedure for the enzymatic assay of Thyrotropin-Releasing Hormone Degrading Enzyme (TRH-DE), also known as Pyroglutamyl Peptidase II, using the fluorogenic substrate Glp-Asn-Pro-AMC.
Introduction
Thyrotropin-Releasing Hormone (TRH) is a key neuropeptide that regulates the synthesis and secretion of thyrotropin from the anterior pituitary. The biological activity of TRH is terminated by the enzymatic cleavage of its N-terminal pyroglutamyl residue by the Thyrotropin-Releasing Hormone Degrading Enzyme (TRH-DE), a highly specific metallopeptidase. The fluorogenic substrate, this compound, serves as a valuable tool for studying the activity of TRH-DE. Cleavage of the amide bond between the peptide and the 7-amino-4-methylcoumarin (B1665955) (AMC) moiety by TRH-DE results in a significant increase in fluorescence, providing a sensitive and continuous method to monitor enzyme activity. This assay is particularly useful for high-throughput screening of potential TRH-DE inhibitors.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate this compound by TRH-DE. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of increase in fluorescence intensity is directly proportional to the TRH-DE activity. The fluorescence of the liberated AMC can be monitored kinetically using a fluorescence microplate reader with excitation at approximately 360-380 nm and emission at approximately 460-465 nm.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant Human or Murine TRH-DE (e.g., R&D Systems, Catalog # 2985-ZN or similar)
-
Substrate: this compound (e.g., MedChemExpress, Catalog # HY-P10485 or similar)
-
Assay Buffer: 25 mM Tris, 200 mM NaCl, pH 7.0
-
Inhibitor (Optional, for control): TRH (pGlu-His-Pro-NH2)
-
Reagent for Standard Curve: 7-Amino-4-methylcoumarin (AMC)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Microplates: Black, 96-well or 384-well, flat-bottom microplates suitable for fluorescence measurements.
-
Instrumentation: Fluorescence microplate reader with temperature control.
Reagent Preparation
-
Assay Buffer (25 mM Tris, 200 mM NaCl, pH 7.0):
-
Dissolve Tris base and NaCl in deionized water.
-
Adjust the pH to 7.0 with HCl at room temperature.
-
Store at 4°C.
-
-
Substrate Stock Solution (10 mM):
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Enzyme Stock Solution:
-
Reconstitute the lyophilized TRH-DE in the recommended buffer (as per the manufacturer's instructions) to a stock concentration (e.g., 100 µg/mL).
-
Store in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
-
AMC Standard Stock Solution (1 mM):
-
Dissolve AMC in DMSO to a final concentration of 1 mM.
-
Store in small aliquots at -20°C, protected from light.
-
Experimental Workflow
The following diagram illustrates the general workflow for the TRH-DE enzyme assay.
Caption: General workflow for the this compound enzyme assay.
Standard Operating Procedure
-
Prepare Working Solutions:
-
Substrate Working Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentrations. A typical starting range for optimization would be 1-100 µM.
-
Enzyme Working Solution: On the day of the experiment, thaw the TRH-DE stock solution on ice and dilute it to the desired concentration in Assay Buffer. The optimal enzyme concentration should be determined empirically but a starting point of 1-10 ng/µL is recommended.
-
AMC Standards: Prepare a series of dilutions of the 1 mM AMC stock solution in Assay Buffer to generate a standard curve (e.g., 0-10 µM).
-
-
Assay Protocol in a 96-well Plate:
-
Set the fluorescence microplate reader to the appropriate excitation (e.g., 380 nm) and emission (e.g., 460 nm) wavelengths. Equilibrate the plate reader to the desired assay temperature (e.g., 37°C).
-
Add 50 µL of the Substrate Working Solution to each well.
-
Include control wells:
-
Blank (No Enzyme): 50 µL of Substrate Working Solution and 50 µL of Assay Buffer.
-
Positive Control (No Inhibitor): 50 µL of Substrate Working Solution and 50 µL of Enzyme Working Solution.
-
Inhibitor Control (if applicable): 50 µL of Substrate Working Solution containing the test inhibitor and 50 µL of Enzyme Working Solution.
-
-
Pre-incubate the plate at the assay temperature for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the Enzyme Working Solution to the appropriate wells.
-
Immediately start monitoring the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.
-
-
AMC Standard Curve:
-
Add 100 µL of each AMC standard dilution to separate wells of the microplate.
-
Measure the fluorescence intensity at the same settings used for the enzyme assay.
-
Plot the fluorescence intensity versus the AMC concentration and perform a linear regression to obtain the slope.
-
Data Analysis
-
Subtract Background Fluorescence: Subtract the average fluorescence intensity of the blank wells from all other readings.
-
Calculate Initial Reaction Rates (V₀): Plot the background-subtracted fluorescence intensity versus time for each well. The initial reaction rate (V₀) is the slope of the linear portion of this curve (typically the first 5-15 minutes).
-
Convert Fluorescence Units to Moles of Product: Use the slope from the AMC standard curve to convert the V₀ from relative fluorescence units (RFU)/min to moles of AMC/min.
-
Determine Enzyme Activity: Calculate the specific activity of the enzyme using the following formula:
-
Specific Activity (mol/min/mg) = (V₀ in mol/min) / (amount of enzyme in mg)
-
-
Inhibitor Analysis: For inhibitor screening, calculate the percent inhibition:
-
% Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Determine the IC₅₀ value by plotting the percent inhibition against a range of inhibitor concentrations and fitting the data to a suitable dose-response curve.
-
Quantitative Data
The following tables summarize key quantitative data for the TRH-DE enzyme and the this compound substrate.
Table 1: Substrate and Enzyme Properties
| Parameter | Value | Reference/Note |
| Substrate | This compound | Fluorogenic Substrate |
| Enzyme | Thyrotropin-Releasing Hormone Degrading Enzyme (TRH-DE) | Also known as Pyroglutamyl Peptidase II |
| AMC Excitation Wavelength | ~360-380 nm | Optimal wavelength may vary with instrumentation. |
| AMC Emission Wavelength | ~460-465 nm | Optimal wavelength may vary with instrumentation. |
| Known Inhibitor Constant (Ki) | 0.97 µM for this compound with TRH-DE[1] | Indicates strong interaction with the enzyme. |
Table 2: Kinetic Parameters for a Similar TRH-DE Substrate
| Parameter | Value (for TRH-MCA) | Reference |
| Kₘ | 3.4 ± 0.7 µM | [2] |
| Kᵢ (TRH) | 35 ± 4 µM | [2] |
Signaling Pathway
TRH-DE plays a critical role in terminating the signaling cascade initiated by TRH. The following diagram illustrates the TRH signaling pathway and the role of TRH-DE.
Caption: TRH signaling pathway and the role of TRH-DE.
References
Application Notes and Protocols for the Use of Glp-Asn-Pro-AMC in a 96-well Plate Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glp-Asn-Pro-AMC is a synthetic peptide derivative that serves as a valuable tool in the study of the thyrotropin-releasing hormone (TRH) signaling pathway. Specifically, it is a potent competitive inhibitor of the ectoenzyme pyroglutamyl peptidase II (PPII), also known as thyrotropin-releasing hormone-degrading enzyme (TRH-DE).[1] This enzyme is a key regulator of TRH signaling, as it inactivates TRH by cleaving the N-terminal pyroglutamyl residue.[1][2] Due to the presence of the fluorogenic 7-amino-4-methylcoumarin (B1665955) (AMC) group, this compound also holds potential for use as a substrate in fluorometric assays to determine TRH-DE activity. Cleavage of the peptide bond by TRH-DE would release the AMC moiety, resulting in a measurable fluorescent signal.
These application notes provide detailed protocols for utilizing this compound in a 96-well plate format for both the characterization of TRH-DE inhibitors and the potential measurement of TRH-DE enzymatic activity.
Signaling Pathway of Thyrotropin-Releasing Hormone (TRH)
Thyrotropin-releasing hormone (TRH) initiates its physiological effects by binding to specific G protein-coupled receptors, TRH receptor type 1 (TRH-R1) and, in some species, TRH receptor type 2 (TRH-R2). This binding activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These downstream signaling events ultimately lead to the various physiological responses mediated by TRH, such as the secretion of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland. The enzymatic degradation of TRH by TRH-DE terminates this signaling cascade.
Data Presentation
The following table summarizes the known quantitative data for this compound in the context of TRH-DE activity. It is important to note that while its inhibitory constant (Ki) is well-defined, its kinetic parameters as a substrate (Km and Vmax) have not been reported in the literature and must be determined empirically.
| Parameter | Value | Enzyme | Comments |
| Ki (Inhibitor Constant) | 0.97 µM | Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE) / Pyroglutamyl-peptidase II (PPII) | Indicates high-affinity competitive inhibition.[1] |
| Km (Michaelis Constant) | Not Reported | TRH-DE / PPII | This value is crucial for determining the optimal substrate concentration for kinetic assays and must be determined experimentally. |
| Vmax (Maximum Velocity) | Not Reported | TRH-DE / PPII | This value is dependent on enzyme concentration and must be determined experimentally. |
Experimental Protocols
Protocol 1: Determination of Inhibitor IC50 Values for TRH-DE
This protocol describes a continuous kinetic assay in a 96-well plate format to determine the half-maximal inhibitory concentration (IC50) of test compounds against TRH-DE using a fluorogenic substrate. While this compound is a known inhibitor, another suitable fluorogenic substrate for TRH-DE, such as one with a known Km, would be required for this assay.
Materials:
-
Purified or recombinant TRH-DE
-
Fluorogenic TRH-DE substrate (e.g., pGlu-His-Pro-AMC)
-
This compound (as a reference inhibitor)
-
Test compounds
-
Assay Buffer: 20 mM Potassium Phosphate, pH 7.5
-
DMSO (for dissolving compounds)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation and emission wavelengths suitable for AMC (e.g., Excitation: 360-380 nm, Emission: 440-460 nm)
Experimental Workflow:
Procedure:
-
Prepare Reagents:
-
Dissolve test compounds and this compound in DMSO to make stock solutions (e.g., 10 mM).
-
Create a serial dilution of each test compound and the reference inhibitor in Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Dilute the TRH-DE stock solution in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Prepare the fluorogenic substrate solution in Assay Buffer at a concentration equal to or below its Km value.
-
-
Assay Plate Setup:
-
Add 50 µL of the serially diluted test compounds or reference inhibitor to the wells of the 96-well plate.
-
Include control wells:
-
100% Activity Control: 50 µL of Assay Buffer with the same percentage of DMSO as the compound wells.
-
No Enzyme Control (Blank): 100 µL of Assay Buffer.
-
-
Add 25 µL of the diluted TRH-DE solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate and Read the Reaction:
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to all wells. The final reaction volume will be 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for AMC.
-
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the fluorescence versus time plot.
-
Subtract the average V₀ of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
-
Protocol 2: Characterization of TRH-DE Activity using this compound as a Substrate (Empirical Determination Required)
This protocol provides a framework for using this compound as a fluorogenic substrate to measure TRH-DE activity. Crucially, the optimal substrate concentration must be determined experimentally by performing a substrate titration to find the Km value.
Materials:
-
Purified or recombinant TRH-DE
-
This compound
-
Assay Buffer: 20 mM Potassium Phosphate, pH 7.5
-
DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
-
AMC standard for calibration curve
Procedure:
-
Prepare AMC Standard Curve:
-
Prepare a stock solution of AMC in DMSO.
-
Create a series of dilutions of AMC in Assay Buffer (e.g., 0 to 50 µM).
-
Add 100 µL of each dilution to wells of the 96-well plate and measure the fluorescence.
-
Plot fluorescence intensity versus AMC concentration to generate a standard curve. This will be used to convert relative fluorescence units (RFU) to moles of product formed.
-
-
Determine Optimal this compound Concentration (Km Determination):
-
Prepare a range of this compound concentrations in Assay Buffer (e.g., from 0.1 x Ki to 10 x Ki; approximately 0.1 µM to 10 µM).
-
In the 96-well plate, add 50 µL of each substrate dilution.
-
Initiate the reaction by adding 50 µL of a fixed, appropriate concentration of TRH-DE.
-
Measure the kinetic fluorescence as described in Protocol 1.
-
Calculate the initial velocities (V₀) and convert them to moles/min using the AMC standard curve.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
-
Enzyme Activity Assay:
-
Based on the Km determination, choose a substrate concentration for routine assays (typically at or near the Km value).
-
Prepare the this compound substrate solution at the chosen concentration in Assay Buffer.
-
Prepare the TRH-DE sample (and controls) to be assayed.
-
In the 96-well plate, add 50 µL of the TRH-DE sample or control to the wells.
-
Initiate the reaction by adding 50 µL of the this compound substrate solution.
-
Measure the kinetic fluorescence and calculate the initial reaction velocity.
-
Convert the rate from RFU/min to moles/min/mg of enzyme using the AMC standard curve and the amount of enzyme added.
-
Conclusion
This compound is a versatile tool for investigating the activity of TRH-DE. Its primary and well-characterized application is as a potent competitive inhibitor, making it an excellent reference compound for inhibitor screening campaigns. While its use as a fluorogenic substrate is plausible, it requires initial empirical characterization by the end-user to determine its kinetic parameters (Km and Vmax). The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound in a 96-well plate format for advancing research and drug discovery in the context of the TRH signaling pathway.
References
Troubleshooting & Optimization
How to solve high background fluorescence in Glp-Asn-Pro-AMC assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering high background fluorescence in Glp-Asn-Pro-AMC based assays.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can mask the true enzymatic signal, leading to reduced assay sensitivity and inaccurate results. This guide will walk you through identifying and resolving the common causes of this issue.
Q1: What are the primary sources of high background signal in my this compound assay?
High background fluorescence can originate from several sources, broadly categorized as reagent-based, vessel-based, or instrumentation-based.[1]
-
Reagent-Related:
-
Substrate Instability: The this compound substrate may be undergoing spontaneous hydrolysis (autohydrolysis) in the assay buffer, releasing the highly fluorescent AMC molecule without any enzymatic activity.[1] This can be influenced by pH, temperature, and light exposure.[2]
-
Substrate Impurity: The substrate powder may contain residual free AMC from the synthesis process.
-
Buffer Contamination: The assay buffer could be contaminated with fluorescent impurities or microbes.[1]
-
Test Compound Interference: If screening compounds, the compounds themselves may be fluorescent at the assay's excitation and emission wavelengths.[3]
-
-
Assay Vessel-Related:
-
Instrumentation-Related:
Frequently Asked Questions (FAQs)
Q2: My "no-enzyme" control has a very high signal. What should I do first?
A high signal in the absence of the enzyme points directly to a problem with the assay components or conditions, not the enzyme itself. The most likely causes are substrate autohydrolysis or contamination.
Recommended Steps:
-
Run a "Substrate Only" Control: Prepare a well with only the assay buffer and the this compound substrate.
-
Monitor Fluorescence Over Time: Measure the fluorescence at the beginning of your intended incubation period and at the end. A significant increase in fluorescence over time indicates that the substrate is not stable under your current assay conditions (e.g., pH, temperature).[1]
-
Prepare Fresh Reagents: If autohydrolysis is confirmed, prepare fresh substrate stock solution in a suitable solvent like DMSO.[7] Always prepare working solutions fresh for each experiment.
Q3: How can I determine if my substrate or buffer is contaminated?
Systematically testing each component of your assay mixture is the best approach.
Protocol: Testing for Fluorescent Contaminants
-
Set up Control Wells: Using a black, flat-bottom microplate, add individual assay components to separate wells as described in the table below.
-
Measure Fluorescence: Read the plate at the standard excitation and emission wavelengths for AMC (Excitation: ~360-380 nm, Emission: ~440-460 nm).[8]
-
Analyze Results: A high signal in any well indicates a source of fluorescent contamination. For example, if the "Assay Buffer Only" well has high fluorescence, your buffer or one of its components is contaminated.[1]
| Well # | Component 1 | Component 2 | Purpose |
| 1 | Assay Buffer | - | Test for buffer contamination |
| 2 | Assay Buffer | Substrate | Test for substrate impurity/autohydrolysis |
| 3 | Assay Buffer | Enzyme | Test for enzyme prep fluorescence |
| 4 | Deionized Water | - | Instrument baseline |
Q4: What are the optimal instrument settings for minimizing background?
Proper instrument settings are crucial. The two most important parameters are the wavelength settings and the PMT gain.
-
Wavelengths: Ensure you are using the correct excitation and emission wavelengths for free AMC. A standard starting point is Ex: 365 nm / Em: 450 nm.
-
PMT Gain: The gain setting amplifies the detected signal.[9] A gain that is too high will amplify background noise, while a gain that is too low will reduce sensitivity.[10]
Protocol: Optimizing PMT Gain
-
Select Control Wells: Use two wells for optimization:
-
Negative Control: A "substrate + buffer" well (representing background).
-
Positive Control: A well with a known, intermediate concentration of free AMC, or a reaction that you expect to yield a strong positive signal.
-
-
Adjust the Gain: Most plate readers have an auto-gain function. Set the reader to adjust the gain so that the signal from your positive control well is high, but well below the detector's saturation limit (e.g., 90% of the maximum).[11]
-
Manual Check: If an auto-gain feature is unavailable, manually adjust the gain. Start with a low setting and increase it until the signal from your positive control is robust and provides a good window over your negative control, without saturating the detector.[6]
Q5: Can the type of microplate I use really make a difference?
Yes, absolutely. The choice of microplate is critical for fluorescence assays.
-
Black Plates: Always use black, opaque-walled microplates for fluorescence intensity measurements.[4] Black plates absorb light and significantly reduce background fluorescence and well-to-well crosstalk.[3][10]
-
White Plates: White plates are reflective and designed for luminescence assays to maximize signal output. They will cause very high background in fluorescence assays.[5]
-
Clear Plates: Clear plates are intended for absorbance measurements and allow light to pass between wells, leading to high crosstalk and background.
| Plate Color | Primary Use | Background Fluorescence |
| Black | Fluorescence Intensity / FP | Low |
| White | Luminescence | High |
| Clear | Absorbance | High (Crosstalk) |
Visual Guides and Protocols
Assay Principle and Troubleshooting Logic
The following diagrams illustrate the basic assay principle and a logical workflow for troubleshooting high background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biomat.it [biomat.it]
- 5. revvity.com [revvity.com]
- 6. selectscience.net [selectscience.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. static.igem.org [static.igem.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. How to Get the Best Out of Your Microplate Reader | Labcompare.com [labcompare.com]
- 11. bmglabtech.com [bmglabtech.com]
Troubleshooting low signal in Glp-Asn-Pro-AMC experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the fluorogenic peptide Glp-Asn-Pro-AMC in their experiments. This resource is designed for scientists and drug development professionals to address common challenges and optimize their assay performance.
Troubleshooting Guide: Low Signal in this compound Assays
Low or no signal is a frequent issue in fluorescence-based enzyme assays. This guide provides a systematic approach to identifying and resolving the root cause of low signal in your this compound experiments.
Question: I am not seeing any fluorescent signal, or the signal is very weak. What are the possible causes and how can I fix this?
Answer:
A low or absent fluorescent signal in your this compound assay can stem from several factors, ranging from incorrect instrument settings to issues with the reagents themselves. Below is a step-by-step guide to troubleshoot this issue.
1. Verify Instrument Settings:
Ensure that the excitation and emission wavelengths on your fluorometer or plate reader are correctly set for the cleaved 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore.[1]
| Parameter | Recommended Wavelength |
| Excitation (λex) | ~360-380 nm |
| Emission (λem) | ~440-465 nm |
Note: Optimal wavelengths can vary slightly between instruments. Consult your instrument's manual and perform a scan of the free AMC fluorophore to determine the optimal settings for your specific setup.
2. Assess Enzyme Activity:
The primary enzyme inhibited by this compound is Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE), also known as Pyroglutamyl Peptidase II.[2][3] Low enzyme activity will result in a weak signal.
-
Enzyme Storage and Handling: Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not been subjected to multiple freeze-thaw cycles, which can lead to a loss of activity.[1]
-
Positive Control: Test the enzyme's activity with a known, effective substrate to confirm its viability.
-
Assay Conditions: Verify that the buffer composition, pH, and temperature are optimal for TRH-DE activity.[1]
3. Evaluate Substrate Integrity and Concentration:
The stability and concentration of the this compound substrate are critical for a robust signal.
-
Substrate Storage: Store the substrate according to the manufacturer's instructions, typically at -20°C or -80°C, protected from light.[2][4]
-
Fresh Preparation: Prepare fresh substrate solutions for each experiment, as prolonged storage of diluted solutions can lead to degradation.[1]
-
Substrate Concentration: The concentration of this compound used is crucial. Since it acts as an inhibitor, the assay is likely measuring the inhibition of TRH-DE activity on another fluorogenic substrate. Ensure the concentration of the primary substrate is appropriate for the enzyme concentration.
4. Check for Contamination and Interference:
Contaminants or interfering substances in your sample or buffers can significantly impact the fluorescent signal.
-
Autofluorescence: Run a control without the enzyme to measure the intrinsic fluorescence of your sample or test compounds.[1]
-
Quenching: Some compounds can absorb the excitation or emission light, leading to a reduced signal (quenching).[5] Perform a quenching control by adding your test compound to a solution of free AMC and measuring the fluorescence.
-
Inhibitors: Ensure that your buffers or samples do not contain any known inhibitors of TRH-DE.
Troubleshooting Workflow:
Here is a logical workflow to diagnose the source of a low signal:
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme target for this compound?
A1: this compound is an inhibitor of the thyrotropin-releasing hormone-degrading enzyme (TRH-DE), also known as pyroglutamyl peptidase II.[2][3] TRH-DE is a metallopeptidase that specifically inactivates thyrotropin-releasing hormone (TRH).[1][6][7]
Q2: What is the mechanism of action in a typical this compound experiment?
A2: Since this compound is an inhibitor, a typical experiment would measure its ability to inhibit the activity of TRH-DE on a different, fluorogenic substrate. The decrease in the rate of fluorescence generation from the primary substrate would be proportional to the inhibitory activity of this compound.
Q3: What are some common sources of high background fluorescence?
A3: High background fluorescence can be caused by several factors:
-
Substrate Autohydrolysis: The spontaneous breakdown of the fluorogenic substrate can release the fluorophore, leading to a high background. Always prepare fresh substrate solutions.[1]
-
Compound Autofluorescence: Test compounds themselves may be fluorescent at the excitation and emission wavelengths of AMC.[5]
-
Contaminated Buffers or Water: Ensure high-purity reagents are used.
Q4: How can I minimize the inner filter effect?
A4: The inner filter effect occurs when a compound in the solution absorbs the excitation or emission light, leading to an underestimation of the true reaction rate. To mitigate this, it is recommended to use substrate and compound concentrations that result in a total absorbance of less than 0.1 at the excitation wavelength.[1] Diluting the sample is a common strategy to minimize this effect.[1]
Experimental Protocols
General Protocol for Measuring TRH-DE Inhibition using this compound
This protocol provides a general guideline for an in vitro fluorescence-based assay to determine the inhibitory activity of this compound against TRH-DE. This should be adapted based on the specific enzyme and substrate concentrations used.
Materials:
-
Purified TRH-DE enzyme
-
This compound (inhibitor)
-
A suitable fluorogenic substrate for TRH-DE (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (optimal for TRH-DE activity)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the fluorogenic substrate (e.g., Z-Gly-Pro-AMC) in the assay buffer.
-
Dilute the TRH-DE enzyme to the desired working concentration in the assay buffer.
-
-
Set up the Assay Plate:
-
Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) for the uninhibited reaction.
-
Add the TRH-DE enzyme solution to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the optimal excitation and emission wavelengths for AMC (e.g., Ex: 380 nm, Em: 460 nm).
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
-
Experimental Controls:
| Control | Purpose |
| No Enzyme Control | To measure background fluorescence from the substrate and buffer. |
| No Inhibitor Control | To measure the maximal enzyme activity (100% activity). |
| No Substrate Control | To measure any background fluorescence from the enzyme or test compounds. |
Signaling Pathway
TRH-DE in the Thyrotropin-Releasing Hormone (TRH) Signaling Pathway
TRH-DE plays a crucial role in terminating the signal of TRH, a key hormone in the regulation of the hypothalamic-pituitary-thyroid (HPT) axis.
References
- 1. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. The thyrotropin-releasing hormone-degrading ectoenzyme: the third element of the thyrotropin-releasing hormone-signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. TRHDE - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Reproducibility of Glp-Asn-Pro-AMC Assay Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of their Glp-Asn-Pro-AMC assay results. The focus is on the enzymatic activity of Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE), for which this compound serves as a fluorogenic substrate.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay used for?
A1: The this compound assay is a fluorometric method used to measure the enzymatic activity of Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE), also known as pyroglutamyl peptidase II (EC 3.4.19.6)[1]. This enzyme is responsible for the inactivation of Thyrotropin-Releasing Hormone (TRH) in the extracellular space. This compound acts as a substrate for TRH-DE, and its cleavage results in the release of a fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC), which can be quantified to determine enzyme activity.
Q2: What is the principle behind the assay?
A2: The substrate, this compound, is a non-fluorescent molecule. In the presence of active TRH-DE, the enzyme cleaves the peptide bond between Proline (Pro) and AMC. This releases the highly fluorescent AMC molecule. The rate of increase in fluorescence is directly proportional to the TRH-DE activity in the sample.
Q3: What are the excitation and emission wavelengths for the released AMC fluorophore?
A3: The released 7-amino-4-methylcoumarin (AMC) can be detected by setting the excitation wavelength at approximately 380 nm and the emission wavelength at approximately 460 nm[2].
Q4: Is this compound only a substrate for TRH-DE?
A4: While this compound is a substrate for TRH-DE, it is also reported to be a potent reversible inhibitor of the enzyme, with a Ki value of 0.97 μM[2][3]. This dual role is an important consideration in experimental design and data interpretation, especially at high substrate concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Substrate Degradation: The this compound substrate may be sensitive to light and repeated freeze-thaw cycles, leading to spontaneous release of AMC. | - Aliquot the substrate upon receipt and store protected from light at -20°C or lower. - Prepare fresh working solutions of the substrate for each experiment. - Include a "substrate only" control (without enzyme) to measure background fluorescence. |
| 2. Contaminated Reagents or Labware: Buffers, water, or microplates may be contaminated with fluorescent compounds. | - Use high-purity, nuclease-free water and analytical grade reagents. - Use black, opaque microplates designed for fluorescence assays to minimize light scatter and background. - Test all assay components individually for autofluorescence. | |
| Low Signal-to-Noise Ratio | 1. Suboptimal Enzyme or Substrate Concentration: The concentrations of TRH-DE or this compound may not be optimal for the assay conditions. | - Perform a titration of both the enzyme and the substrate to determine the optimal concentrations that yield a linear reaction rate. - Ensure the substrate concentration is not so high that it causes substrate inhibition. |
| 2. Inactive Enzyme: The TRH-DE enzyme may have lost activity due to improper storage or handling. | - Store the enzyme at the recommended temperature and in a buffer that maintains its stability. - Avoid repeated freeze-thaw cycles. - Include a positive control with a known active enzyme to verify assay performance. | |
| 3. Incorrect Instrument Settings: The settings on the fluorescence plate reader may not be optimized for AMC detection. | - Ensure the excitation and emission wavelengths are set correctly (Ex: ~380 nm, Em: ~460 nm). - Optimize the gain setting of the plate reader to maximize the signal without saturating the detector. | |
| Inconsistent or Non-Reproducible Results | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme or substrate can lead to significant variability. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to be added to all wells to minimize well-to-well variability. |
| 2. Temperature Fluctuations: Enzyme activity is highly dependent on temperature. Inconsistent temperatures during the assay can affect the reaction rate. | - Pre-incubate all reagents and the microplate at the desired assay temperature before starting the reaction. - Use a temperature-controlled plate reader. | |
| 3. Presence of Interfering Substances: Components in the sample (e.g., cell lysates, serum) may inhibit or interfere with the TRH-DE activity or the fluorescence reading. | - Include appropriate controls, such as a sample with a known amount of purified enzyme, to test for matrix effects. - Consider sample purification steps to remove potential inhibitors. Known inhibitors of metallopeptidases, such as EDTA, should be avoided in the assay buffer. |
Quantitative Data Summary
The following table summarizes known kinetic parameters related to the interaction of this compound and other relevant molecules with TRH-DE.
| Molecule | Parameter | Value | Enzyme Source |
| This compound | Ki | 0.97 µM | Porcine Brain TRH-DE |
| TRH | Ki | 35 ± 4 µM | Not Specified |
| pyroglutamyl-histidyl-prolylamido-4-methyl coumarin (B35378) (TRHMCA) | Km | 3.4 ± 0.7 µM | Not Specified |
Experimental Protocols
Detailed Methodology: Continuous Kinetic Assay for TRH-DE Activity
This protocol is adapted from a continuous, coupled enzyme assay for TRH-DE and can be modified for the direct measurement of this compound cleavage.
Materials:
-
Purified TRH-DE enzyme
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader with temperature control and excitation/emission filters for ~380 nm and ~460 nm, respectively.
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and store it at -20°C, protected from light.
-
On the day of the experiment, dilute the this compound stock solution to the desired working concentrations in Assay Buffer.
-
Prepare dilutions of the purified TRH-DE enzyme in cold Assay Buffer. Keep the enzyme on ice.
-
-
Assay Setup:
-
Add 50 µL of the this compound working solution to each well of the 96-well plate. Include wells for "no enzyme" controls (background) and "no substrate" controls.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiation of the Reaction:
-
To start the reaction, add 50 µL of the TRH-DE enzyme dilution to each well.
-
Mix the contents of the wells gently, avoiding the introduction of air bubbles.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the pre-warmed fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at Ex/Em wavelengths of ~380 nm/~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from the fluorescence readings of the experimental wells.
-
Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be expressed as the rate of AMC production, which can be calculated from a standard curve of known AMC concentrations.
-
Visualizations
TRH Signaling Pathway and TRH-DE Action
Caption: TRH signaling pathway and the role of TRH-DE in its inactivation.
This compound Assay Workflow
Caption: General workflow for the this compound assay.
References
Identifying and minimizing compound interference in Glp-Asn-Pro-AMC screens
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to identify and minimize compound interference in Glp-Asn-Pro-AMC based protease screens.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: This is a fluorogenic assay designed to measure the activity of specific proteases. The substrate, this compound, consists of a peptide sequence (Glp-Asn-Pro) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). Initially, the fluorescence of the AMC molecule is quenched by the attached peptide. When a target protease cleaves the peptide bond, free AMC is released, which then fluoresces strongly upon excitation.[1] The rate of increase in fluorescence is directly proportional to the protease activity.[1]
Q2: What are the typical excitation and emission wavelengths for the released AMC fluorophore?
A2: The free AMC fluorophore is typically excited at a wavelength range of 360-380 nm, and its emission is measured at 440-460 nm.[1] It is critical to use the correct filter settings on your fluorescence plate reader to ensure optimal signal detection.
Q3: What are the most common causes of false positives in my this compound assay?
A3: False positives, where a test compound appears to be an inhibitor but is not acting on the target enzyme, are frequently caused by compound interference with the assay's fluorescence detection or by non-specific inhibition mechanisms. The primary causes include:
-
Compound Autofluorescence: The compound itself fluoresces at the same wavelengths used to detect AMC, leading to an artificially high signal.[1][2]
-
Fluorescence Quenching: The compound absorbs the excitation light or the emitted light from AMC, leading to a decrease in the measured signal, thus appearing as an inhibitor.[2][3]
-
Compound Aggregation: Many small molecules form aggregates in solution that can non-specifically inhibit enzymes.[4][5][6] This is a major source of promiscuous inhibition in high-throughput screening (HTS).[4]
-
Redox Cycling: Some compounds can undergo redox cycling in the presence of reducing agents (like DTT, often present in assay buffers), generating hydrogen peroxide (H₂O₂) which can non-specifically oxidize and inactivate the enzyme.[5][7][8]
Q4: How can I proactively design my screen to minimize interference?
A4: Several strategies can be implemented during assay development:
-
Include Detergents: Adding a low concentration of a non-ionic detergent, such as Triton X-100 (typically 0.01%), to the assay buffer can help prevent compound aggregation.[5]
-
Pre-read Plates: Before initiating the enzymatic reaction, read the fluorescence of the assay plates after adding the test compounds. This helps to identify autofluorescent compounds.
-
Run Counter-screens: Routinely run counter-screens to identify common types of interference (see troubleshooting guides below).
-
Use Orthogonal Assays: Confirm hits using a different detection method (e.g., absorbance-based or luminescence-based) to ensure the observed activity is not an artifact of the fluorescence-based readout.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| High background fluorescence in "no enzyme" control wells. | The test compound is autofluorescent. | 1. Perform an Autofluorescence Counter-Assay: This will quantify the compound's intrinsic fluorescence (see Protocol 1). 2. Data Correction: If the compound is fluorescent, subtract the signal from the compound-only control wells from the wells containing the enzyme and compound.[1] 3. Use Red-Shifted Fluorophores: If interference is persistent, consider developing an assay with a fluorophore that excites and emits at longer wavelengths, where compound fluorescence is less common.[9] |
| Apparent inhibition that is not reproducible or shows an unusually steep dose-response curve. | The compound is forming aggregates that non-specifically inhibit the enzyme. | 1. Detergent Sensitivity Test: Re-test the compound in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity is significantly reduced in the presence of the detergent, aggregation is the likely cause.[4][5] 2. Centrifugation Counter-Screen: Aggregates can often be pelleted by centrifugation. Centrifuging the reaction mixture before reading the fluorescence may reduce the apparent inhibition.[4] 3. Dynamic Light Scattering (DLS): DLS can be used to directly detect the formation of sub-micron aggregates in solution.[10] |
| Time-dependent increase in inhibition, especially in buffers containing DTT. | The compound is a redox-active compound (RAC) generating H₂O₂. | 1. Catalase Rescue Experiment: Re-run the inhibition assay in the presence of catalase. Catalase will degrade any H₂O₂ produced. If the compound's inhibitory activity is abolished or significantly reduced by catalase, it is likely a RAC.[7] 2. Test in DTT-free buffer: If the enzyme is stable without a reducing agent, test the compound in a buffer lacking DTT. RACs often require a reducing agent to cycle and produce H₂O₂.[7][11] |
| Apparent inhibition, but the compound is known to be colored. | The compound is quenching the fluorescence signal (inner filter effect). | 1. Fluorescence Quenching Counter-Assay: This protocol directly measures the compound's ability to interfere with the detection of the AMC signal (see Protocol 2). 2. Check Absorbance Spectrum: Measure the absorbance spectrum of the compound. If it absorbs significantly at the excitation (360-380 nm) or emission (440-460 nm) wavelengths of AMC, it is likely causing an inner filter effect.[12] |
Summary of Common Interfering Compound Classes
| Interference Mechanism | Common Chemical Scaffolds | Key Characteristics | Primary Identification Method |
| Aggregation | Structurally diverse, often hydrophobic and planar[5] | Inhibition is sensitive to detergents, shows steep dose-response curves, and is time-dependent. | Detergent sensitivity assay[4][5] |
| Redox Cycling | Quinones, catechols, pyrimidotriazinediones[5][7] | Inhibition is time-dependent and requires a reducing agent (e.g., DTT). | Catalase rescue experiment[7] |
| Autofluorescence | Polycyclic aromatic hydrocarbons, coumarins, rhodamines | Compound emits light at similar wavelengths to AMC. | Pre-read of assay plate without enzyme[1] |
| Fluorescence Quenching | Compounds with high extinction coefficients at AMC's wavelengths, often colored compounds.[2] | Reduction of fluorescence signal in the presence of free AMC. | Free AMC counter-assay[1] |
Key Experimental Protocols
Protocol 1: Autofluorescence Counter-Assay
Objective: To determine if a test compound is intrinsically fluorescent at the assay wavelengths.
Materials:
-
Test compound
-
Assay buffer
-
Black, opaque-walled 96-well or 384-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer at the same concentrations used in the primary enzyme assay.
-
Add the diluted compound to the wells of the microplate.
-
Include control wells containing only assay buffer (blank).
-
Read the fluorescence at the same excitation and emission wavelengths used for the this compound assay (e.g., Ex: 380 nm, Em: 460 nm).[1]
Interpretation: If the fluorescence intensity in the compound-containing wells is significantly higher than the blank, the compound is autofluorescent.[1] This background signal should be subtracted from the primary assay data.
Protocol 2: Fluorescence Quenching Counter-Assay
Objective: To identify compounds that interfere with the detection of the AMC signal (quenchers).
Materials:
-
Test compound
-
Free 7-amino-4-methylcoumarin (AMC) standard
-
Assay buffer
-
Black, opaque-walled 96-well or 384-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of free AMC in assay buffer at a concentration that is representative of the signal in the uninhibited enzyme reaction (e.g., a signal that falls within the linear range of the instrument).
-
Prepare a serial dilution of the test compound in assay buffer.
-
Add the diluted test compound to the wells of the microplate.
-
Add the free AMC solution to all wells (except for the blank).
-
Include control wells:
-
Assay buffer only (Blank)
-
Assay buffer + free AMC (100% signal control)
-
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Read the fluorescence at the AMC wavelengths.
Interpretation: A dose-dependent decrease in fluorescence intensity in the presence of the test compound compared to the "free AMC" control indicates that the compound is a fluorescence quencher.
Visualizing Interference Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. espace.inrs.ca [espace.inrs.ca]
- 7. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. daneshyari.com [daneshyari.com]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Preventing enzyme instability during Glp-Asn-Pro-AMC assays
Welcome to the technical support center for Glp-Asn-Pro-AMC based assays. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent enzyme instability and other common issues encountered during your experiments.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you quickly identify and resolve issues with your assay.
Issue 1: Low or No Fluorescent Signal
Q: My assay shows very low or no increase in fluorescence, even in my positive control. What are the possible causes and how can I fix it?
A: A lack of signal typically points to a problem with one of the core components or conditions of the assay. Here are the most common culprits:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.[1]
-
Solution: Always store enzymes at the recommended temperature (typically -20°C or -80°C) and in a freezer that does not have a frost-free cycle to avoid temperature fluctuations.[1] Avoid repeated freeze-thaw cycles by aliquoting the enzyme upon first use.[2] To verify activity, run a control reaction with a new batch of enzyme or a known positive control substrate.[1]
-
-
Suboptimal Assay Conditions: The enzyme's activity is highly dependent on pH and temperature.[3][4]
-
Solution: Ensure your assay buffer is at the optimal pH for the enzyme (most enzymes have optimal activity in the neutral pH range of 7.0-8.0).[4] Bring all reagents, especially the assay buffer, to the recommended reaction temperature (e.g., 37°C) before starting the reaction.[5][6] Using ice-cold buffers can significantly slow down or inhibit enzyme activity.[2]
-
-
Presence of Inhibitors: Your enzyme, buffer, or sample may contain inhibiting substances. The enzyme used with this compound, Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE), is a zinc-dependent metallopeptidase and is sensitive to metal chelators.[7]
-
Solution: Avoid metal-chelating agents like EDTA (>0.5 mM) and 1,10-phenanthroline (B135089) in your assay buffer or sample preparation.[5][7] Other substances like SDS (>0.2%) and high concentrations of non-ionic detergents (>1%) can also interfere with the assay.[5]
-
-
Incorrect Instrument Settings: The plate reader settings may not be correct for detecting AMC fluorescence.
-
Solution: Verify that the excitation and emission wavelengths are set correctly for 7-amino-4-methylcoumarin (B1665955) (AMC). The typical wavelengths are an excitation of ~360-380 nm and an emission of ~460-465 nm.[8][9]
-
Issue 2: High Background Fluorescence
Q: My "no enzyme" and "substrate only" control wells show a high fluorescent signal. What is causing this and what can I do?
A: High background fluorescence can mask the true enzymatic signal, leading to a low signal-to-noise ratio. The primary causes are substrate instability or contamination.
-
Substrate Autohydrolysis: The this compound substrate may be degrading spontaneously, releasing the fluorescent AMC molecule without enzymatic activity.
-
Autofluorescence from Test Compounds: If you are screening for inhibitors, the test compounds themselves may be fluorescent at the assay's wavelengths.
-
Solution: Run a control plate containing only the assay buffer and the test compounds (no enzyme or substrate) to measure their intrinsic fluorescence.[5] If a compound is fluorescent, you may need to subtract this background signal from your data or consider a different assay format. See the Protocol for Autofluorescence Counter-Assay below.
-
-
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent substances or microbes.
-
Solution: Use high-purity reagents and sterile water to prepare buffers. Filter-sterilize buffers if necessary.[5]
-
Issue 3: Inconsistent Readings and Poor Reproducibility
Q: I am seeing high variability between replicate wells and my results are not reproducible between experiments. What should I check?
A: Poor reproducibility often stems from technical errors in assay setup or environmental factors.
-
Pipetting Inaccuracy: Small volumes are notoriously difficult to pipette accurately, leading to variations in the final concentrations of enzyme or substrate.[5]
-
Temperature and pH Fluctuations: Inconsistent temperature or pH across the microplate or between experiments will lead to variable enzyme activity.[2] Evaporation from wells, especially on the edges of the plate, can concentrate solutes and alter reaction conditions.[2]
-
Incomplete Reagent Mixing: If reagents are not mixed thoroughly upon addition, the reaction may not start uniformly in all wells.
-
Solution: After adding the final reagent (typically the enzyme), gently mix the contents of the wells by briefly shaking the plate on an orbital shaker. Avoid introducing bubbles.
-
Frequently Asked Questions (FAQs)
Q1: What is the enzyme that cleaves this compound? A1: this compound is a fluorogenic substrate for Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE), also known as Pyroglutamyl Peptidase II (EC 3.4.19.6).[10][11][12] This enzyme is highly specific for cleaving the pyroglutamyl-histidine bond in TRH.[12]
Q2: What are the optimal storage conditions for the enzyme and substrate? A2: For long-term stability, the enzyme should be stored at -20°C or -80°C in a solution containing a cryoprotectant like glycerol (B35011) and should not be subjected to repeated freeze-thaw cycles.[1] The this compound substrate is typically supplied as a powder and should be stored desiccated. Once dissolved (usually in DMSO), the stock solution should be stored at -20°C or -80°C, protected from light.[8]
Q3: What type of microplate should I use for this fluorescence assay? A3: For fluorescence assays, it is critical to use black, opaque-walled microplates, preferably with clear bottoms if using a bottom-reading instrument.[5] Black plates minimize light scatter and well-to-well crosstalk, which reduces background signal and improves the signal-to-noise ratio.
Q4: What is fluorescence quenching and how can I detect it? A4: Fluorescence quenching occurs when a test compound absorbs the excitation or emission energy of the fluorophore (AMC), leading to an artificial decrease in the fluorescent signal. This can be misinterpreted as enzyme inhibition. You can test for this effect by running a quenching counter-assay. See the protocol provided below.
Quantitative Data Summary
Table 1: Key Parameters for this compound Assay
| Parameter | Recommended Value/Type | Rationale & Citation |
| Microplate Type | Black, opaque-walled | Minimizes background and light scatter for fluorescence.[5] |
| Excitation Wavelength | 360 - 380 nm | Optimal for exciting the AMC fluorophore.[8] |
| Emission Wavelength | 460 - 465 nm | Optimal for detecting emitted light from cleaved AMC.[8] |
| Reaction Temperature | ~37°C | Optimal temperature for many mammalian enzymes.[6] |
| Reaction pH | 7.0 - 8.0 | Most enzymes function optimally in a neutral pH range.[4] |
Table 2: Factors Affecting TRH-DE Enzyme Stability & Activity
| Factor | Effect on Enzyme | Recommendations |
| Temperature | Activity increases with temperature to an optimum, then rapidly declines due to denaturation.[4] | Maintain a consistent, optimal temperature (e.g., 37°C). Avoid temperatures above 45-50°C.[6][13] |
| pH | Each enzyme has a narrow optimal pH range; extreme pH values cause irreversible denaturation.[4] | Use a buffer system that can reliably maintain the optimal pH (e.g., Tris-HCl, HEPES).[4] |
| Freeze-Thaw Cycles | Repeated cycles can cause loss of enzyme activity.[1] | Aliquot the enzyme into single-use volumes after the first thaw.[2] |
| Metal Chelators | TRH-DE is a zinc-metallopeptidase and is inhibited by chelating agents.[7] | Avoid EDTA, 1,10-phenanthroline, and other strong metal chelators in the assay buffer.[7] |
| Divalent Cations | Can be inhibitory (e.g., Cu²⁺, Cd²⁺, Hg²⁺) or activating (e.g., Co²⁺).[7] | Ensure buffers are free from contaminating heavy metals. |
Experimental Protocols
Protocol 1: Standard this compound Assay
This protocol provides a general framework for measuring TRH-DE activity. Concentrations and incubation times should be optimized for your specific enzyme and experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Warm to the desired reaction temperature (e.g., 37°C) before use.
-
Enzyme Solution: Prepare a stock solution of TRH-DE in assay buffer. Dilute to the final working concentration in ice-cold assay buffer immediately before use. Keep the enzyme on ice at all times.
-
Substrate Solution: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute to the final working concentration (e.g., 20 µM) in pre-warmed assay buffer. Protect from light.
-
Inhibitor/Test Compound (if applicable): Prepare a dilution series of your test compound in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of test compound dilutions or buffer (for control wells) to the appropriate wells.
-
Add 20 µL of the diluted enzyme solution to all wells except the "no enzyme" and "substrate only" controls. Add 20 µL of assay buffer to these control wells instead.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the diluted substrate solution to all wells. The final volume should be 100 µL.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 380/460 nm) every 1-2 minutes for 30-60 minutes (kinetic mode).
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the "substrate only" control (autohydrolysis) from all other readings.
-
Determine enzyme activity or percentage of inhibition based on the calculated rates.
-
Protocol 2: Autofluorescence Counter-Assay
Use this protocol to determine if a test compound contributes to the background signal.
-
Prepare a 96-well black plate.
-
Prepare a dilution series of your test compound in assay buffer, covering the same concentration range used in your main experiment.
-
Add 100 µL of each compound dilution to the wells. Include "buffer only" control wells.
-
Place the plate in the microplate reader.
-
Measure the fluorescence at the same excitation and emission wavelengths used for your assay (e.g., Ex/Em = 380/460 nm).
-
Analysis: If you observe a concentration-dependent increase in fluorescence from the compound alone, your compound is autofluorescent and the data will require correction.
Protocol 3: Fluorescence Quenching Counter-Assay
Use this protocol to determine if a test compound is quenching the AMC signal.
-
Prepare a 96-well black plate.
-
Prepare a dilution series of your test compound in assay buffer.
-
Prepare a solution of free AMC (the fluorescent product) in assay buffer at a concentration that gives a mid-to-high range signal in your reader.
-
In the plate, add your compound dilutions.
-
Add the free AMC solution to all wells. The final volume and concentrations should match your main assay. Include control wells with AMC but no compound.
-
Measure the fluorescence at the assay wavelengths.
-
Analysis: If the fluorescence in the wells containing your compound is significantly lower than the "AMC only" control, your compound is quenching the signal.
Visualizations
Diagrams of Workflows and Concepts
Caption: Principle of the this compound fluorogenic assay.
Caption: General experimental workflow for the this compound assay.
Caption: Troubleshooting flowchart for common this compound assay issues.
References
- 1. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. youtube.com [youtube.com]
- 3. omicsonline.org [omicsonline.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. docs.abcam.com [docs.abcam.com]
- 6. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 7. Identification of the thyrotropin-releasing-hormone-degrading ectoenzyme as a metallopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. orb.binghamton.edu [orb.binghamton.edu]
- 10. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The thyrotropin-releasing hormone-degrading ectoenzyme: the third element of the thyrotropin-releasing hormone-signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyroglutamyl-peptidase II - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Glp-Asn-Pro-AMC Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glp-Asn-Pro-AMC and other AMC-based fluorogenic protease assays.
Frequently Asked Questions (FAQs)
Q1: What is a this compound fluorescence assay and how does it work?
A1: This is a fluorogenic assay used to measure the activity of specific proteases. The substrate consists of a peptide sequence (Glp-Asn-Pro) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). Initially, the fluorescence of the AMC molecule is quenched by the attached peptide.[1][2] When a protease cleaves the peptide bond, free AMC is released, which then fluoresces strongly upon excitation.[1][2] The rate of increase in fluorescence is directly proportional to the protease activity.[1]
Q2: What are the typical excitation and emission wavelengths for the released AMC fluorophore?
A2: The free AMC fluorophore is typically excited at a wavelength of 360-380 nm and its emission is measured at 440-460 nm.[1][3] It is crucial to use the correct filter settings on your fluorescence plate reader to ensure optimal signal detection.
Q3: What are the common causes of apparently low enzyme activity or inhibition in my assay?
A3: Apparent inhibition or lower than expected enzyme activity can be caused by several factors, with the most common being fluorescence quenching. This can occur through two primary mechanisms:
-
Inner Filter Effect (IFE): The test compound absorbs light at the excitation or emission wavelength of AMC, which reduces the detected fluorescence signal and mimics inhibition.[3][4] This is a significant source of interference even in samples with low absorbance.[5]
-
Direct Fluorescence Quenching: The test compound directly interacts with the excited state of AMC, causing it to return to the ground state without emitting a photon. This is a non-radiative process resulting from molecular collisions or chemical modifications.[4]
Q4: What can cause high background fluorescence in my assay?
A4: High background fluorescence can mask the true signal from the enzymatic reaction. Common sources include:
-
Autofluorescence of Test Compounds: The compound itself fluoresces at the same wavelengths used to detect AMC, leading to an artificially high signal.[3][6]
-
Assay Components: Buffers, media (like DMEM which contains phenol (B47542) red), and serum components can have intrinsic fluorescence.[6]
-
Substrate Autohydrolysis: Spontaneous breakdown of the this compound substrate can lead to the release of free AMC, increasing background fluorescence.[7]
Troubleshooting Guide
Problem 1: Apparent Enzyme Inhibition or Lower Than Expected Activity
This is often due to fluorescence quenching. The following decision tree can help diagnose the root cause.
Caption: Decision tree for troubleshooting apparent enzyme inhibition.
Experimental Protocol: Fluorescence Quenching Counter-Assay
This protocol helps determine if a test compound is quenching the fluorescence of free AMC.[3]
Materials:
-
Test compound
-
Free 7-amino-4-methylcoumarin (AMC) standard
-
Assay buffer
-
Black 96-well or 384-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of free AMC in assay buffer at a concentration that produces a fluorescence signal similar to the uninhibited enzyme reaction.
-
Prepare a serial dilution of the test compound in assay buffer at the same concentrations used in the primary enzyme assay.
-
In the microplate, add the AMC solution to wells containing the serially diluted test compound.
-
Include control wells with AMC solution and no compound (vehicle control).
-
Read the fluorescence at the standard AMC wavelengths (e.g., Ex: 380 nm, Em: 460 nm).
Interpretation:
A dose-dependent decrease in fluorescence intensity in the presence of the compound indicates quenching.[3]
Problem 2: High Background Fluorescence
High background can obscure the signal from the enzymatic reaction. This workflow helps to identify the source of the interference.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 5. static.horiba.com [static.horiba.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Adjusting plate reader gain settings for optimal Glp-Asn-Pro-AMC signal
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the fluorogenic substrate Glp-Asn-Pro-AMC in plate reader-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the optimal excitation and emission wavelengths for this compound?
The fluorescent product of the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin (B1665955) (AMC). For optimal signal detection, the excitation wavelength should be set around 360-380 nm and the emission wavelength at 440-460 nm.[1][2] These settings can be fine-tuned based on the specific filters available in your plate reader.
Q2: My signal is too low. How can I increase the fluorescence intensity?
Several factors can contribute to a weak signal. Here are some troubleshooting steps:
-
Verify Wavelength Settings: Ensure your plate reader's excitation and emission wavelengths are correctly set for AMC.[3]
-
Increase Gain/Sensitivity: The gain setting on your plate reader amplifies the detected fluorescent signal.[4][5][6] A higher gain is suitable for dim signals.[4][5][6] However, be cautious as excessively high gain can increase background noise.
-
Optimize Enzyme and Substrate Concentrations: The rate of the enzymatic reaction directly impacts signal intensity. Ensure you are using optimal concentrations of both the enzyme and the this compound substrate. Refer to a relevant experimental protocol to determine appropriate starting concentrations.
-
Check Reagent Integrity: Ensure your enzyme and substrate have been stored correctly and have not expired.
-
Increase Integration Time: A longer integration time allows the detector to collect more light, which can improve the signal-to-noise ratio.[7]
-
Optimize Focal Height: If your plate reader has this feature, optimizing the focal height to the level of the liquid in the well can improve signal detection.[6][8]
Q3: My signal is saturated (readings are at the maximum value). What should I do?
Signal saturation occurs when the fluorescence intensity is too high for the detector to measure accurately.[4] This leads to unreliable quantitative data.[3] To resolve this:
-
Decrease Gain/Sensitivity: A lower gain setting amplifies the signal less, bringing it within the detector's dynamic range.[4][5][6]
-
Reduce Integration Time: Shortening the integration time can also help prevent detector saturation.[3]
-
Dilute Your Sample: If adjusting the gain and integration time is insufficient, you may need to dilute your enzyme or substrate to reduce the reaction rate and subsequent signal.[3]
Q4: How do I determine the optimal gain setting for my experiment?
The optimal gain setting provides the best possible dynamic range for your assay, maximizing the signal from your positive controls while keeping the background low and avoiding saturation.[5][9]
-
Manual Gain Adjustment:
-
Identify the well that is expected to produce the highest fluorescence signal (e.g., a positive control with the highest enzyme concentration).
-
Perform a pre-measurement scan of this well.
-
Adjust the gain so that the signal from this well is approximately 90% of the maximum detectable signal for your instrument.[5] This provides a buffer to prevent saturation.[5]
-
-
Automatic Gain Adjustment: Many modern plate readers have an automatic gain adjustment feature.[5][10] This function will automatically scan a specified well (ideally the one with the highest expected signal) and set the optimal gain.[5]
Q5: I have high background fluorescence. What are the common causes and solutions?
High background can mask your true signal and reduce the sensitivity of your assay.
-
Use Appropriate Microplates: Black-walled, clear-bottom plates are recommended for fluorescence assays to reduce stray light and background fluorescence.[3][8][11]
-
Check Reagents for Contamination: Impurities in your buffer, enzyme, or substrate can be a source of background fluorescence.[3] Running a "no enzyme" control can help identify if the background is coming from the substrate solution.[1]
-
Autofluorescence: Some compounds in your assay may be autofluorescent at the excitation and emission wavelengths used for AMC.
Data Presentation
Table 1: Effect of Gain Setting on Signal Intensity and Saturation
| Gain Setting | Sample Type | Relative Fluorescence Units (RFU) | Signal-to-Blank Ratio | Data Quality |
| Low | High Signal Sample | 15,000 | 15 | Good, within linear range |
| Low | Blank | 1,000 | ||
| Optimal | High Signal Sample | 230,000 | 115 | Excellent, maximized dynamic range |
| Optimal | Blank | 2,000 | ||
| High | High Signal Sample | 260,000 (Saturated) | 26 | Poor, data is unusable[4] |
| High | Blank | 10,000 |
Note: The RFU values are illustrative and will vary depending on the instrument, substrate and enzyme concentrations, and other experimental conditions.
Experimental Protocols
Protocol: Determining Optimal Gain for a this compound Protease Assay
Objective: To determine the optimal plate reader gain setting for a protease assay using the this compound substrate.
Materials:
-
Purified protease
-
This compound substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)[1]
-
Fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm[1][2]
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the this compound substrate in DMSO.[1]
-
Dilute the substrate and protease to their working concentrations in the assay buffer. The final concentrations will depend on the specific enzyme's activity.
-
-
Set up the Plate:
-
In a single well of the 96-well plate, add the assay components that will generate the highest expected signal. This will typically be the highest concentration of the active enzyme with the substrate.
-
Prepare a "no enzyme" blank control by adding the assay buffer and substrate to another well.[1]
-
-
Gain Adjustment:
-
Place the plate in the microplate reader.
-
Select the well containing the highest expected signal.
-
Using the plate reader's software, perform a manual or automatic gain adjustment on this well.[5][10] If performing a manual adjustment, aim for a target value of around 90% of the detector's maximum output to prevent saturation.[5]
-
-
Run the Assay:
-
Once the optimal gain is set, proceed with your full experimental plate.
-
Initiate the reaction, typically by adding the enzyme or substrate.
-
Immediately begin kinetic measurements of fluorescence intensity over time.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. How to Get the Best Out of Your Microplate Reader | Labcompare.com [labcompare.com]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. selectscience.net [selectscience.net]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Impact of incubation time and temperature on Glp-Asn-Pro-AMC assay
Welcome to the Technical Support Center for the Glp-Asn-Pro-AMC fluorogenic assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a fluorometric method used to measure the activity of certain proteases, most notably Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE). The substrate, this compound, is a non-fluorescent peptide derivative. When cleaved by a specific protease, it releases the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity.
Q2: What are the optimal excitation and emission wavelengths for AMC?
A2: The released AMC fluorophore should be measured at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.
Q3: How should the this compound substrate be stored?
A3: The lyophilized peptide should be stored at -20°C or lower, protected from light. Once reconstituted in a suitable solvent like DMSO, it is recommended to create single-use aliquots and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: Can this substrate be used to measure the activity of other enzymes?
A4: While this compound is a known substrate for TRH-DE, peptides containing a Proline-AMC motif can potentially be cleaved by other prolyl peptidases. It is crucial to characterize the specificity of the enzymatic activity in your sample, for instance by using specific inhibitors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Substrate Instability/Autohydrolysis: The substrate may be degrading spontaneously in the assay buffer. | - Prepare fresh substrate solution for each experiment. - Run a "substrate only" control (without enzyme) to determine the rate of non-enzymatic hydrolysis. Subtract this background rate from your sample measurements. - Evaluate the stability of the substrate in your specific buffer conditions. |
| 2. Contaminated Reagents: Assay buffer, water, or other reagents may contain fluorescent contaminants. | - Use high-purity, nuclease-free water and analytical grade reagents. - Filter-sterilize buffers if microbial contamination is suspected. | |
| 3. Autofluorescence of Samples: Biological samples (e.g., cell lysates, plasma) can have intrinsic fluorescence. | - Run a "sample only" control (without the this compound substrate) to measure the inherent fluorescence of your sample and subtract it from your readings. | |
| Low or No Signal | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | - Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. - Include a positive control with a known active enzyme to validate the assay setup. |
| 2. Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. | - Consult the literature for the optimal pH and buffer conditions for your target enzyme (e.g., TRH-DE). A common starting point is a neutral pH buffer (e.g., PBS or Tris, pH 7.4). - Optimize the incubation temperature. While 37°C is common, some enzymes may have different temperature optima. | |
| 3. Incorrect Instrument Settings: The fluorescence reader settings may not be appropriate. | - Verify that the excitation and emission wavelengths are set correctly for AMC (Ex: ~380 nm, Em: ~460 nm). - Adjust the gain setting on the reader to an optimal level that maximizes the signal from a positive control without saturating the detector. | |
| Non-Linear Reaction Progress Curves | 1. Substrate Depletion: During the course of the reaction, a significant portion of the substrate is consumed. | - Use a lower enzyme concentration or shorten the reaction time to ensure that less than 10-15% of the substrate is consumed during the measurement period. This will help maintain initial velocity kinetics. |
| 2. Enzyme Instability: The enzyme may be unstable under the assay conditions over time. | - Add stabilizing agents such as bovine serum albumin (BSA) or glycerol (B35011) to the assay buffer. - Perform a time-course experiment to determine the time frame during which the enzyme exhibits linear activity. | |
| 3. Product Inhibition: The released product (Glp-Asn-Pro or AMC) may be inhibiting the enzyme. | - Analyze only the initial, linear phase of the reaction to determine the enzymatic rate. |
Experimental Protocols
Standard Protocol for this compound Assay
This protocol provides a general guideline. Optimal conditions may vary depending on the enzyme source and specific experimental goals.
Materials:
-
This compound substrate
-
Enzyme solution (e.g., purified TRH-DE, cell lysate, or plasma sample)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store in aliquots at -20°C.
-
On the day of the experiment, dilute the substrate stock solution in Assay Buffer to the desired final working concentration (e.g., 100 µM).
-
Prepare serial dilutions of your enzyme sample in pre-chilled Assay Buffer.
-
-
Assay Setup:
-
Add your enzyme dilutions to the wells of the 96-well plate.
-
Include the following controls:
-
No-Enzyme Control: Assay Buffer + Substrate (to measure background hydrolysis).
-
No-Substrate Control: Enzyme + Assay Buffer (to measure sample autofluorescence).
-
-
Equilibrate the plate to the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate and Monitor Reaction:
-
Initiate the reaction by adding the diluted this compound substrate to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the reaction temperature.
-
Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) with excitation at ~380 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence intensity per minute) from the linear portion of the progress curve for each sample.
-
Subtract the rate of the no-enzyme control from all experimental rates.
-
If necessary, convert the fluorescence units to the amount of product formed using a standard curve of free AMC.
-
Impact of Incubation Time and Temperature
The activity of the enzyme is highly dependent on both incubation time and temperature.
-
Incubation Time: For kinetic assays, it is crucial to measure the initial reaction velocity, which is typically the linear phase of the reaction progress curve. The optimal incubation time will depend on the enzyme concentration and activity. A typical kinetic read for a moderately active sample might be 30 to 60 minutes.
-
Temperature: Enzymatic reactions are sensitive to temperature. The optimal temperature for most mammalian enzymes is around 37°C. However, the exact optimum can vary. It is recommended to perform the assay at a consistent, controlled temperature.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Incubation Temperature | 25°C (Room Temp) | 37°C | 50°C | Enzyme activity is expected to be highest around 37°C. Activity will be lower at 25°C and may decrease at 50°C due to potential enzyme denaturation over longer incubation times. |
| Incubation Time (at 37°C) | 15 minutes | 30 minutes | 60 minutes | The total fluorescence signal will increase with time, assuming the reaction is still in the linear phase. The calculated reaction rate should remain constant during the initial linear phase. |
Visualizations
Caption: Experimental workflow for the this compound assay.
Caption: Enzymatic cleavage of this compound by TRH-DE.
How to establish a standard curve for AMC fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for establishing a reliable 7-amino-4-methylcoumarin (B1665955) (AMC) fluorescence standard curve.
Troubleshooting Guide
Q1: Why is my AMC standard curve not linear?
An ideal AMC standard curve should exhibit a strong linear relationship (R² > 0.99) between AMC concentration and fluorescence intensity.[1] If you are observing a non-linear curve, consider the following potential causes and solutions:
-
Pipetting Errors: Inaccurate serial dilutions are a common source of non-linearity.
-
Solution: Use calibrated pipettes and ensure proper technique. When preparing standards, it is best to avoid very small volumes which can increase the margin of error. Preparing a master mix for the reaction components can also improve consistency.[2]
-
-
Incorrect Standard Concentrations: Errors in the initial stock solution concentration will affect all subsequent dilutions.
-
Solution: Double-check all calculations for the stock solution and serial dilutions. Ensure the AMC powder is fully dissolved before making dilutions.[3]
-
-
Instrument Settings: The gain setting on the fluorometer may be too high, leading to signal saturation at higher AMC concentrations and a flattening of the curve.
-
Solution: Adjust the gain setting to ensure the highest concentration of your standard curve is within the linear range of the detector.
-
-
Reagent Issues: The AMC standard may have degraded over time.
-
Solution: Ensure that the AMC standard has been stored correctly, protected from light, and is within its expiration date.[3] If degradation is suspected, use a fresh vial of AMC.
-
Q2: Why am I getting high background fluorescence in my blank wells?
High background fluorescence can significantly impact the sensitivity and accuracy of your assay. Here are some common causes and their remedies:
-
Contaminated Reagents or Plates: The assay buffer, water, or microplate itself may be contaminated with fluorescent compounds.
-
Solution: Use high-purity, nuclease-free water and fresh assay buffer. When possible, use black, opaque 96-well plates designed for fluorescence assays to minimize background from the plate itself.[2]
-
-
Autofluorescence of Assay Components: Some components in your assay buffer or sample matrix may be inherently fluorescent at the excitation and emission wavelengths used for AMC.
-
Solution: Test the background fluorescence of each component of your assay buffer individually to identify the source.
-
Q3: Why are my fluorescence readings inconsistent between replicate wells?
Poor reproducibility between replicates can undermine the reliability of your standard curve and experimental results.
-
Pipetting Inaccuracy: Small variations in the volumes of AMC standard or assay buffer added to each well can lead to significant differences in fluorescence.
-
Solution: Ensure your pipettes are properly calibrated. Pipette gently against the wall of the wells to avoid introducing air bubbles, which can interfere with fluorescence readings.[2]
-
-
Incomplete Mixing: If the contents of the wells are not mixed thoroughly, the fluorescence readings may not be uniform.
-
Solution: After adding all components to the wells, gently tap the plate or use a plate shaker to ensure complete mixing before reading the fluorescence.
-
-
Microplate Type: Different types of microplates can affect fluorescence measurements.[4]
-
Solution: Use black, non-treated plates for fluorescence assays to minimize light scatter and background. Ensure you are using the same type of plate for all experiments to maintain consistency.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for AMC?
The excitation and emission maxima for AMC can vary slightly depending on the solvent and pH. However, a general range is:
It is recommended to perform a scan on your specific fluorometer to determine the optimal excitation and emission wavelengths for your experimental conditions.
Q2: How should I prepare my AMC stock solution?
AMC is typically dissolved in an organic solvent like DMSO or ethanol (B145695) to create a concentrated stock solution.[7]
-
Example: To prepare a 10 mM stock solution of AMC (MW: 175.18 g/mol )[8], dissolve 1.75 mg of AMC powder in 1 mL of DMSO.[7]
-
Storage: Store the stock solution in small aliquots at -20°C and protect it from light to prevent degradation.[9][10]
Q3: What concentration range should I use for my AMC standard curve?
The appropriate concentration range will depend on the sensitivity of your fluorometer and the expected amount of AMC released in your enzymatic assay. A common starting point is a series of dilutions ranging from 0 to 100 µM.[11] For highly sensitive assays, a lower range, such as 0 to 500 nM, may be more appropriate.[4][9] It is crucial to determine the linear range of your instrument.
Q4: How do I use the standard curve to determine the concentration of AMC in my unknown samples?
-
Generate the Standard Curve: Plot the fluorescence intensity (y-axis) versus the known AMC concentration (x-axis) for your standards.
-
Perform a Linear Regression: Fit a linear regression line to your data points. The equation of the line will be in the form y = mx + c, where 'y' is the fluorescence intensity, 'm' is the slope, 'x' is the AMC concentration, and 'c' is the y-intercept.[12]
-
Calculate Unknown Concentration: Measure the fluorescence intensity of your unknown sample. Using the equation from the linear regression, you can solve for 'x' (the concentration of AMC) in your unknown sample.[1][13]
Data Presentation
| Parameter | Recommended Value/Range | Reference(s) |
| Excitation Wavelength | 340–380 nm | [5][6][14] |
| Emission Wavelength | 440–460 nm | [5][6][14] |
| Stock Solution Solvent | DMSO or Ethanol | [7] |
| Stock Solution Storage | -20°C, protected from light | [9][10] |
| Standard Curve Concentration Range | 0–100 µM (general), 0-500 nM (sensitive assays) | [4][9][11] |
| Recommended Microplate Type | Black, opaque, flat-bottom | [2][15] |
Experimental Protocols
Detailed Methodology for Establishing an AMC Standard Curve
-
Preparation of AMC Stock Solution (10 mM):
-
Preparation of Working Standards (Serial Dilution):
-
Label a series of microcentrifuge tubes for each standard concentration.
-
Prepare a 100 µM intermediate stock by diluting the 10 mM stock solution 1:100 in your assay buffer.
-
Perform a serial dilution from the 100 µM intermediate stock to generate a range of standards (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, and a 0 µM blank containing only assay buffer).
-
-
Fluorescence Measurement:
-
Pipette a set volume (e.g., 100 µL) of each standard and the blank into separate wells of a black, 96-well microplate. It is recommended to perform this in triplicate for each concentration.[16]
-
Set the fluorometer to the optimal excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 460 nm).[9][10][17]
-
Measure the fluorescence intensity for all wells.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence readings of all standards.
-
Plot the background-subtracted fluorescence intensity (y-axis) against the corresponding AMC concentration (x-axis).
-
Apply a linear regression to the data points and determine the equation of the line and the R² value.[1]
-
Visualizations
Caption: Workflow for establishing an AMC fluorescence standard curve.
References
- 1. researchgate.net [researchgate.net]
- 2. docs.abcam.com [docs.abcam.com]
- 3. arp1.com [arp1.com]
- 4. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. app.fluorofinder.com [app.fluorofinder.com]
- 9. adipogen.com [adipogen.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 15. benchchem.com [benchchem.com]
- 16. static.igem.org [static.igem.org]
- 17. orb.binghamton.edu [orb.binghamton.edu]
Technical Support Center: Mitigating Edge Effects in Plate-Based Glp-Asn-Pro-AMC Assays
Welcome to the technical support center for plate-based Glp-Asn-Pro-AMC assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help ensure the accuracy and reliability of your experimental data.
I. Frequently Asked Questions (FAQs)
Q1: What is the "edge effect" in the context of a 96-well plate assay?
A1: The edge effect is a common phenomenon in microplate-based assays where the wells on the perimeter of the plate exhibit different results compared to the inner wells.[1][2] This discrepancy can lead to significant data variability and compromise the reliability of your results. The primary causes of the edge effect are increased evaporation and temperature gradients in the outer wells compared to the central wells.[3][4]
Q2: How can the edge effect impact my this compound assay results?
A2: In a this compound assay, which measures the activity of the thyrotropin-releasing hormone-degrading enzyme (TRH-DE), the edge effect can manifest in several ways:
-
Altered Reagent Concentrations: Evaporation in the outer wells can concentrate the substrate (this compound), enzyme, and buffer components. This can artificially increase or decrease the measured enzyme activity.[1][5]
-
Increased Data Variability: The systematic difference between edge and center wells leads to higher standard deviations and coefficients of variation (CVs), reducing the statistical power and reproducibility of your assay.
-
Inaccurate Kinetic Measurements: For kinetic assays, changes in substrate concentration due to evaporation can lead to erroneous calculations of key parameters like Vmax and Km.
Q3: What is this compound and its role in this assay?
A3: this compound is a fluorogenic substrate that also acts as a potent and reversible inhibitor of the thyrotropin-releasing hormone-degrading ectoenzyme (TRH-DE), also known as pyroglutamyl-peptidase II, with a reported Ki of 0.97 µM. In a typical assay, the TRH-DE enzyme would cleave a suitable fluorogenic substrate, releasing the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), which can be measured. Due to its inhibitory nature, this compound is more commonly used in competitive binding assays or to characterize the enzyme's active site. For direct activity measurement, a different fluorogenic substrate that is readily cleaved by the enzyme would be used.
Q4: What type of microplate is best for a this compound fluorescence assay?
A4: For fluorescence-based assays, it is recommended to use black, opaque-walled microplates .[6][7] The black walls minimize well-to-well crosstalk by absorbing stray light and reduce background fluorescence, which is crucial for assays with low signal intensity.[6][7] If you are working with adherent cells or require bottom-reading instrumentation, use black plates with clear bottoms.
II. Troubleshooting Guide
This guide addresses common issues encountered during plate-based this compound assays, with a focus on mitigating edge effects.
| Problem | Potential Cause | Recommended Solution |
| High variability in fluorescence readings between replicate wells, especially between outer and inner wells. | Edge Effect due to Evaporation: The outer wells are more susceptible to evaporation, leading to increased concentrations of assay components.[1][5] | 1. Create a Humidity Barrier: Fill the outermost wells with sterile water, PBS, or assay buffer. This creates a vapor barrier that reduces evaporation from the experimental wells.[2][4] 2. Use a Plate Lid: Always cover the plate with a standard lid during incubation.[4][5] 3. Utilize Sealing Films: For longer incubation periods, use an adhesive plate seal. For cell-based assays requiring gas exchange, a breathable sealing film is recommended.[1][5] 4. Humidify the Incubator: Maintain a high humidity level (>95%) in your incubator by using a water pan.[4] |
| Temperature Gradients: The outer wells equilibrate to the incubator temperature faster than the inner wells, causing inconsistencies in enzyme activity.[3] | 1. Pre-warm the Plate: Allow the microplate and all reagents to reach the assay temperature before starting the experiment.[2] 2. Minimize Incubator Door Openings: Limit the frequency and duration of opening the incubator door to maintain a stable environment.[4] | |
| Consistently lower or higher fluorescence signals in the perimeter wells. | Systematic Edge Effect: A persistent, non-random pattern of data skewing in the outer wells. | 1. Exclude Outer Wells: As a last resort, you can opt to use only the inner 60 wells for your experimental samples and controls, leaving the perimeter wells filled with a blank solution. While this reduces throughput, it significantly improves data consistency.[2][8] 2. Use Specialized Plates: Consider using microplates designed with a moat or reservoir around the perimeter that can be filled with liquid to create a more effective evaporation barrier.[8] |
| Low overall fluorescence signal or poor signal-to-noise ratio. | Suboptimal Assay Conditions: Incorrect buffer pH, enzyme concentration, or substrate concentration. | 1. Optimize Enzyme Concentration: Perform a titration to determine the optimal enzyme concentration that yields a linear reaction rate over the desired time course. 2. Verify Buffer Compatibility: Ensure the assay buffer components do not interfere with the enzyme activity or fluorescence. For example, some buffer components can quench fluorescence. |
| Incorrect Plate Choice: Using clear or white plates for a fluorescence assay. | Use Black-Walled Plates: Black plates are essential for reducing background and crosstalk in fluorescence assays, thereby improving the signal-to-noise ratio.[6][7] | |
| Non-linear reaction kinetics. | Substrate Depletion or Product Inhibition: The reaction rate may decrease over time as the substrate is consumed or if the product inhibits the enzyme. | 1. Adjust Substrate Concentration: Ensure the initial substrate concentration is appropriate for the enzyme's Km to maintain a linear reaction rate for the duration of the measurement. 2. Reduce Incubation Time: Measure the initial reaction velocity where the relationship between fluorescence and time is linear. |
III. Experimental Protocols & Methodologies
General Protocol for a Continuous Kinetic TRH-DE Assay in a 96-Well Plate
This protocol provides a framework. Optimal concentrations of enzyme and substrate, as well as incubation times, should be determined empirically.
Materials:
-
Purified or recombinant TRH-degrading enzyme (pyroglutamyl-peptidase II)
-
Fluorogenic substrate (e.g., a peptide with a C-terminal AMC group that is a known substrate for TRH-DE)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black, opaque microplate
-
Fluorescence microplate reader with excitation/emission filters for AMC (e.g., Ex/Em = 360/460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the substrate stock solution to the desired working concentration in Assay Buffer.
-
Prepare serial dilutions of the TRH-DE in ice-cold Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well black microplate, add 50 µL of the diluted substrate solution.
-
To mitigate edge effects, add 100 µL of sterile water or PBS to the perimeter wells that are not being used for the experiment.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the diluted enzyme solution to each well to start the reaction.
-
Include appropriate controls:
-
No-Enzyme Control: 50 µL of Assay Buffer + 50 µL of substrate solution.
-
Substrate Blank: 100 µL of Assay Buffer.
-
-
-
Data Acquisition:
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Monitor the increase in fluorescence intensity over time in kinetic mode.
-
Record data points at regular intervals (e.g., every 60 seconds) for a duration sufficient to establish a linear rate of substrate cleavage.
-
-
Data Analysis:
-
For each well, plot fluorescence intensity versus time.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.
-
Subtract the velocity of the no-enzyme control from all experimental readings.
-
Plot the reaction velocity against the enzyme concentration or substrate concentration for kinetic analysis.
-
IV. Visualizations
Logical Workflow for Mitigating Edge Effects
Caption: A decision-making workflow for troubleshooting and mitigating edge effects.
Experimental Workflow for a Plate-Based Fluorescence Assay
Caption: A step-by-step workflow for a typical plate-based kinetic enzyme assay.
References
- 1. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 2. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Degradation and biological inactivation of thyrotropin releasing hormone (TRH): regulation of the membrane-bound TRH-degrading enzyme from rat anterior pituitary by estrogens and thyroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. The thyrotropin-releasing hormone-degrading ectoenzyme: the third element of the thyrotropin-releasing hormone-signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of some fluorogenic substrates for continuous assay of aminopeptidase P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating TRH-DE Inhibition: A Comparative Guide to Assay Methodologies
For researchers, scientists, and drug development professionals, accurately validating the inhibition of Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE) is crucial for the development of novel therapeutics targeting the regulation of the TRH signaling pathway. This guide provides a comprehensive comparison of methods for validating TRH-DE inhibition, with a focus on a highly sensitive fluorogenic assay. Detailed experimental protocols, quantitative data, and a discussion of alternative approaches are presented to aid in the selection of the most suitable method for your research needs.
Introduction to TRH-DE and its Inhibition
Thyrotropin-Releasing Hormone (TRH), a tripeptide with the sequence pGlu-His-Pro-NH2, is a key neuroendocrine hormone primarily involved in regulating the hypothalamic-pituitary-thyroid axis. Its biological activity is tightly controlled by TRH-DE (also known as pyroglutamyl peptidase II), a specific metalloenzyme that inactivates TRH by cleaving the N-terminal pyroglutamyl (pGlu) residue.[1] Given its critical role in terminating the TRH signal, TRH-DE has emerged as a promising therapeutic target for conditions where enhancing or prolonging TRH's effects could be beneficial.
Validating the potency and specificity of potential TRH-DE inhibitors is a cornerstone of the drug discovery process. This guide will delve into the use of fluorogenic assays, a widely adopted method for their high sensitivity and suitability for high-throughput screening. We will also explore the role of potent, well-characterized inhibitors, such as Glp-Asn-Pro-AMC, as essential reference compounds in these validation studies.
Core Principles of TRH-DE Inhibition Assays
The fundamental principle behind most TRH-DE inhibition assays is to measure the enzymatic activity of TRH-DE in the presence and absence of a potential inhibitor. The reduction in enzymatic activity is then correlated with the inhibitor's potency, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
A variety of methods can be employed to measure TRH-DE activity, each with its own set of advantages and limitations. These include fluorogenic assays, chromogenic assays, and HPLC-based methods.
The Fluorogenic Coupled Enzyme Assay: A Sensitive Approach
A highly sensitive and continuous method for measuring TRH-DE activity involves a coupled enzyme reaction using a fluorogenic substrate. This approach offers significant advantages in terms of real-time monitoring of enzyme kinetics and suitability for high-throughput screening of inhibitor libraries.
Signaling Pathway and Assay Principle
TRH-DE initiates the degradation of TRH by cleaving the pGlu-His bond. In the fluorogenic assay, a synthetic substrate mimicking TRH, pyroglutamyl-histidyl-prolyl-amido-4-methylcoumarin (pGlu-His-Pro-AMC), is used. TRH-DE cleaves this substrate to release His-Pro-AMC. However, His-Pro-AMC is not directly fluorescent. Therefore, a second enzyme, dipeptidyl peptidase IV (DPP-IV), is introduced into the reaction. DPP-IV rapidly cleaves His-Pro-AMC, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of increase in fluorescence is directly proportional to the TRH-DE activity.
Caption: TRH-DE signaling and the principle of the coupled fluorogenic assay.
Experimental Protocol: Continuous Fluorogenic TRH-DE Inhibition Assay
This protocol provides a detailed methodology for determining the potency of TRH-DE inhibitors using the coupled enzyme assay.
Materials and Reagents
-
TRH-DE enzyme: Purified recombinant or native enzyme.
-
Dipeptidyl Peptidase IV (DPP-IV): Purified enzyme.
-
Fluorogenic Substrate: pGlu-His-Pro-AMC.
-
Reference Inhibitor: this compound (Ki = 0.97 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).
-
96-well or 384-well black microplates.
-
Fluorescence microplate reader: Capable of excitation at ~360-380 nm and emission at ~440-460 nm.
Assay Workflow
Caption: Workflow for the continuous fluorogenic TRH-DE inhibition assay.
Detailed Procedure
-
Reagent Preparation:
-
Prepare a stock solution of pGlu-His-Pro-AMC in DMSO. Dilute to the final working concentration in assay buffer.
-
Prepare stock solutions of the test compounds and the reference inhibitor (this compound) in DMSO.
-
Prepare working solutions of TRH-DE and DPP-IV in assay buffer. The optimal concentrations of enzymes and substrate should be determined empirically by running preliminary kinetic experiments.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 1-2 µL) of the test compounds and reference inhibitor at various concentrations to the wells of a black microplate. Include wells with DMSO only as a no-inhibitor control.
-
Add the assay buffer to all wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add a mixture of TRH-DE and DPP-IV to each well.
-
Optionally, pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitors to interact with the TRH-DE enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the pGlu-His-Pro-AMC substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature.
-
Measure the increase in fluorescence over time (kinetic read).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Comparison of TRH-DE Inhibition Validation Methods
While the fluorogenic assay is a powerful tool, other methods can also be used to validate TRH-DE inhibition. The choice of method may depend on the specific research question, available equipment, and throughput requirements.
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Fluorogenic Coupled Assay | Enzymatic cleavage of a synthetic substrate (pGlu-His-Pro-AMC) by TRH-DE and a coupling enzyme (DPP-IV) releases a fluorescent molecule (AMC). | High sensitivity, continuous monitoring, suitable for HTS, real-time kinetics. | Requires a coupling enzyme, potential for interference from fluorescent compounds. | High |
| Chromogenic Assay | Enzymatic cleavage of a chromogenic substrate releases a colored product that is measured by absorbance. | Does not require a fluorometer, less susceptible to interference from fluorescent compounds. | Generally lower sensitivity than fluorogenic assays, may not be continuous. | Medium to High |
| HPLC-Based Assay | Separation and quantification of the substrate and product of the enzymatic reaction by High-Performance Liquid Chromatography. | Highly specific and quantitative, can directly measure the degradation of the natural substrate (TRH). | Low throughput, requires specialized equipment, not suitable for HTS. | Low |
| Radiometric Assay | Measures the cleavage of a radiolabeled substrate. | High sensitivity. | Requires handling of radioactive materials, generates radioactive waste, discontinuous. | Low to Medium |
Quantitative Comparison of TRH-DE Inhibitors
The following table summarizes the inhibitory potencies of several known TRH-DE inhibitors, providing a reference for validating new compounds.
| Inhibitor | Inhibitor Type | Ki (µM) | IC50 (µM) | Assay Method |
| This compound | Competitive | 0.97 | - | Fluorometric |
| l-pyroglutamyl-l-asparaginyl-l-prolineamide | Competitive | 17.5 | - | Fluorometric |
| TRH (pGlu-His-Pro-NH2) | Substrate/Competitive Inhibitor | 35 | - | Discontinuous Fluorometric |
| TRH-OH (pGlu-His-Pro) | Competitive | 311 | - | Discontinuous Fluorometric |
| 1,10-Phenanthroline | Metalloenzyme Inhibitor | - | Varies | Chromogenic |
Note: IC50 values are dependent on assay conditions, particularly substrate concentration.
Logical Comparison of Assay Attributes
Caption: Logical comparison of key attributes for different TRH-DE assay methods.
Conclusion
The validation of TRH-DE inhibition is a critical step in the development of new therapeutic agents. The continuous fluorogenic coupled enzyme assay using pGlu-His-Pro-AMC as a substrate offers a highly sensitive, robust, and high-throughput method for characterizing inhibitor potency. The use of a well-characterized reference inhibitor, such as this compound, is essential for validating assay performance and ensuring the reliability of the obtained results. While alternative methods like HPLC-based assays provide direct and highly specific measurements, their lower throughput makes them more suitable for secondary validation or mechanistic studies. By carefully selecting the appropriate assay and adhering to a rigorous experimental protocol, researchers can confidently and efficiently advance their TRH-DE inhibitor discovery programs.
References
A Comparative Guide to Glp-Asn-Pro-AMC and Radiolabeled TRH Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent assay methodologies for studying the thyrotropin-releasing hormone (TRH) signaling pathway: the fluorogenic substrate-based Glp-Asn-Pro-AMC assay and the traditional radiolabeled TRH assays. We will delve into their respective principles, experimental protocols, and performance characteristics to assist researchers in selecting the most suitable method for their specific needs.
Introduction
Thyrotropin-releasing hormone (TRH) is a key hypothalamic tripeptide that plays a crucial role in regulating the synthesis and release of thyroid-stimulating hormone (TSH) from the anterior pituitary. The biological activity of TRH is terminated by the enzyme pyroglutamyl-aminopeptidase II (TRH-DE), which cleaves the N-terminal pyroglutamyl residue. Dysregulation of the TRH pathway is implicated in various endocrine and neurological disorders, making the development of robust and sensitive assays to study this system paramount.
This guide compares two distinct approaches:
-
This compound Assay: A fluorometric assay that typically measures the activity of TRH-degrading enzyme (TRH-DE) by monitoring the cleavage of a synthetic, fluorogenic substrate. This compound acts as a competitive inhibitor of TRH-DE, and its use in an assay format allows for the screening of other potential inhibitors.
-
Radiolabeled TRH Assays: These assays, primarily radioimmunoassays (RIAs) and radioligand binding assays, directly measure the concentration of TRH or its binding to its receptor using radiolabeled TRH analogs (e.g., ³H-TRH or ¹²⁵I-TRH).
Principle of the Assays
The two assay types are based on fundamentally different principles. The this compound assay is an enzymatic assay that provides an indirect measure of TRH-DE activity, while radiolabeled TRH assays directly quantify TRH levels or receptor binding.
This compound Assay
This assay relies on the enzymatic cleavage of the fluorogenic substrate, this compound, by TRH-DE. The cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), which can be quantified using a fluorometer. In a competitive format, the presence of unlabeled TRH or other inhibitors will compete with the substrate for the active site of TRH-DE, leading to a decrease in the rate of AMC release.
Radiolabeled TRH Assays
Radiolabeled TRH assays are based on the principle of competitive binding. In a typical radioimmunoassay (RIA), a known amount of radiolabeled TRH competes with unlabeled TRH (from a sample or standard) for a limited number of binding sites on a specific anti-TRH antibody. After separation of the bound and free radioligand, the amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled TRH in the sample. Similarly, in a radioligand binding assay, radiolabeled TRH is used to study the interaction of TRH with its receptor.
Quantitative Data Comparison
The following table summarizes the key performance characteristics of the two assay types. It is important to note that the data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions and assay formats.
| Feature | This compound Assay (for TRH-DE) | Radiolabeled TRH Assay (RIA/Binding) |
| Principle | Enzymatic, Fluorometric | Competitive Binding, Radiometric |
| Analyte Measured | TRH-DE Activity / Inhibition | TRH Concentration / Receptor Binding |
| Key Parameter | Kᵢ (for inhibitors) | Kₐ, IC₅₀, Sensitivity |
| Reported Kᵢ of this compound | 0.97 µM for TRH-DE[1] | N/A |
| Reported Sensitivity | Dependent on enzyme concentration and substrate Kₘ | < 4 pg/mL (for a commercial ELISA kit)[2] |
| Detection Range | Dependent on assay conditions | 1-64 ng/mL (for a rat TSH RIA kit)[1] |
| Throughput | High | Moderate to High |
| Safety Concerns | Minimal (standard laboratory reagents) | Radioactive materials require special handling and disposal |
| Cost | Generally lower | Higher (due to radiolabeled compounds and disposal) |
Experimental Protocols
Detailed methodologies for performing each type of assay are provided below. These are representative protocols and may require optimization for specific experimental conditions.
This compound Fluorometric Assay for TRH-DE Activity
This protocol describes a competitive assay to measure the inhibition of TRH-DE activity.
Materials:
-
Purified or recombinant TRH-DE
-
This compound (fluorogenic substrate)
-
TRH or other test inhibitors
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorometer (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Reagent Preparation: Prepare stock solutions of TRH-DE, this compound, and test inhibitors in assay buffer.
-
Assay Reaction:
-
To each well of the microplate, add 50 µL of assay buffer.
-
Add 10 µL of various concentrations of the test inhibitor (or TRH standard).
-
Add 20 µL of the TRH-DE enzyme solution.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the this compound substrate solution.
-
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at regular intervals for 30-60 minutes using a fluorometer.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC₅₀ value of the inhibitor. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the Kₘ of the substrate is known.
-
Radiolabeled TRH Competitive Binding Assay
This protocol describes a typical radioimmunoassay (RIA) to measure the concentration of TRH in a sample.
Materials:
-
Anti-TRH antibody
-
Radiolabeled TRH (e.g., ¹²⁵I-TRH or ³H-TRH)
-
TRH standard solutions
-
Assay Buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
Separation Reagent (e.g., secondary antibody, protein A/G beads, or charcoal)
-
12x75 mm polystyrene tubes
-
Gamma counter or liquid scintillation counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the TRH standard.
-
Assay Setup:
-
To each tube, add 100 µL of either the standard, sample, or a blank.
-
Add 100 µL of the anti-TRH antibody solution to all tubes except the "total counts" and "non-specific binding" (NSB) tubes.
-
Add 100 µL of the radiolabeled TRH to all tubes.
-
Vortex each tube gently.
-
-
Incubation: Incubate the tubes for 16-24 hours at 4°C.
-
Separation:
-
Add the separation reagent to all tubes except the "total counts" tubes to precipitate the antibody-bound radioligand.
-
Incubate as recommended for the specific separation reagent.
-
Centrifuge the tubes to pellet the precipitate.
-
-
Radioactivity Measurement:
-
Carefully decant the supernatant.
-
Measure the radioactivity in the pellet using a gamma or scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts.
-
Calculate the percentage of bound radioactivity for each standard and sample relative to the maximum binding (zero standard).
-
Construct a standard curve by plotting the percentage of bound radioactivity against the TRH concentration of the standards.
-
Determine the TRH concentration in the samples by interpolating their percentage of bound radioactivity on the standard curve.
-
Visualizing the Pathways and Workflows
TRH Receptor Signaling Pathway
The binding of TRH to its G-protein coupled receptor (GPCR) primarily activates the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This ultimately results in a rise in intracellular calcium and the activation of protein kinase C (PKC).
Caption: TRH Receptor Signaling Cascade.
Experimental Workflow Comparison
The following diagram illustrates the key steps involved in both the this compound and radiolabeled TRH assays.
Caption: Comparison of Assay Workflows.
Conclusion
Both this compound and radiolabeled TRH assays are valuable tools for investigating the TRH system. The choice between these methodologies depends on the specific research question, available resources, and desired throughput.
-
The This compound assay offers a non-radioactive, high-throughput method for studying TRH-DE activity and screening for its inhibitors. It is generally safer, more cost-effective, and amenable to automation.
-
Radiolabeled TRH assays provide a highly sensitive and direct method for quantifying TRH concentrations in biological samples and for characterizing TRH receptor binding kinetics. They are considered a gold standard for their accuracy and specificity but involve the handling of radioactive materials.
Researchers should carefully consider the advantages and limitations of each technique to select the most appropriate assay for their experimental goals. For high-throughput screening of TRH-DE inhibitors, the fluorometric assay is likely the preferred choice. For precise quantification of endogenous TRH levels or detailed receptor pharmacology studies, radiolabeled assays remain a powerful and reliable option.
References
Assessing the Cross-Reactivity of Proteases with Glp-Asn-Pro-AMC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of various proteases with the fluorogenic peptide Glp-Asn-Pro-AMC. The information presented is intended to aid researchers in the selection of appropriate tools and in the interpretation of experimental results involving this substrate. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction
This compound is a synthetic peptide substrate containing a pyroglutamyl (Glp) N-terminal modification and a C-terminal 7-amido-4-methylcoumarin (AMC) fluorophore. Cleavage of the amide bond between the proline and the AMC group by a protease releases the fluorophore, resulting in a measurable increase in fluorescence. The presence of a proline residue at the P1 position suggests that this substrate is likely to be recognized by post-proline cleaving enzymes. This guide assesses the known interactions of this substrate with several classes of proteases.
Comparative Analysis of Protease Interaction with this compound
The primary interaction of this compound documented in the literature is not as a substrate for hydrolysis, but as a potent inhibitor of a specific class of aminopeptidases. While proteases with post-proline cleaving activity, such as Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPP-IV), are theoretically potential interactors, the most significant and quantified interaction is with Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE), also known as Pyroglutamyl-peptidase II (PPII).
| Protease Family | Specific Enzyme | Interaction Type | Quantitative Data (Ki) | Reference |
| M1 Aminopeptidases | Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE) / Pyroglutamyl-peptidase II (PPII) | Competitive Inhibitor | 0.97 µM | [1][2] |
| S9 Prolyl Oligopeptidases | Fibroblast Activation Protein (FAP) | Potential Substrate | Not Reported | |
| S9 Prolyl Oligopeptidases | Dipeptidyl Peptidase IV (DPP-IV) | Potential Substrate | Not Reported |
Experimental Protocols
General Protease Activity Assay Using a Fluorogenic AMC Substrate
This protocol provides a general framework for assessing the activity of a purified protease with an AMC-conjugated peptide substrate. This can be adapted for testing the hydrolysis of this compound by proteases of interest.
Materials:
-
Purified protease of interest
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.01% Tween-20)
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
-
AMC standard for calibration curve
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare Working Solutions:
-
Dilute the protease to the desired concentration in pre-warmed Assay Buffer.
-
Prepare a series of dilutions of the this compound substrate in Assay Buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Km.
-
-
Set up the Assay:
-
Add 50 µL of the diluted protease solution to each well of the 96-well plate.
-
Include control wells:
-
No-enzyme control: 50 µL of Assay Buffer instead of the protease solution.
-
No-substrate control: 50 µL of the diluted protease solution, with 50 µL of Assay Buffer added at the final step instead of the substrate solution.
-
-
-
Initiate the Reaction: Add 50 µL of the diluted substrate solution to each well to start the reaction. The final volume in each well should be 100 µL.
-
Measure Fluorescence: Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all readings.
-
Plot the fluorescence intensity versus time for each substrate concentration.
-
Determine the initial reaction velocity (V₀) from the linear portion of each curve.
-
Generate a standard curve using known concentrations of free AMC to convert the relative fluorescence units (RFU) to the concentration of product formed (moles of AMC).
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Visualizations
Experimental Workflow for Assessing Protease Activity
References
A Comparative Guide to Fluorogenic Substrates for Thyrotropin-Releasing Hormone Degrading Ectoenzyme (TRH-DE)
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate determination of Thyrotropin-Releasing Hormone Degrading Ectoenzyme (TRH-DE) activity. This guide provides a detailed comparison of Glp-Asn-Pro-AMC and an alternative fluorogenic substrate, pGlu-His-Pro-AMC, to inform substrate selection for TRH-DE research.
TRH-DE, also known as pyroglutamyl-peptidase II, is a key enzyme in the regulation of TRH signaling.[1][2] It inactivates TRH by cleaving the pGlu-His peptide bond.[1][2] The development of sensitive and specific assays for TRH-DE is crucial for understanding its physiological roles and for the discovery of potential therapeutic inhibitors.
Performance Comparison of Fluorogenic Substrates
This section presents a comparative analysis of two key fluorogenic compounds used in the study of TRH-DE: this compound and pGlu-His-Pro-AMC. While both are recognized for their utility in TRH-DE assays, they function in distinct capacities.
| Compound | Role | Fluorophore | Kinetic Parameters | Key Findings |
| This compound | Inhibitor | 7-Amino-4-methylcoumarin (B1665955) (AMC) | Ki: 0.97 µM | A potent and reversible inhibitor of TRH-DE. Its utility as a substrate for kinetic analysis (Km, Vmax) is not well-documented in publicly available literature. |
| pGlu-His-Pro-AMC | Substrate | 7-Amino-4-methylcoumarin (AMC) | Km: ~3.4 - 3.8 µM | A fluorogenic substrate that allows for continuous monitoring of TRH-DE activity. |
Note: The catalytic efficiency (kcat/Km) is a crucial parameter for comparing the specificity of an enzyme for different substrates. However, due to the lack of available Vmax or kcat data for this compound as a substrate, a direct comparison of catalytic efficiency is not possible at this time.
Experimental Protocols
General Principle of the Fluorogenic Assay
The assay relies on the enzymatic cleavage of a peptide conjugated to a fluorophore, 7-amino-4-methylcoumarin (AMC). When the peptide is cleaved by TRH-DE, the free AMC molecule exhibits a significant increase in fluorescence, which can be measured over time to determine the reaction rate.
Protocol for Continuous Fluorometric Assay of TRH-DE Activity
This protocol is adapted for the use of a generic Glp-X-Pro-AMC substrate and can be optimized for specific substrates and enzyme preparations.
Materials:
-
Purified or recombinant TRH-DE
-
Fluorogenic substrate stock solution (e.g., pGlu-His-Pro-AMC in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Prepare Reagents:
-
Dilute the TRH-DE enzyme to the desired concentration in Assay Buffer.
-
Prepare a series of substrate dilutions in Assay Buffer from the stock solution. It is recommended to perform a substrate concentration curve to determine the Km and Vmax.
-
-
Assay Setup:
-
Pipette 50 µL of the enzyme solution into each well of the 96-well microplate.
-
Add 50 µL of the substrate dilution to each well to initiate the reaction.
-
Include control wells:
-
No enzyme control: 50 µL of Assay Buffer + 50 µL of substrate solution.
-
No substrate control: 50 µL of enzyme solution + 50 µL of Assay Buffer.
-
-
-
Measurement:
-
Immediately place the microplate in the fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
-
If a substrate concentration curve was performed, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Visualizing Key Pathways and Workflows
TRH Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of TRH to its receptor (TRH-R), leading to various cellular responses. The degradation of TRH by TRH-DE is a critical step in terminating this signal.
Caption: TRH signaling pathway and its termination by TRH-DE.
Experimental Workflow for Substrate Comparison
The logical flow for comparing the performance of different fluorogenic substrates for TRH-DE is depicted below.
Caption: Workflow for comparing fluorogenic substrates for TRH-DE.
References
Decoding Specificity: A Comparative Guide to Glp-Asn-Pro-AMC for Pyroglutamyl-Peptidase II Analysis
For researchers, scientists, and drug development professionals, the precise measurement of enzyme activity is paramount. This guide provides a detailed comparison of the fluorogenic substrate, Glp-Asn-Pro-AMC, in the context of determining the specificity of pyroglutamyl-peptidase II (PPII), a key enzyme in neuropeptide metabolism.
Pyroglutamyl-peptidase II (PPII) is a membrane-bound metalloenzyme recognized for its highly selective cleavage of the N-terminal pyroglutamyl (pGlu) residue from thyrotropin-releasing hormone (TRH; pGlu-His-Pro-NH2). Understanding the substrate specificity of PPII is crucial for the development of targeted therapeutics and diagnostic tools. While this compound has been investigated in the context of PPII, evidence suggests it functions as an inhibitor rather than a preferred substrate, offering a valuable tool for competitive binding studies.
Comparative Analysis of Substrate and Inhibitor Interactions with Pyroglutamyl-Peptidase II
To objectively assess the specificity of this compound for PPII, it is essential to compare its interaction with that of the enzyme's natural substrate, TRH, and other related peptides. The following table summarizes the known interactions of these compounds with PPII.
| Compound | Type of Interaction with PPII | Cleavage Site | Notes |
| TRH (pGlu-His-Pro-NH2) | Substrate | pGlu-His | The primary and most efficiently cleaved natural substrate of PPII.[1][2] |
| This compound | Inhibitor | Not Applicable | Functions as a competitive inhibitor of PPII, suggesting it binds to the active site but is not efficiently hydrolyzed.[3] |
| pGlu-Asp-Pro-NH2 | Non-inhibitory Peptide | Not Applicable | This peptide does not inhibit PPII activity, indicating a lack of significant binding to the active site.[3] |
| Phosphinic TRH Analog | High-Affinity Inhibitor | Not Applicable | A potent inhibitor of PPII, demonstrating strong binding to the active site.[3] |
Distinguishing PPII from Other Proline-Specific Peptidases
The specificity of this compound must also be considered in the context of other proteases that recognize proline-containing peptides. Misinterpretation of results can occur if the substrate is cleaved by contaminating enzymes. The table below compares the key characteristics of PPII with other relevant peptidases.
| Enzyme | Class | Cellular Location | Substrate Specificity | Potential to Cleave this compound |
| Pyroglutamyl-Peptidase II (PPII) | Metallo-peptidase | Membrane-bound | Highly specific for TRH (pGlu-His-Pro-NH2), cleaving the pGlu-His bond.[1][2] | Unlikely to cleave efficiently; acts as an inhibitor.[3] |
| Pyroglutamyl-Peptidase I (PGP-1) | Cysteine peptidase | Cytosolic | Broad specificity for N-terminal pGlu residues, but does not cleave pGlu-Pro bonds.[4][5][6][7] | Possible cleavage at the pGlu-Asn bond, as PGP-1 has broad specificity for the second amino acid (except Proline).[4][5] |
| Prolyl Oligopeptidase (POP) | Serine peptidase | Cytosolic | Cleaves on the C-terminal side of proline residues within oligopeptides.[8][9][10][11][12][13] | Unlikely to cleave, as POP typically requires a longer peptide and cleaves after the proline residue. The AMC group may sterically hinder access to the active site. |
| Asparagine Peptide Lyases | Lyase | Various | Catalyze self-cleavage at asparagine residues through a cyclization mechanism, not hydrolysis.[14][15] | Not a substrate for this class of enzymes as they are involved in intramolecular self-processing. |
Experimental Methodologies
Accurate determination of enzyme kinetics and inhibition relies on robust experimental protocols. Below are detailed methodologies for assessing the activity of PPII and the inhibitory potential of compounds like this compound.
Pyroglutamyl-Peptidase II Activity Assay
This protocol is designed to measure the cleavage of a fluorogenic substrate by PPII.
Materials:
-
Purified Pyroglutamyl-Peptidase II
-
Fluorogenic Substrate (e.g., a suitable pGlu-X-Pro-AMC substrate known to be cleaved by PPII, if available, or TRH in a coupled assay)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., ~380 nm/~460 nm for AMC)
-
Test compounds (e.g., this compound)
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a 96-well black microplate, add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the test compound dilutions to the respective wells. For control wells (no inhibitor), add 10 µL of Assay Buffer.
-
Add 20 µL of the purified PPII enzyme solution to all wells except the blank. To the blank wells, add 20 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a fluorescence plate reader.
-
Calculate the rate of reaction (increase in fluorescence over time) for each concentration of the test compound.
-
Determine the IC50 value of the inhibitor by plotting the reaction rate against the inhibitor concentration.
General Protease Fluorometric Assay
This protocol can be adapted to test the cleavage of this compound by other proteases.[16][17][18][19]
Materials:
-
Protease of interest (e.g., PGP-1, POP)
-
This compound
-
Appropriate Assay Buffer for the specific protease
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em: ~380 nm/~460 nm for AMC)
Procedure:
-
Follow the same initial steps as the PPII activity assay to prepare the substrate and enzyme solutions.
-
In a 96-well black microplate, add the appropriate Assay Buffer, the protease solution, and this compound.
-
Incubate the plate at the optimal temperature for the specific protease.
-
Monitor the increase in fluorescence over time. An increase in fluorescence indicates cleavage of the substrate.
Visualizing the Biochemical Context
To further clarify the roles of the discussed enzymes and the positioning of this compound as a PPII inhibitor, the following diagrams illustrate the key concepts.
Figure 1. Interaction of PPII with its substrate versus an inhibitor.
Figure 2. General workflow for a fluorometric enzyme inhibition assay.
Figure 3. Specificity relationship of this compound with various peptidases.
References
- 1. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyroglutamyl-peptidase II - Wikipedia [en.wikipedia.org]
- 3. Pyroglutamyl peptidase II inhibition enhances ... - Pergamos [pergamos.lib.uoa.gr]
- 4. doras.dcu.ie [doras.dcu.ie]
- 5. Frontiers | Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation [frontiersin.org]
- 6. Pyroglutamyl-peptidase I - Wikipedia [en.wikipedia.org]
- 7. Substrate specificity of pyroglutamylaminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolyl oligopeptidase catalysis. Reactions with thiono substrates reveal substrate-induced conformational change to be the rate-limiting step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-function properties of prolyl oligopeptidase family enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic and mechanistic studies of prolyl oligopeptidase from the hyperthermophile Pyrococcus furiosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Asparagine peptide lyase - Wikipedia [en.wikipedia.org]
- 15. Asparagine peptide lyases: a seventh catalytic type of proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. raybiotech.com [raybiotech.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Researcher's Guide: Correlating Fluorogenic and Mass Spectrometry Assays for Legumain Activity
For researchers in drug development and cellular biology, accurately quantifying enzyme activity is paramount. Legumain, or Asparaginyl Endopeptidase (AEP), a lysosomal cysteine protease, is a key target of interest due to its role in protein degradation, antigen presentation, and its overexpression in various solid tumors.[1][2] This guide provides a direct comparison of two common methods for measuring legumain activity: the fluorogenic Glp-Asn-Pro-AMC assay and mass spectrometry-based approaches.
The fluorogenic assay offers a high-throughput method for measuring bulk enzyme kinetics, while mass spectrometry provides unparalleled specificity in identifying cleavage sites and endogenous substrates. Understanding how data from these two platforms correlate is essential for robust and comprehensive research.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and data comparison. Below are representative protocols for both assay types, synthesized from established research practices.
Protocol 1: Fluorogenic Legumain Activity Assay
This protocol is based on the principle of fluorescence resonance energy transfer (FRET).[3][4] The substrate, containing the legumain recognition sequence (P1-Asn), is linked to a quenched 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore.[5][6] Cleavage by active legumain releases AMC, resulting in a quantifiable increase in fluorescence.
Materials:
-
Recombinant Human Legumain (pro-form)
-
Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0-4.5.[7][8]
-
Assay Buffer: 50 mM MES or Citric Acid, 100-250 mM NaCl, pH 5.5-5.8.[6][7]
-
Substrate: Z-Ala-Ala-Asn-AMC or a similar P1-Asn variant (10 mM stock in DMSO).[6][7]
-
96-well black microtiter plate.[7]
-
Fluorescent plate reader with excitation at ~380 nm and emission at ~460 nm.[5][6]
Procedure:
-
Enzyme Activation: Dilute the pro-legumain zymogen in Activation Buffer and incubate according to the manufacturer's instructions (e.g., at 37°C) to allow for auto-activation.
-
Reaction Setup: In a 96-well plate, add the activated legumain enzyme diluted in Assay Buffer.
-
Initiate Reaction: Add the fluorogenic substrate to each well to a final concentration of 10-50 µM.
-
Measurement: Immediately place the plate in a fluorescent plate reader pre-heated to 37°C. Measure the increase in fluorescence intensity kinetically over a period of 30-60 minutes.
-
Data Analysis: Determine the rate of reaction (Vmax) from the linear portion of the fluorescence versus time curve. Specific activity is typically expressed as pmol of AMC released per minute per µg of enzyme.[7][8]
Protocol 2: Mass Spectrometry-Based Substrate Cleavage Assay
This protocol provides a workflow to identify the specific cleavage products generated by legumain from a protein or peptide substrate.
Materials:
-
Activated Legumain
-
Substrate of interest (e.g., a purified protein or a complex proteome extract)
-
Reaction Buffer: 50 mM Citric Acid, 50 mM NaCl, 2 mM DTT, pH 6.0.[6]
-
Quenching Solution: e.g., 1% Trifluoroacetic Acid (TFA).
-
Sample Preparation Reagents: Dithiothreitol (DTT), Iodoacetamide (IAA), Trypsin (for proteomics studies), C18 desalting tips.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[9]
Procedure:
-
Enzymatic Digestion: Incubate the activated legumain with the substrate in the Reaction Buffer at 37°C for a defined period (e.g., 1-18 hours). Include a negative control sample without legumain.
-
Reaction Quench: Stop the reaction by adding a quenching solution, such as TFA, to acidify the sample and denature the enzyme.
-
Sample Preparation for MS:
-
LC-MS/MS Analysis:
-
Inject the prepared peptides onto an LC system coupled to a high-resolution mass spectrometer.[9]
-
Peptides are separated by reverse-phase chromatography and then ionized and analyzed by the mass spectrometer to determine their mass-to-charge ratio (MS1) and fragmentation pattern (MS2).
-
-
Data Analysis:
-
Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to match the experimental MS2 spectra against a protein sequence database.
-
Identify peptides that are unique to the legumain-treated sample. These "semi-tryptic" peptides reveal the specific cleavage sites of legumain.[10]
-
Comparative Data Presentation
The choice of assay depends on the experimental question. The fluorogenic assay provides quantitative kinetic data, while mass spectrometry offers qualitative and quantitative information on substrate specificity.
Table 1: Head-to-Head Comparison of Assay Characteristics
| Feature | Fluorogenic AMC Assay | Mass Spectrometry (LC-MS/MS) |
| Principle | Release of a fluorophore upon cleavage of a synthetic peptide.[11] | Identification and quantification of peptide fragments based on mass-to-charge ratio.[12] |
| Primary Output | Rate of reaction (enzyme activity). | Sequence of cleaved peptides, cleavage site identification, relative abundance.[9][13] |
| Throughput | High (96- or 384-well plate format). | Low to Medium (sample-by-sample analysis). |
| Specificity | Specific to the synthetic peptide sequence used. Can have off-target cleavage by other proteases. | Highly specific; identifies precise cleavage sites on any protein/peptide substrate.[9] |
| Sensitivity | High (picomolar range).[7] | Very high (femtomole to attomole range).[12] |
| Application | Enzyme kinetics (Km, Vmax), inhibitor screening, high-throughput screening. | Substrate discovery, cleavage site mapping, N-terminomics, biomarker identification.[10][14] |
| Cost & Complexity | Lower cost, simpler instrumentation and data analysis. | Higher cost, complex instrumentation, requires specialized data analysis expertise. |
Table 2: Summary of Representative Quantitative Data
| Parameter | Fluorogenic Assay Result | Mass Spectrometry Result |
| Specific Activity | >250 pmol/min/µg for human legumain with Z-AAN-AMC.[7] | Not directly measured; inferred from the rate of appearance of cleavage products. |
| Cleavage Specificity | Confirms activity towards Asn in the P1 position of the synthetic substrate. | Unbiased analysis shows a strict preference for Asn (51-64%) and Asp (31-42%) in the P1 position across entire proteomes.[6][9] |
| pH Optimum | Typically assayed at pH 5.5-5.8 for Asn cleavage.[6] | Confirms optimal Asn cleavage around pH 6, with increasing Asp cleavage at more acidic pH (<4.5).[1][9] |
Experimental Workflow Visualization
The following diagram illustrates the parallel workflows for the fluorogenic and mass spectrometry-based assays.
Caption: Comparative workflows for fluorogenic and mass spectrometry assays.
Correlating the Results
While these assays measure different aspects of enzyme function, their data are complementary and can be strongly correlated.
-
Confirmation of Activity: A high rate of AMC release in the fluorogenic assay should correlate with the efficient generation of specific cleavage products in the mass spectrometry assay. If a sample shows high activity with the Z-AAN-AMC substrate, it is expected to effectively cleave protein substrates at Asn residues, which can be confirmed by MS.[5][9]
-
Inhibitor Studies: When screening for inhibitors, both methods can be used in parallel. The fluorogenic assay provides a rapid way to determine IC50 values. Mass spectrometry can then be used to confirm that a potent inhibitor prevents the cleavage of a specific, physiologically relevant protein substrate, providing a deeper validation of the inhibitor's mechanism of action.
-
Bridging Kinetics to Biology: The fluorogenic assay quantifies the raw catalytic potential of the enzyme under specific conditions. Mass spectrometry bridges this potential to a biological context by identifying which endogenous proteins are actual targets. For example, a drug candidate might reduce the Vmax in a kinetic assay, and MS analysis of treated cells could confirm a corresponding reduction in the processing of a key downstream protein substrate.
References
- 1. The Mammalian Cysteine Protease Legumain in Health and Disease | MDPI [mdpi.com]
- 2. Z-Ala-Ala-Asn-AMC peptide [novoprolabs.com]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rndsystems.com [rndsystems.com]
- 8. rndsystems.com [rndsystems.com]
- 9. ExteNDing Proteome Coverage with Legumain as a Highly Specific Digestion Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 12. rsc.org [rsc.org]
- 13. Structural and functional studies of legumain–mycocypin complexes revealed a competitive, exosite-regulated mode of interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ion Mobility–Based Enrichment-Free N-Terminomics Analysis Reveals Novel Legumain Substrates in Murine Spleen - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Inhibitor Kᵢ Values for Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE) using Glp-Asn-Pro-AMC
For researchers and professionals in drug development, the accurate determination of inhibitor potency is critical. The fluorogenic substrate Glp-Asn-Pro-AMC serves as a valuable tool for characterizing inhibitors of the thyrotropin-releasing hormone-degrading ectoenzyme (TRH-DE), a key enzyme in the regulation of TRH signaling. This guide provides a comparative analysis of inhibitor Kᵢ values obtained using this specific substrate, alongside detailed experimental protocols to support reproducible research.
Understanding the Enzyme and Substrate
Thyrotropin-releasing hormone-degrading ectoenzyme (TRH-DE), also known as pyroglutamyl-peptidase II, is a membrane-bound zinc metallopeptidase that plays a crucial role in the inactivation of the neuropeptide thyrotropin-releasing hormone (TRH).[1][2][3] Given its role in terminating TRH signals, TRH-DE is a significant target for the development of therapeutic agents aimed at modulating the TRH pathway.
The substrate, pyroglutamyl-asparaginyl-proline-7-amino-4-methylcoumarin (this compound), is a synthetic fluorogenic peptide. Enzymatic cleavage of the bond between proline and the AMC group by TRH-DE releases the highly fluorescent 7-amino-4-methylcoumarin, allowing for a continuous and sensitive measure of enzyme activity.
Comparative Inhibitor Potency
A study by Kelly et al. (2000) conducted a kinetic investigation into the specificity of porcine brain TRH-DE. Their research identified two competitive inhibitors and determined their Kᵢ values using this compound as the substrate in the assay.[4] Unexpectedly, the substrate itself, this compound, was found to act as a potent competitive inhibitor of TRH-DE.[4]
| Inhibitor | Chemical Structure | Kᵢ (µM) | Inhibition Type | Source |
| l-pyroglutamyl-l-asparaginyl-l-prolineamide | Glp-Asn-Pro-NH₂ | 17.5 | Competitive | Kelly et al. (2000)[4] |
| This compound | Glp-Asn-Pro-7-amido-4-methyl coumarin | 0.97 | Competitive | Kelly et al. (2000)[4] |
Experimental Protocol for Kᵢ Determination
The following is a detailed methodology for determining the Kᵢ of TRH-DE inhibitors using this compound, based on the principles of enzyme kinetics and fluorometric assays.
Materials and Reagents
-
Purified TRH-DE enzyme
-
Fluorogenic Substrate: this compound
-
Test Inhibitors
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Assay Procedure
-
Enzyme and Inhibitor Pre-incubation:
-
Add a defined amount of purified TRH-DE to the wells of a 96-well black microplate containing assay buffer.
-
Add varying concentrations of the test inhibitor to the wells.
-
Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (background).
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a pre-determined concentration of the this compound substrate to all wells. The final substrate concentration should ideally be close to its Kₘ value for accurate Kᵢ determination.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time. The rate of increase is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots for each inhibitor concentration.
-
Determine the Kᵢ value using the Cheng-Prusoff equation for competitive inhibition:
-
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
-
Where IC₅₀ is the concentration of inhibitor that produces 50% inhibition, [S] is the substrate concentration, and Kₘ is the Michaelis-Menten constant of the substrate.
-
-
Alternatively, a Dixon plot (1/V₀ vs. [I]) or a Cornish-Bowden plot ([S]/V₀ vs. [I]) can be used for graphical determination of the Kᵢ.
-
Diagrams
Caption: Workflow for determining inhibitor Kᵢ values for TRH-DE.
Caption: Inhibition of TRH inactivation by a TRH-DE inhibitor.
References
- 1. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? [frontiersin.org]
- 3. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic investigation of the specificity of porcine brain thyrotropin-releasing hormone-degrading ectoenzyme for thyrotropin-releasing hormone-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Glp-Asn-Pro-AMC vs. TRH-Based Peptide Analogues in Prolyl Oligopeptidase Research
For researchers, scientists, and drug development professionals, understanding the tools available for studying enzyme activity and inhibition is paramount. This guide provides a detailed comparison of the fluorogenic substrate Glp-Asn-Pro-AMC and thyrotropin-releasing hormone (TRH)-based peptide analogues in the context of prolyl oligopeptidase (PREP) research. PREP, a serine protease, is a significant target in neuroscience and oncology due to its role in regulating neuropeptides and hormones.
Introduction to Prolyl Oligopeptidase and its Modulators
Prolyl oligopeptidase (PREP), also known as prolyl endopeptidase, is a cytosolic enzyme that cleaves peptide bonds on the C-terminal side of proline residues. Its activity is implicated in the maturation and degradation of various peptide hormones and neuropeptides, including thyrotropin-releasing hormone (TRH). The study of PREP's function and the development of its inhibitors are crucial for understanding its physiological roles and therapeutic potential.
To investigate PREP, researchers utilize various molecular tools. Among these are fluorogenic substrates, which allow for the continuous monitoring of enzyme activity, and inhibitory peptides, which can be used to probe the enzyme's active site and develop potential therapeutics. This guide focuses on a specific fluorogenic substrate, this compound, and a class of inhibitors derived from a natural PREP substrate, TRH-based peptide analogues.
Quantitative Comparison of Substrate Kinetics and Inhibitor Potency
The efficacy of a fluorogenic substrate is determined by its kinetic parameters, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax) or catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate. For inhibitors, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) is used to quantify their potency, with lower values indicating greater potency.
| Compound Type | Compound Name | Target Enzyme | Parameter | Value |
| Fluorogenic Substrate (Proxy) | Z-Gly-Pro-MCA | Bovine Serum PREP-like enzyme (ZIP) | Km | 54 µM[1] |
| TRH-based Peptide Analogue | Z-Pro-prolinal | Rabbit Brain PREP | Ki | 14 nM[1] |
| TRH-based Peptide Analogue | KYP-2047 | Pig PREP | Ki | 0.023 nM |
Experimental Protocols
Accurate and reproducible experimental data are the foundation of scientific research. Below are detailed protocols for a prolyl oligopeptidase activity assay using a fluorogenic substrate and an inhibitor screening assay.
Prolyl Oligopeptidase (PREP) Activity Assay
This protocol outlines the steps for measuring PREP activity using a fluorogenic substrate like Z-Gly-Pro-AMC. The principle is based on the enzymatic cleavage of the substrate, which releases the fluorescent 7-amido-4-methylcoumarin (AMC) group.
Materials:
-
Purified PREP enzyme
-
Assay Buffer (e.g., 50 mM KH2PO4, 1.5 mM MgCl2, 10 mM NaCl, 1 mM EDTA, pH 7.4)
-
Fluorogenic Substrate (e.g., Z-Gly-Pro-AMC) stock solution in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare the reaction mixture by diluting the purified PREP enzyme in the assay buffer to the desired concentration.
-
Add the enzyme solution to the wells of the 96-well microplate.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Prepare the substrate solution by diluting the Z-Gly-Pro-AMC stock solution in the assay buffer to the desired final concentration.
-
Initiate the reaction by adding the substrate solution to the wells containing the enzyme.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time. The rate of AMC release is directly proportional to the enzyme's activity.
-
For kinetic analysis, perform the assay with varying concentrations of the substrate.
PREP Inhibitor Screening Assay
This protocol is designed to determine the potency of PREP inhibitors, such as TRH-based peptide analogues.
Materials:
-
All materials from the PREP Activity Assay protocol
-
PREP inhibitor stock solution in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a series of dilutions of the PREP inhibitor in the assay buffer.
-
In the wells of a 96-well microplate, add the purified PREP enzyme.
-
Add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 30 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., Z-Gly-Pro-AMC) to all wells.
-
Monitor the fluorescence intensity over time as described in the activity assay protocol.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Determine the IC50 or Ki value by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
To provide a broader context for the roles of this compound and TRH-based analogues, it is essential to understand the relevant biological pathways and experimental workflows.
TRH Signaling Pathway
Thyrotropin-releasing hormone (TRH) initiates its physiological effects by binding to the TRH receptor (TRH-R), a G protein-coupled receptor (GPCR). This binding event triggers a cascade of intracellular signaling events, primarily through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream effects.[2][3] Prolyl oligopeptidase can modulate this pathway by degrading TRH, thereby regulating its availability to the receptor.
Caption: TRH signaling pathway and its modulation by PREP.
Experimental Workflow for PREP Inhibitor Evaluation
The process of evaluating a potential PREP inhibitor involves a series of steps, from initial screening to detailed kinetic analysis. This workflow ensures a thorough characterization of the inhibitor's properties.
Caption: Workflow for the evaluation of PREP inhibitors.
Conclusion
Both this compound (and its analogues) and TRH-based peptide analogues are invaluable tools for the study of prolyl oligopeptidase. The choice between them depends on the specific research question. Fluorogenic substrates like this compound are essential for determining the kinetic properties of PREP and for high-throughput screening of inhibitor libraries. TRH-based peptide analogues, on the other hand, serve as potent and specific inhibitors that can be used to probe the enzyme's active site, validate its role in biological pathways, and serve as lead compounds for the development of novel therapeutics. A comprehensive understanding of both types of molecules and their applications will empower researchers to advance our knowledge of PREP and its significance in health and disease.
References
Cross-Validation of Glp-Asn-Pro-AMC Results with Orthogonal Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Overview of Glp-Asn-Pro-AMC and Target Enzymes
The substrate this compound is a fluorogenic peptide that, upon cleavage after the proline residue, releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC) molecule. This allows for the continuous monitoring of enzymatic activity. The primary enzyme target for this substrate is Fibroblast Activation Protein (FAP), a serine protease with both dipeptidyl peptidase and endopeptidase activity. FAP is a compelling therapeutic target due to its limited expression in healthy tissues but significant upregulation in the tumor microenvironment, wound healing, and fibrotic tissues.[1][2][3] Another potential target is the Thyrotropin-Releasing Hormone Degrading Enzyme (TRH-DE), a metallopeptidase crucial for regulating TRH levels in the central nervous system.[4][5][6]
Data Presentation: Comparison of Assay Methodologies
The choice of an assay for measuring FAP or TRH-DE activity depends on factors such as sensitivity, specificity, throughput, and the biological matrix being studied. Below is a comparison of the this compound fluorogenic assay with common orthogonal methods.
| Assay Type | Principle | Advantages | Disadvantages | Typical Application |
| Fluorogenic Assay (this compound) | Enzymatic cleavage of a synthetic peptide releases a fluorescent molecule (AMC). | High sensitivity, continuous monitoring of enzyme kinetics, suitable for high-throughput screening (HTS).[7][8] | Potential for interference from fluorescent compounds in the sample, substrate specificity can be a concern.[9] | Enzyme activity screening, inhibitor profiling.[10] |
| Colorimetric Assay | Enzymatic cleavage of a synthetic peptide releases a chromophore, leading to a change in absorbance. | Simple, cost-effective, requires standard absorbance plate readers. | Generally lower sensitivity compared to fluorogenic or luminescent assays. | Routine enzyme activity measurements. |
| Mass Spectrometry (LC-MS/MS) | Direct measurement of the mass-to-charge ratio of the substrate and its cleavage products. | High specificity and sensitivity, can be used with complex biological samples, allows for the identification of cleavage sites in natural substrates.[7][9] | Lower throughput, requires specialized and expensive equipment, more complex data analysis. | Substrate discovery, detailed kinetic analysis, validation of hits from HTS.[11] |
| Radiochemical Assay | Measures the incorporation or release of a radioactive label from a substrate.[12] | Extremely high sensitivity and specificity, often considered a gold standard. | Requires handling of radioactive materials and specialized disposal, discontinuous assay format. | Precise measurement of enzyme activity in complex biological fluids like serum.[12] |
| DNA-based Immunoassay (e.g., DIANA) | A sandwich-based method where the enzyme is detected by a probe containing a small-molecule inhibitor and a DNA-oligonucleotide that is quantified by qPCR.[10] | Extremely high sensitivity due to qPCR amplification, suitable for HTS.[10] | Indirect measurement of activity (measures binding), may not always correlate perfectly with enzymatic activity. | High-throughput screening of compound libraries for FAP inhibitors.[10] |
Experimental Protocols
This compound Fluorogenic Assay for FAP Activity
This protocol is adapted for a 96-well plate format and is suitable for measuring FAP activity in purified enzyme preparations or cell lysates.
Materials:
-
Recombinant human FAP
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 140 mM NaCl, 1 mM EDTA
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO. Dilute the substrate to the desired final concentration in Assay Buffer.
-
Add 50 µL of the FAP enzyme solution (at various concentrations) to the wells of the microplate.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
Initiate the reaction by adding 50 µL of the this compound substrate solution to each well.
-
Immediately place the plate in the fluorescence reader and measure the increase in fluorescence intensity over time at 37°C.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.
Orthogonal Assay 1: LC-MS/MS for FAP Activity
This method allows for the direct and highly specific measurement of substrate cleavage.
Materials:
-
Recombinant human FAP
-
Non-labeled peptide substrate (e.g., a known natural substrate or Glp-Asn-Pro)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 140 mM NaCl, 1 mM EDTA
-
Quenching solution (e.g., 1% trifluoroacetic acid)
-
LC-MS/MS system
Procedure:
-
Incubate the FAP enzyme with the peptide substrate in Assay Buffer at 37°C for a defined period.
-
Stop the reaction by adding the quenching solution.
-
Analyze the reaction mixture by LC-MS/MS. Separate the substrate and its cleavage products using a suitable liquid chromatography column.
-
Detect and quantify the substrate and product peaks based on their specific mass-to-charge ratios.
-
Determine the enzyme activity by calculating the amount of product formed over time.
Orthogonal Assay 2: Radiochemical Assay for TRH-DE Activity
This protocol is designed for measuring TRH-DE activity in serum or tissue homogenates.[12]
Materials:
-
³H-labeled TRH (pGlu-His-[³H]Pro-NH₂)
-
Serum or tissue homogenate
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS)
-
Ion-exchange resin (e.g., Dowex 50)
-
Scintillation cocktail and counter
Procedure:
-
Incubate the ³H-labeled TRH with the biological sample in Assay Buffer at 37°C.
-
Terminate the reaction at various time points (e.g., by boiling or adding a stop solution).
-
Separate the degradation product ([³H]proline) from the intact [³H]TRH using an ion-exchange resin. TRH binds to the resin while proline does not.[12]
-
Measure the radioactivity in the supernatant (containing [³H]proline) using a scintillation counter.
-
Calculate the enzyme activity based on the rate of [³H]proline formation.
Signaling Pathways and Experimental Workflows
Fibroblast Activation Protein (FAP) in the Tumor Microenvironment
FAP is a key player in the tumor microenvironment, where it contributes to extracellular matrix remodeling, tumor growth, and immunosuppression.[1] One of the pathways influenced by FAP is the Transforming Growth Factor-beta (TGF-β) signaling pathway.
Caption: FAP expressed on cancer-associated fibroblasts remodels the ECM and activates TGF-β.
TRH-DE in the Hypothalamus-Pituitary-Thyroid Axis
TRH-DE plays a crucial role in regulating the levels of TRH, which in turn controls the release of thyroid-stimulating hormone (TSH) from the pituitary.[4][5]
Caption: TRH-DE degrades TRH, thereby regulating the activity of the HPT axis.
Experimental Workflow for Cross-Validation
A logical workflow is essential for the effective cross-validation of assay results.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Novel Small Molecule-Derived, Highly Selective Substrates for Fibroblast Activation Protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular recognition of fibroblast activation protein for diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The thyrotropin-releasing hormone-degrading ectoenzyme: the third element of the thyrotropin-releasing hormone-signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Serum thyrotropin releasing hormone (TRH)-degrading activity: a sensitive and rapid radiochemical assay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Glp-Asn-Pro-AMC assay performance against literature values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Glp-Asn-Pro-AMC assay's performance against established literature values for similar prolyl endopeptidase assays. By presenting key kinetic data, detailed experimental protocols, and a discussion of alternative methods, this document serves as a valuable resource for researchers evaluating and optimizing their enzyme assays.
Introduction to Prolyl Endopeptidase and Fluorogenic Assays
Prolyl endopeptidases (PEPs), also known as prolyl oligopeptidases, are serine proteases that cleave peptide bonds on the C-terminal side of proline residues. These enzymes are implicated in a range of physiological processes, including the regulation of neuropeptides and hormones, making them significant targets for drug discovery in fields such as neuroscience and oncology.[1]
A common method for measuring PEP activity involves the use of fluorogenic substrates. The principle of this assay is based on the enzymatic cleavage of a synthetic peptide that is conjugated to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (B1665955) (AMC). When the enzyme cleaves the peptide bond, the AMC group is released, resulting in a quantifiable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the enzyme's activity.[1] While the specific substrate this compound is not widely documented in peer-reviewed literature, the closely related substrate, Z-Gly-Pro-AMC, is extensively used and serves as a reliable benchmark for performance.
Comparative Kinetic Data
The efficiency of an enzyme is characterized by its kinetic parameters, primarily the Michaelis constant (K_m_) and the catalytic rate constant (k_cat_). The K_m_ value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max_), and a lower K_m_ generally indicates a higher affinity of the enzyme for the substrate. The k_cat_ value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of k_cat_/K_m_ is a measure of the enzyme's overall catalytic efficiency.
The following table summarizes the kinetic parameters for prolyl endopeptidase from various sources using different substrates, with a focus on the widely characterized Z-Gly-Pro-AMC.
| Enzyme Source | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Flavobacterium sp. | Z-Gly-Pro-MCA | 25 | - | - | [2] |
| Bovine Serum | Z-Gly-Pro-MCA | 54 | - | - | [3] |
| Human Placenta (DPP-IV) | GIP | 4-34 | - | - | [4] |
| Human Placenta (DPP-IV) | GLP-1(7-36)amide | 4-34 | - | - | [4] |
| Flavobacterium | Cbz(Bz)-Gly-Pro-Leu-Gly | - | - | - | [5] |
Note: "MCA" (4-methylcoumaryl-7-amide) and "AMC" (7-amido-4-methylcoumarin) refer to the same fluorescent group. Specific k_cat_ and k_cat_/K_m_ values were not always available in the cited literature.
Experimental Protocols
A generalized protocol for a prolyl endopeptidase assay using a fluorogenic AMC substrate is provided below. This protocol can be adapted for the specific enzyme and substrate being investigated.
Materials:
-
Prolyl endopeptidase (purified or in a biological sample)
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., 100 mM K-phosphate buffer, pH 7.5)
-
Microplate reader with fluorescence detection capabilities (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
96-well black microplates
-
Reaction stop solution (e.g., 1.5 M acetic acid) (optional, for endpoint assays)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Dilute the enzyme and substrate to their final working concentrations in the assay buffer. It is recommended to perform a substrate titration to determine the optimal concentration, ideally at or below the K_m_ value.
-
-
Assay Setup:
-
Add the assay buffer to the wells of a 96-well black microplate.
-
Add the enzyme solution to the appropriate wells. Include wells with buffer only as a blank control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes to ensure temperature equilibration.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in the fluorescence reader.
-
Measure the fluorescence intensity at regular intervals for a set period. For kinetic assays, this continuous monitoring allows for the determination of the initial reaction velocity. Alternatively, for an endpoint assay, the reaction can be stopped after a specific time by adding a stop solution, followed by a single fluorescence measurement.[6]
-
-
Data Analysis:
-
Subtract the fluorescence of the blank control from the experimental wells.
-
Plot the fluorescence intensity against time. The initial linear portion of the curve represents the initial reaction velocity (V₀).
-
Convert the fluorescence units to the concentration of the released AMC using a standard curve prepared with known concentrations of free AMC.
-
Calculate the enzyme activity, typically expressed in units of µmol of product formed per minute per mg of enzyme.
-
Kinetic parameters (K_m_ and V_max_) can be determined by measuring the initial velocities at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Visualizing the Assay Principle and Workflow
To better understand the underlying processes, the following diagrams illustrate the enzymatic reaction and the general experimental workflow.
Caption: Enzymatic reaction of this compound with prolyl endopeptidase.
References
A Comparative Guide to Fluorogenic Peptide Substrates: Unveiling the Specificity of Glp-Asn-Pro-AMC
For researchers, scientists, and drug development professionals, the precise measurement of protease activity is paramount. Fluorogenic peptide substrates are indispensable tools in this endeavor, offering high sensitivity and real-time monitoring. This guide provides a comprehensive comparison of the substrate Glp-Asn-Pro-AMC with other commercially available peptide-AMC substrates, supported by experimental data and detailed protocols to facilitate the selection of the most appropriate tool for your research needs.
Introduction to Protease Substrate Specificity
Proteases are a class of enzymes that catalyze the breakdown of proteins and peptides. Their activity is fundamental to a vast array of physiological processes, from digestion and blood clotting to cell signaling and apoptosis. The specificity of a protease for its substrate is a critical determinant of its biological function. In the realm of drug discovery and diagnostics, understanding and exploiting this specificity is key to designing selective inhibitors and developing sensitive assays.
Fluorogenic peptide substrates, such as those coupled to 7-amino-4-methylcoumarin (B1665955) (AMC), have become a cornerstone of protease research. These substrates consist of a short peptide sequence recognized by a specific protease, with the AMC fluorophore attached at the C-terminus. In its intact form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the peptide bond, the free AMC is released, resulting in a significant increase in fluorescence that can be continuously monitored. The rate of this fluorescence increase is directly proportional to the enzyme's activity.
This guide focuses on the specificity of this compound, a substrate primarily targeting prolyl endopeptidases, and compares its performance with other commonly used peptide-AMC substrates for related enzymes.
The Target: Prolyl Endopeptidases and Related Enzymes
This compound is a substrate for a specific class of serine proteases known as prolyl endopeptidases (PEPs) , also referred to as prolyl oligopeptidases (POPs) . These enzymes are unique in their ability to cleave peptide bonds on the C-terminal side of proline residues within small peptides (typically less than 30 amino acids). PEPs play a crucial role in the maturation and degradation of various peptide hormones and neuropeptides, making them significant targets in neuroscience and endocrinology.
A closely related enzyme is the thyrotropin-releasing hormone-degrading ectoenzyme (TRH-DE) , a metallopeptidase that also exhibits high specificity for peptides with a pyroglutamyl (Glp) residue at the N-terminus and a proline residue in the penultimate position. This compound is a potent inhibitor and substrate for TRH-DE[1].
For a comprehensive comparison, it is essential to consider other proteases with overlapping substrate specificities. These include:
-
Fibroblast Activation Protein (FAP): A serine protease with both dipeptidyl peptidase and endopeptidase activity, FAP also cleaves after proline residues and shares substrate similarities with PEP.
-
Dipeptidyl Peptidase IV (DPP4): A serine protease that cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptides.
The ability to differentiate the activity of these closely related enzymes is critical for accurate biological assessment and drug development.
Comparative Analysis of Substrate Specificity
The selection of a fluorogenic substrate is dictated by its kinetic parameters, which reflect the enzyme's affinity for the substrate (Km) and its turnover rate (kcat). The catalytic efficiency (kcat/Km) is the most informative parameter for comparing the specificity of different substrates for a particular enzyme.
The following table summarizes the available kinetic data for this compound and other relevant peptide-AMC substrates with their target enzymes.
| Substrate | Target Enzyme(s) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | Prolyl Endopeptidase (PEP), TRH-DE | N/A | N/A | N/A (Ki = 0.97 µM for TRH-DE) | [1] |
| Z-Gly-Pro-AMC | Prolyl Endopeptidase (PEP), FAP | 54 (for a ZIP*) | N/A | N/A | [2] |
| Suc-Ala-Pro-pNA** | Prolyl Endopeptidase (PEP) | 130 - 320 | 2.1 - 2.8 | 6,500 - 21,500 | [3] |
| TRH (Glp-His-Pro-NH2) | TRH-DE | 2 (approx.) | N/A | N/A | [4] |
*ZIP (Z-Pro-prolinal-insensitive peptidase) is a prolyl endopeptidase. **pNA (p-nitroanilide) is a chromogenic leaving group, data included for comparative catalytic efficiency. N/A: Not Available in the reviewed literature.
The high affinity of this compound for TRH-DE suggests it is a highly selective substrate, likely superior to more general prolyl endopeptidase substrates like Z-Gly-Pro-AMC for assays targeting this specific enzyme or closely related PEPs.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining reproducible and reliable data. The following is a general methodology for a fluorometric prolyl endopeptidase activity assay using a peptide-AMC substrate. This protocol can be adapted for this compound.
Materials:
-
Purified prolyl endopeptidase or cell/tissue lysate containing the enzyme
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
-
AMC standard for calibration
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the AMC standard in Assay Buffer for generating a standard curve.
-
Dilute the enzyme preparation to the desired concentration in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the diluted enzyme solution to each well.
-
Include wells with Assay Buffer only as a blank control.
-
Include wells with the AMC standard dilutions for the standard curve.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the this compound substrate by diluting the stock solution in pre-warmed Assay Buffer to the desired final concentration (typically in the range of the expected Km).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells except the AMC standard wells.
-
Immediately place the microplate in the fluorescence plate reader, pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank control from all readings.
-
Plot the fluorescence intensity of the AMC standards versus their concentrations to generate a standard curve.
-
Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each enzyme reaction.
-
Convert the V₀ from fluorescence units per minute to moles of AMC released per minute using the standard curve.
-
To determine Km and kcat, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Visualizing the Molecular Landscape
To better understand the biological context and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Neuropeptide processing pathway involving prolyl endopeptidase.
References
- 1. Kinetic investigation of the specificity of porcine brain thyrotropin-releasing hormone-degrading ectoenzyme for thyrotropin-releasing hormone-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the thyrotropin‐releasing hormone‐degrading ectoenzyme by site‐directed mutagenesis of cysteine residues: Cys68 is involved in disulfide‐linked dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of TRH-DE Assays: A Comparative Guide to Glp-Asn-Pro-AMC and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of thyrotropin-releasing hormone-degrading ectoenzyme (TRH-DE) activity is critical for understanding its physiological roles and for the development of novel therapeutics. This guide provides an objective comparison of the commonly used fluorogenic assay utilizing the substrate Glp-Asn-Pro-AMC against alternative methods, offering insights into their performance, reproducibility, and experimental considerations across different laboratory settings.
TRH-DE, also known as pyroglutamyl-peptidase II, is a key enzyme responsible for the inactivation of thyrotropin-releasing hormone (TRH).[1] Its activity is a crucial determinant of TRH signaling in the central nervous system and the pituitary.[2] The fluorogenic substrate this compound serves as a tool to measure the enzymatic activity of TRH-DE, acting as an inhibitor with a reported Ki value of 0.97 μM.[3][4] Cleavage of the AMC (7-amino-4-methylcoumarin) group by TRH-DE results in a fluorescent signal that can be quantified to determine enzyme activity.
While direct inter-laboratory reproducibility data for the this compound assay is not extensively published, this guide synthesizes information on the general performance of fluorogenic peptide substrate assays and compares it with established alternative methods for measuring TRH-DE activity.
Data Presentation: Comparison of TRH-DE Assay Methodologies
The selection of an appropriate assay for measuring TRH-DE activity depends on various factors, including the required sensitivity, throughput, sample matrix, and available instrumentation. The following table summarizes the key characteristics of the this compound fluorogenic assay and its primary alternatives.
| Assay Type | Principle | Typical Throughput | Reported Reproducibility (Intra-Assay CV) | Reported Reproducibility (Inter-Assay CV) | Advantages | Disadvantages |
| Fluorogenic Assay (this compound) | Enzymatic cleavage of a fluorogenic substrate (AMC) results in a quantifiable fluorescent signal.[2] | High | Generally <10% (based on similar fluorogenic assays) | Generally <15% (based on similar fluorogenic assays) | Continuous monitoring, high sensitivity, suitable for HTS.[5] | Susceptible to interference from fluorescent compounds and light scattering.[5] Substrate is light sensitive. |
| Radiochemical Assay | Measures the formation of a radiolabeled product (e.g., proline) from a radiolabeled TRH substrate.[6] | Low to Medium | Not widely reported | Not widely reported | High sensitivity and specificity. Considered a gold standard.[6] | Requires handling of radioactive materials, specialized equipment, and disposal procedures. Not continuous.[6] |
| HPLC-Based Assay | Chromatographic separation and quantification of the substrate and cleavage products.[7][8] | Low | Typically <5% | Typically <10% | High specificity and accuracy, can identify and quantify multiple products.[7] | Low throughput, requires specialized equipment and expertise. |
| ELISA (for TRH) | Immunoassay to measure the concentration of the TRH substrate before and after enzymatic activity.[9][10][11] | High | <8% - <15%[9][10][11] | <10% - <15%[9][10][11] | High throughput, commercially available kits. | Indirect measure of enzyme activity, potential for antibody cross-reactivity. |
Experimental Protocols
Key Experiment: Fluorogenic TRH-DE Activity Assay using this compound
This protocol is a generalized procedure based on common practices for fluorogenic peptidase assays. Specific concentrations and incubation times may require optimization depending on the enzyme source and activity.
Materials:
-
TRH-DE enzyme preparation (e.g., purified enzyme, cell lysate, or membrane fraction)
-
This compound substrate
-
Assay Buffer (e.g., Tris-HCl or HEPES buffer at a physiological pH, containing relevant ions if required for enzyme activity)
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader with excitation/emission filters for AMC (e.g., Ex: 360-380 nm, Em: 440-460 nm)
-
DMSO for substrate stock solution
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in Assay Buffer to the desired final concentration. Protect from light.
-
Enzyme Preparation: Dilute the TRH-DE enzyme preparation in cold Assay Buffer to the desired concentration.
-
Assay Reaction:
-
Pipette the diluted enzyme preparation into the wells of the 96-well black microplate.
-
Include control wells containing Assay Buffer without the enzyme to measure background fluorescence.
-
Initiate the reaction by adding the diluted this compound substrate to all wells.
-
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature. Measure the fluorescence intensity kinetically over a defined period.
-
Data Analysis:
-
Subtract the background fluorescence from the values obtained for the enzyme-containing wells.
-
Determine the rate of substrate cleavage (increase in fluorescence per unit of time).
-
Enzyme activity can be calculated by comparing the rate to a standard curve of free AMC.
-
Mandatory Visualizations
Caption: Workflow for the this compound fluorogenic assay.
Caption: Simplified TRH signaling and inactivation by TRH-DE.
Factors Influencing Reproducibility of this compound Assays
Achieving high reproducibility in this compound assays across different lab settings requires careful control of several experimental variables:
-
Enzyme Source and Purity: The specific activity of TRH-DE can vary significantly between different preparations (e.g., recombinant vs. native, tissue homogenates vs. purified enzyme). Consistent sourcing and characterization of the enzyme are crucial.
-
Substrate Quality and Handling: The purity of the this compound substrate can affect kinetic parameters. As a fluorogenic substrate, it is sensitive to light and should be stored and handled accordingly to prevent degradation and increased background fluorescence.
-
Assay Conditions:
-
pH and Buffer Composition: Enzyme activity is highly dependent on pH and the presence of specific ions. Maintaining consistent buffer conditions is essential.
-
Temperature: Enzymatic reactions are temperature-sensitive. Precise temperature control of the assay plate is critical for reproducible results.
-
Incubation Time: For endpoint assays, the timing of the reaction termination must be precise. For kinetic assays, the measurement interval should be consistent.
-
-
Instrumentation:
-
Plate Reader Settings: Variations in excitation and emission wavelengths, as well as the sensitivity (gain) of the detector, can lead to different fluorescence readings. Calibration and consistent settings are necessary.
-
Pipetting Accuracy: Small variations in the volumes of enzyme or substrate can lead to significant differences in the final results. Calibrated pipettes and careful technique are paramount.
-
-
Data Analysis: The method used to calculate the rate of reaction (e.g., linear regression over a specific time course) should be standardized and applied consistently.
By understanding the principles of the this compound assay and its alternatives, and by carefully controlling for the variables that can impact reproducibility, researchers can confidently select and implement the most appropriate method for their specific needs in the study of TRH-DE.
References
- 1. Pyroglutamyl-peptidase II - Wikipedia [en.wikipedia.org]
- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum thyrotropin releasing hormone (TRH)-degrading activity: a sensitive and rapid radiochemical assay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of pyroglutamyl aminopeptidase by high-performance liquid chromatography and its use in peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse TRH(Thyrotropin Releasing Hormone) ELISA Kit [elkbiotech.com]
- 10. mybiosource.com [mybiosource.com]
- 11. mybiosource.com [mybiosource.com]
A Comparative Guide to the Sensitivity of Glp-Asn-Pro-AMC for Prolyl Endopeptidase Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorogenic substrate Glp-Asn-Pro-AMC with other common methods for the detection of prolyl endopeptidase (PEP) activity. Prolyl endopeptidases, also known as prolyl oligopeptidases (POPs), are a family of serine proteases that cleave peptide bonds on the C-terminal side of proline residues. These enzymes are implicated in a variety of physiological processes and are targets for drug discovery in neuroscience, oncology, and immunology. Accurate and sensitive detection of their activity is crucial for basic research and high-throughput screening of potential inhibitors.
Principle of Detection with Fluorogenic Substrates
The fundamental principle behind the use of fluorogenic substrates like this compound is the enzymatic release of a fluorescent molecule. The substrate consists of a peptide sequence recognized by the target protease, linked to a fluorophore that is quenched or non-fluorescent in its conjugated form. Upon enzymatic cleavage of the peptide bond, the free fluorophore is released, resulting in a quantifiable increase in fluorescence. The rate of this increase is directly proportional to the enzyme's activity.
Below is a diagram illustrating the enzymatic cleavage of a generic prolyl-AMC substrate and the subsequent fluorescent signal generation.
Comparison of Detection Methods
The sensitivity of an enzyme assay depends on several factors, including the substrate's affinity for the enzyme (Km), the catalytic efficiency of the enzyme (kcat), and the photophysical properties of the fluorophore. This section compares this compound with other commonly used detection methods.
| Detection Method | Principle | Reported Advantages | Reported Disadvantages |
| This compound | Enzymatic release of 7-amino-4-methylcoumarin (B1665955) (AMC). | Specific for certain prolyl endopeptidases. | Limited direct comparative sensitivity data available. |
| Z-Gly-Pro-AMC | Enzymatic release of AMC. A commonly used substrate for prolyl endopeptidases. | Well-established and widely used. | Can be cleaved by multiple related enzymes like FAP and DPP4, potentially leading to lower specificity. |
| ACC-based Substrates | Enzymatic release of 7-amino-4-carbamoylmethylcoumarin (ACC). | ACC fluorophore has an approximately 3-fold higher quantum yield than AMC, leading to higher sensitivity.[1] Synthesis of ACC substrates can be more straightforward. | May require different filter sets for optimal detection compared to AMC. |
| Internally Quenched Fluorogenic Probes (IQFPs) | Cleavage of a peptide containing a fluorophore and a quencher, leading to an increase in fluorescence. | Can be designed for high specificity. Allows for continuous monitoring of enzyme activity. | Synthesis can be more complex and costly. |
| Colorimetric Substrates (e.g., pNA-based) | Enzymatic release of a chromophore (e.g., p-nitroaniline), measured by absorbance. | Generally less expensive than fluorogenic substrates. | Lower sensitivity compared to fluorometric assays.[2] |
Quantitative Data Summary
| Peptide Substrate | Leaving Group | Km (μM) | kcat/Km (M-1s-1) |
| P4-Nle-P3-Thr-P2-Pro-P1-Lys | ACC | 13 ± 2 | 1.1 x 106 |
| P4-Nle-P3-Thr-P2-Pro-P1-Lys | AMC | 12 ± 2 | 1.2 x 106 |
| P4-Leu-P3-Gly-P2-Pro-P1-Lys | ACC | 25 ± 5 | 5.4 x 105 |
| P4-Leu-P3-Gly-P2-Pro-P1-Lys | AMC | 28 ± 6 | 4.8 x 105 |
| Data for the enzyme thrombin, adapted from a study on profiling protease specificity. |
This data suggests that substituting AMC with ACC can significantly enhance assay sensitivity without altering the enzyme-substrate interaction.
Experimental Protocols
Below are detailed methodologies for key experiments involving fluorogenic prolyl endopeptidase substrates. The protocol for this compound is expected to be highly similar to that for Z-Gly-Pro-AMC.
General Experimental Workflow
The following diagram outlines a typical workflow for comparing the sensitivity of different fluorogenic substrates.
Detailed Protocol for a Prolyl Endopeptidase Activity Assay
This protocol is based on assays using Z-Gly-Pro-AMC and can be adapted for this compound.
Materials:
-
Purified prolyl endopeptidase or cell/tissue lysate containing the enzyme.
-
Fluorogenic substrate (e.g., this compound or Z-Gly-Pro-AMC), 10 mM stock in DMSO.
-
Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, pH 7.5).
-
Black 96-well microplate.
-
Fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm.
-
Positive control (purified active enzyme) and negative control (buffer or heat-inactivated enzyme).
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a working solution of the fluorogenic substrate by diluting the 10 mM stock to the desired final concentration (e.g., 100 µM) in Assay Buffer. Protect from light.
-
Prepare serial dilutions of the enzyme in Assay Buffer to determine the linear range of the assay.
-
-
Assay Setup:
-
Add 50 µL of the diluted enzyme samples, positive controls, and negative controls to the wells of the black 96-well microplate.
-
Include a substrate blank containing 50 µL of Assay Buffer.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding 50 µL of the working substrate solution to each well. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the increase in fluorescence intensity over time in kinetic mode for a set duration (e.g., 30-60 minutes), taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence of the substrate blank from all readings.
-
For each enzyme concentration, plot the relative fluorescence units (RFU) against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Plot V₀ against the enzyme concentration to determine the linear range of the assay.
-
The limit of detection (LOD) can be determined as the lowest enzyme concentration that produces a signal significantly above the background noise.
-
Conclusion
While this compound is a valuable tool for measuring the activity of specific prolyl endopeptidases, its sensitivity relative to other substrates is not extensively documented. For researchers requiring the highest sensitivity, exploring substrates with alternative fluorophores like ACC may be beneficial. The choice of substrate should be guided by the specific enzyme being studied, the required sensitivity, and the potential for cross-reactivity with other proteases in the sample. It is recommended to empirically determine the optimal substrate and assay conditions for each specific application.
References
Safety Operating Guide
Proper Disposal of Glp-Asn-Pro-AMC: A Guide for Laboratory Professionals
Summary of Chemical Data
Below is a summary of the available quantitative data for Glp-Asn-Pro-AMC. This information is crucial for understanding the chemical's properties for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₇N₅O₇ | MedChemExpress |
| Molecular Weight | 497.50 g/mol | MedChemExpress |
| Storage (Powder) | -20°C for 1 year, -80°C for 2 years | MedChemExpress |
| Storage (in solvent) | -20°C for 1 month, -80°C for 6 months | MedChemExpress |
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to adhere to standard laboratory safety protocols. The hazards of this specific material have not been thoroughly investigated, thus caution is advised.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Ingestion: Do not eat, drink, or smoke in areas where this chemical is handled.
Step-by-Step Disposal Procedures
The following disposal procedures are based on general guidelines for non-hazardous chemical waste. It is imperative to consult and follow your institution's specific waste disposal protocols and local regulations.
-
Unused Solid Material:
-
Collect any unused solid this compound in a clearly labeled, sealed container.
-
The container should be designated for "non-hazardous chemical waste" or as per your institution's guidelines.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's waste management plan.
-
-
Solutions Containing this compound:
-
Aqueous solutions of this compound should be collected in a designated, labeled waste container.
-
Avoid disposing of solutions down the drain unless specifically authorized by your environmental health and safety (EHS) department.
-
If the solution contains other hazardous materials (e.g., organic solvents), it must be disposed of as hazardous waste, following the appropriate waste stream protocols for those components.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, microfuge tubes, and gloves, should be considered potentially contaminated.
-
Dispose of these materials in a designated solid waste container for chemical laboratory waste.
-
Do not dispose of these items in regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the general decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound waste.
Disclaimer: The information provided in this document is intended for guidance purposes only and is based on general laboratory safety principles. It is not a substitute for a formal Safety Data Sheet. All laboratory personnel are responsible for following the specific safety and disposal protocols established by their institution and complying with all applicable local, state, and federal regulations.
References
Personal protective equipment for handling Glp-Asn-Pro-AMC
Disclaimer: This document provides guidance on personal protective equipment (PPE) for handling Glp-Asn-Pro-AMC based on available safety data for structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, the recommendations provided herein are conservative and based on an assessment of analogous substances. Researchers should always perform a risk assessment for their specific laboratory conditions and consult with their institution's safety officer.
This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling this compound.
Hazard Assessment
-
Oral: Harmful if swallowed.[1]
-
Skin Contact: May cause skin irritation or an allergic skin reaction.[1][2]
-
Eye Contact: May cause serious eye irritation.[1]
-
Inhalation: May be harmful if inhaled, particularly as a dust or aerosol.
Personal Protective Equipment (PPE)
Based on the potential hazards, the following PPE is recommended when handling this compound.
| PPE Category | Recommendation | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for operations with a significant splash risk. | ANSI Z87.1 compliant. |
| Hand Protection | Chemical-resistant, impervious gloves. | Nitrile or latex gloves are generally suitable. Check manufacturer's compatibility chart for the specific solvent being used. |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be necessary based on the scale of the operation. | Standard laboratory coat. Consider disposable sleeves or aprons for larger quantities. |
| Respiratory Protection | A NIOSH-approved respirator may be required if handling powders outside of a ventilated enclosure or if aerosols may be generated. | Use a respirator with an appropriate particulate filter (e.g., N95, P100) or a combination of vapor/particulate cartridges depending on the solvent and potential for aerosolization. |
Handling and Storage
-
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[1]
-
Safe Handling Practices: Avoid direct contact with the skin, eyes, and clothing.[1] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Spill and Disposal Plan
-
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined in the table above.
-
For solid spills, carefully sweep or scoop up the material to avoid creating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Place the spilled material and any contaminated absorbent into a sealed container for disposal.
-
Clean the spill area with a suitable decontamination solution and then wash with soap and water.
-
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.
Experimental Workflow for Safe Handling
The following diagram illustrates the decision-making process for selecting appropriate PPE and handling procedures.
Caption: Logical workflow for PPE selection and safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
